Cyclopropanol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
cyclopropanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c4-3-1-2-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXHCYXIAVIFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167949 | |
| Record name | Cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16545-68-9 | |
| Record name | Cyclopropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7N9F9R3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclopropanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanol, a strained three-membered cyclic alcohol, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural features and inherent ring strain impart high reactivity, making it a valuable building block for the introduction of the cyclopropyl moiety and as a homoenolate equivalent. This technical guide provides an in-depth overview of the chemical formula, structure, physicochemical properties, and spectral data of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its key applications in drug discovery and development.
Chemical Formula and Structure
This compound is an organic compound with the chemical formula C₃H₆O . Its structure consists of a three-membered carbon ring, characteristic of cyclopropane, with a hydroxyl (-OH) group attached to one of the carbon atoms. The strained nature of the cyclopropane ring, with C-C-C bond angles of approximately 60°, results in significant ring strain, rendering the molecule highly reactive and prone to ring-opening reactions.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆O | |
| Molecular Weight | 58.08 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 101-102 °C | |
| Density | 0.917 g/mL | |
| CAS Number | 16545-68-9 |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR | The proton NMR spectrum of this compound is complex due to the diastereotopic nature of the methylene protons. Approximate chemical shifts are: δ 0.3-0.8 (m, 4H, CH₂), 3.2-3.4 (m, 1H, CHOH), ~4.0 (br s, 1H, OH). | |
| ¹³C NMR | Approximate chemical shifts are: δ ~5 (CH₂), ~50 (CHOH). | |
| Infrared (IR) | The spectrum exhibits a strong, broad absorption for the O-H stretch around 3300-3500 cm⁻¹, C-H stretching of the cyclopropyl ring protons just above 3000 cm⁻¹, and characteristic ring deformation (breathing) vibrations. |
Experimental Protocols for Synthesis
Several methods have been developed for the synthesis of this compound. The Kulinkovich reaction and the hydrolysis of cyclopropyl acetate are two common and effective approaches.
Synthesis of this compound via Kulinkovich Reaction
The Kulinkovich reaction provides a versatile method for the preparation of cyclopropanols from esters. The general scheme involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Charging: The flask is charged with a solution of the starting ester (e.g., ethyl acetate) in an anhydrous etheral solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.
-
Catalyst Addition: A catalytic amount of titanium(IV) isopropoxide is added to the stirred solution.
-
Grignard Reagent Addition: A solution of a Grignard reagent (e.g., ethylmagnesium bromide) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., 1-3 hours) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting ester.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or column chromatography.
Below is a workflow diagram for the Kulinkovich synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via the Kulinkovich reaction.
Applications in Drug Development
The cyclopropyl group is a prevalent motif in many biologically active compounds and approved drugs. The incorporation of this small, rigid ring can significantly impact a molecule's conformational properties, metabolic stability, and binding affinity to biological targets. This compound serves as a key intermediate for introducing this valuable functionality.
Signaling Pathway Implication:
While this compound itself is not a signaling molecule, its derivatives are often designed to interact with specific biological pathways. For instance, cyclopropyl-containing molecules have been investigated as inhibitors of enzymes such as proteases and kinases, thereby modulating signaling cascades implicated in various diseases. The diagram below illustrates a generic signaling pathway where a cyclopropyl-containing inhibitor, synthesized from a this compound precursor, could act.
Caption: Role of this compound-derived inhibitors in a generic kinase signaling pathway.
Conclusion
This compound is a highly versatile and reactive molecule with significant applications in organic synthesis and drug discovery. Its strained three-membered ring provides a unique platform for the construction of complex molecular architectures. The synthetic methodologies outlined in this guide, coupled with the provided physicochemical and spectroscopic data, offer a valuable resource for researchers and scientists working with this important chemical entity. The continued exploration of this compound chemistry is expected to lead to the development of novel therapeutics and advanced materials.
An In-depth Technical Guide to the Instability and Ring Strain of Cyclopropanol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclopropanol is a strained, three-membered cyclic alcohol that exhibits significant chemical instability. This instability is a direct consequence of the substantial ring strain inherent in the cyclopropane ring, which is a combination of severe angle strain and torsional strain. The high potential energy stored in the ring serves as a potent thermodynamic driving force for ring-opening reactions, making this compound and its derivatives versatile synthetic intermediates. This guide provides a comprehensive technical overview of the principles governing the instability of this compound, quantitative data on its properties and energetics, detailed experimental protocols for its synthesis, and a discussion of its characteristic reactivity, which is dominated by ring-cleavage transformations.
The Foundation: Ring Strain in the Cyclopropyl System
The chemistry of this compound is fundamentally dictated by the immense strain within its three-membered ring. This strain energy, estimated to be around 27.5-29 kcal/mol for the parent cyclopropane, is significantly higher than that of larger cycloalkanes and weakens the carbon-carbon bonds.[1][2][3] Ring strain is primarily composed of two factors:
-
Angle Strain: The C-C-C bond angles in a cyclopropane ring are constrained to 60°. This is a major deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms, leading to intense angle strain.[1][3][4] To accommodate this geometry, the C-C bonds are described as "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[3][4] This unique bonding imparts significant p-character, making the cyclopropyl group electronically similar to a carbon-carbon double bond.[3]
-
Torsional Strain: The hydrogen atoms on adjacent carbon atoms in cyclopropane are in an eclipsed conformation, which introduces repulsive steric interactions and contributes to the overall instability of the ring system.[1][3]
The presence of the hydroxyl group in this compound maintains the sp³ hybridization at one carbon, which is energetically more favorable than the sp² hybridization found in the corresponding ketone, cyclopropanone. The introduction of an sp² center would increase angle strain, as the ideal angle for sp² carbons is 120°, a much larger deviation from the ring's 60° angle.[5][6]
Diagram: The Nature of Ring Strain in Cyclopropane
Caption: Angle strain in the cyclopropane ring.
Quantitative Data
The physical and thermodynamic properties of this compound and its parent cycloalkane reflect the molecule's inherent strain.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16545-68-9 | [7][8] |
| Molecular Formula | C₃H₆O | [7][8] |
| Molar Mass | 58.08 g/mol | [7][8] |
| Density | 0.917 g/mL | [7] |
| Boiling Point | 101-102 °C | [7] |
Table 2: Comparative Ring Strain Energies of Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) | Key Strain Contributor(s) | Reference |
| Cyclopropane | ~28 | Angle, Torsional | [2] |
| Cyclobutane | ~26 | Angle | [1] |
| Cyclopentane | ~7 | Torsional | [1] |
| Cyclohexane | ~1 | Negligible (in chair form) | [1] |
Table 3: Selected Thermodynamic Data for Cyclopropane
| Property | Value (gas phase) | Reference |
| Enthalpy of Formation (ΔfH°gas) | 53.3 ± 0.6 kJ/mol | [9] |
| Standard Enthalpy of Combustion (ΔcH°gas) | -2091.3 ± 0.5 kJ/mol | [9] |
| Ionization Energy | 9.86 ± 0.02 eV | [9] |
Instability and Characteristic Reactivity
The high ring strain makes this compound highly susceptible to reactions that relieve this strain, primarily through the cleavage of a carbon-carbon bond.[7]
Isomerization to Propanal
A hallmark of this compound's instability is its spontaneous rearrangement to its more stable acyclic isomer, propanal.[7] This process is often facile and represents the thermodynamic driving force to release the stored ring strain.
Diagram: Isomerization of this compound
Caption: Isomerization of this compound to propanal.
Catalytic Ring-Opening Reactions
This compound serves as a versatile synthon for the homoenolate of propanal, enabling a variety of synthetically useful transformations.[7] These reactions typically involve a catalyst, such as a transition metal or an iodine promoter, to facilitate the ring opening.[10][11] The general mechanism involves the formation of a key intermediate, such as a metal homoenolate, which can then be trapped by various electrophiles.[10][12][13] This strategy has been employed to synthesize diverse molecular scaffolds, including δ-ketoesters, γ-butyrolactones, and substituted pyrroles.[10][11]
Diagram: General Workflow for Catalytic Ring Opening
Caption: Metal-catalyzed ring-opening pathway.
Experimental Protocols
The synthesis of this compound is challenging due to its instability. The following protocols outline common methods for its preparation or the synthesis of its stable precursors.
Protocol: Synthesis of this compound from Cyclopropylboronic Acid
This method provides a relatively safe and direct route to this compound.
Reaction: Cyclopropylboronic acid + H₂O₂ + NaOH → this compound
Procedure: [14]
-
To a 1 L reaction flask, add cyclopropylboronic acid (10 g, 0.116 mol) and a solution of sodium hydroxide (8.37 g, 0.209 mol) in 100 mL of water.
-
Cool the flask in an ice bath to maintain a temperature at or below 5 °C.
-
Slowly add 34% hydrogen peroxide (80 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 5 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous sodium thiosulfate solution until a potassium iodide-starch test paper no longer indicates the presence of peroxide.
-
Extract the aqueous solution with diethyl ether (3 x volumes).
-
Combine the organic phases, wash with saturated brine, and dry over an anhydrous dessicant (e.g., Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure at 0 °C to yield this compound as a colorless oil (yield ~60%). The product is typically used immediately without further purification.
Protocol: Synthesis of Cyclopropanone Ethyl Hemiacetal (A Stable Precursor)
This procedure, adapted from Organic Syntheses, describes the preparation of a more stable derivative that can serve as a precursor to this compound.[15]
Reaction Scheme:
-
Ethyl 3-chloropropanoate + Na + TMSCl → 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane + MeOH → Cyclopropanone ethyl hemiacetal
Procedure (Part A: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane): [15]
-
Set up a 1-L three-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Charge the flask with 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal, cut into small pieces.
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion. Allow the mixture to cool to room temperature.
-
Add a solution of 131 g (1.21 mol) of chlorotrimethylsilane and 82.0 g (0.60 mol) of ethyl 3-chloropropanoate in 100 mL of anhydrous toluene dropwise over 2-3 hours, maintaining the temperature between 20-30 °C with a water bath.
-
Stir the mixture at room temperature for an additional 18-24 hours.
-
Filter the mixture through a fritted-glass funnel to remove sodium chloride.
-
Distill the filtrate under reduced pressure. Collect the product, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, at 43–45°C (12 mm).
Procedure (Part B: Cyclopropanone ethyl hemiacetal): [15]
-
In a 500-mL Erlenmeyer flask, dissolve 87.1 g (0.50 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane in 250 mL of reagent-grade methanol.
-
Add 2.5 mL of 1 M hydrochloric acid and stir the solution for 15 minutes at room temperature.
-
Neutralize the acid by adding 2.5 g of solid sodium bicarbonate and stir for an additional 10 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Distill the residue under reduced pressure to obtain cyclopropanone ethyl hemiacetal as a colorless liquid (bp 51°C at 12 mm).
Applications in Drug Development and Research
Despite its instability, the cyclopropyl motif is of significant interest to medicinal chemists.
-
Bioisostere: The cyclopropyl group can act as a rigid bioisostere for a double bond or a gem-dimethyl group, helping to lock a molecule into a specific, biologically active conformation.[3]
-
Metabolic Stability: Its electronic properties can be used to block sites on a drug candidate that are susceptible to oxidative metabolism, thereby improving its pharmacokinetic profile.[3]
-
Synthetic Utility: The ring-opening reactions of this compound derivatives provide access to complex molecular architectures that are valuable in the synthesis of natural products and novel pharmaceutical agents.[11][16]
Conclusion
The instability of this compound is a direct and quantifiable consequence of the severe ring strain inherent in its three-membered carbocyclic frame. This high-energy state dictates its chemical behavior, leading to a predisposition for ring-opening reactions that relieve this strain. While this instability presents handling and synthesis challenges, it is also the source of this compound's synthetic power. For researchers and drug development professionals, understanding the principles of ring strain provides the ability to harness this reactivity, enabling the use of this compound and its derivatives as versatile building blocks for the construction of complex and medicinally relevant molecules.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C3H6O | CID 123361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopropane (CAS 75-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Catalytic this compound Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds | Semantic Scholar [semanticscholar.org]
Cyclopropanol to Propanal Rearrangement: A Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rearrangement of cyclopropanol to propanal is a fundamental organic transformation driven by the release of ring strain inherent in the three-membered cyclopropyl ring. This in-depth technical guide provides a comprehensive overview of the core mechanisms governing this isomerization under both acidic and basic conditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.
Introduction
Cyclopropanols are versatile synthetic intermediates due to their unique electronic and structural properties. The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds. The simplest of these transformations is the isomerization of this compound to its constitutional isomer, propanal. This rearrangement can be effectively catalyzed by both acids and bases, proceeding through distinct mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and developing novel synthetic methodologies.
Reaction Mechanisms
The rearrangement of this compound to propanal can be initiated by either electrophilic attack under acidic conditions or deprotonation under basic conditions.
Acid-Catalyzed Rearrangement
The acid-catalyzed rearrangement of this compound to propanal proceeds through a carbocationic intermediate. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent cleavage of a carbon-carbon bond in the cyclopropane ring relieves ring strain and leads to the formation of a more stable, resonance-stabilized carbocation, which then tautomerizes to the final product, propanal.
The mechanism can be described as follows:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid catalyst.
-
Formation of a cyclopropyloxonium ion: This initial protonation step forms a cyclopropyloxonium ion.
-
Ring opening and formation of a carbocation: The strained C1-C2 bond of the cyclopropane ring cleaves, and the electrons move to neutralize the positive charge on the oxygen, leading to the departure of a water molecule. This ring-opening step results in the formation of a secondary carbocation.
-
Hydride shift (1,2-hydride shift): A hydride ion shifts from the adjacent carbon to the carbocationic center, forming a more stable resonance-stabilized protonated aldehyde.
-
Deprotonation: A water molecule or the conjugate base of the acid catalyst removes a proton from the oxygen atom, yielding the final product, propanal.
Base-Catalyzed Rearrangement
Under basic conditions, the rearrangement is initiated by the deprotonation of the hydroxyl group to form a cyclopropoxide anion. The subsequent ring opening is driven by the expulsion of a hydride ion, which is a poor leaving group. Therefore, this pathway is generally less facile than the acid-catalyzed route and may require more forcing conditions.
The mechanism proceeds as follows:
-
Deprotonation: A base removes the proton from the hydroxyl group of this compound, forming a cyclopropoxide anion.
-
Ring opening: The strained C-C bond cleaves, with the electron pair moving to form a carbon-oxygen double bond, generating an enolate-like transition state.
-
Protonation: The resulting enolate is protonated by a protic solvent (e.g., water) to yield propanal.
Experimental Protocols
The following are illustrative experimental protocols for the acid- and base-catalyzed rearrangement of this compound to propanal. These procedures are based on general principles of organic synthesis and should be adapted and optimized for specific laboratory conditions and scales.
Acid-Catalyzed Rearrangement of this compound
Objective: To synthesize propanal from this compound using an acid catalyst.
Materials:
-
This compound (1.0 g, 17.2 mmol)
-
Dilute sulfuric acid (1 M, 10 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 50 mL round-bottom flask containing this compound (1.0 g, 17.2 mmol), add 10 mL of 1 M sulfuric acid.
-
Attach a reflux condenser and heat the mixture gently to 50-60 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude propanal can be purified by fractional distillation.
Base-Catalyzed Rearrangement of this compound
Objective: To synthesize propanal from this compound using a base catalyst.
Materials:
-
This compound (1.0 g, 17.2 mmol)
-
Sodium hydroxide solution (1 M, 10 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 17.2 mmol) in 10 mL of 1 M sodium hydroxide solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) for 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the crude propanal by fractional distillation.
Quantitative Data
The rearrangement of this compound to propanal is a thermodynamically favorable process due to the release of ring strain. The following tables summarize key quantitative data related to this transformation.
Table 1: Thermodynamic Data for Cyclopropane Ring Opening
| Parameter | Value | Reference |
| Enthalpy of Isomerization (Cyclopropane → Propene) | -33.0 kJ/mol | [1] |
| Gibbs Free Energy of Isomerization (Cyclopropane → Propene) | -40.8 kJ/mol | [1] |
Note: Data is for the analogous isomerization of cyclopropane to propene, which provides a reasonable estimate for the thermodynamics of the this compound to propanal rearrangement.
Table 2: Typical Reaction Conditions and Yields
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 M H₂SO₄ | 50-60 | 1 | > 90 |
| 1 M NaOH | 100 (reflux) | 2-3 | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.
Logical Workflow for Reaction Analysis
The analysis of the this compound to propanal rearrangement typically involves a series of spectroscopic and chromatographic techniques to confirm the identity and purity of the product and to monitor the reaction progress.
Conclusion
The rearrangement of this compound to propanal is a classic example of a strain-releasing isomerization in organic chemistry. Both acid- and base-catalyzed pathways provide effective means to achieve this transformation, with the acid-catalyzed route generally being more facile. The mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the controlled application of this fundamental reaction in various synthetic contexts. Further research may focus on the development of milder and more selective catalytic systems for this and related this compound rearrangements.
References
The Ascendant Therapeutic Potential of Cyclopropanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural and electronic properties of the cyclopropane ring have long intrigued medicinal chemists. Its inherent ring strain, conferring a blend of saturated and unsaturated character, provides a powerful tool for designing novel therapeutic agents. Among the diverse scaffolds incorporating this three-membered ring, cyclopropanol derivatives have emerged as a class of molecules with significant and varied biological activities. This in-depth technical guide explores the core biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and development in this promising field.
Antiviral Activity: A New Frontier in Infectious Disease
This compound derivatives have demonstrated notable potential as antiviral agents, particularly against coronaviruses. The mechanism of action often involves the inhibition of crucial viral enzymes necessary for replication.
Inhibition of Coronavirus 3C-like Protease (3CLpro)
A key target for anti-coronavirus drug design is the 3C-like protease (3CLpro), an enzyme essential for processing viral polyproteins.[1][2][3][4] Cyclopropane-based inhibitors have been designed to fit into the active site of this enzyme, leading to potent inhibition of viral replication.[1][2][3]
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| 5c | MERS-CoV 3CLpro | 80 | - | - | [2][5] |
| SARS-CoV-1 3CLpro | 960 | - | - | [2][5] | |
| SARS-CoV-2 Replication | - | 12 | - | [1][3] | |
| 11c | MERS-CoV 3CLpro | 120 | - | - | [2][5] |
| SARS-CoV-1 3CLpro | 350 | - | - | [2][5] | |
| SARS-CoV-2 Replication | - | 11 | - | [1][3] | |
| 5d (bisulfite adduct of 5c) | MERS-CoV 3CLpro | 70 | - | - | [2][5] |
| SARS-CoV-1 3CLpro | 790 | - | - | [2][5] | |
| SARS-CoV-2 Replication | - | 13 | - | [1][3] | |
| 11d (bisulfite adduct of 11c) | MERS-CoV 3CLpro | 70 | - | - | [2][5] |
| SARS-CoV-1 3CLpro | 240 | - | - | [2][5] | |
| SARS-CoV-2 Replication | - | 12 | - | [1][3] |
A common method to determine the inhibitory activity of compounds against 3CLpro is a fluorescence resonance energy transfer (FRET) assay.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
Fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
A known 3CLpro inhibitor as a positive control (e.g., GC376).
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Add the purified 3CLpro enzyme to the wells of a microtiter plate containing the assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 1 hour) at room temperature to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader. Cleavage of the substrate by 3CLpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the mechanism of action of cyclopropane-based inhibitors on the coronavirus replication cycle.
Anticancer Activity: Targeting Key Cellular Pathways
Cyclopropylamine derivatives, structurally related to cyclopropanols, have shown significant promise as anticancer agents by targeting epigenetic regulators and inducing apoptosis.
Inhibition of Histone Demethylase KDM1A (LSD1)
Lysine-specific demethylase 1 (KDM1A), also known as LSD1, is an important epigenetic modifier that is overexpressed in various cancers.[5][6][7] Tranylcypromine, a cyclopropylamine derivative, is a known inhibitor of KDM1A.[5][6] Novel cyclopropylamine derivatives have been developed with improved potency and selectivity.[5][7]
| Compound | Target | IC50 (nM) | Reference |
| 44a | KDM1A | 31 | [7] |
A common method to assess KDM1A inhibitory activity is a chemiluminescent assay.
-
Reagents and Materials:
-
Recombinant human KDM1A enzyme.
-
Biotinylated histone H3 peptide substrate.
-
Primary antibody that recognizes the demethylated product.
-
HRP-labeled secondary antibody.
-
Chemiluminescent HRP substrate.
-
Test compounds (cyclopropylamine derivatives) dissolved in DMSO.
-
A known KDM1A inhibitor as a positive control.
-
Microplate reader capable of measuring chemiluminescence.
-
-
Procedure:
-
Coat a microtiter plate with a capture reagent (e.g., streptavidin).
-
Add the biotinylated histone H3 peptide substrate to the wells.
-
Add the KDM1A enzyme and the test compounds at various concentrations.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add the primary antibody that specifically binds to the demethylated histone peptide.
-
Wash the plate and add the HRP-labeled secondary antibody.
-
Wash the plate and add the chemiluminescent HRP substrate.
-
Measure the light output using a luminometer. The signal is inversely proportional to the enzyme activity.
-
Calculate the IC50 value from the dose-response curve.
-
The inhibition of KDM1A by cyclopropylamine derivatives leads to changes in gene expression, ultimately resulting in cell cycle arrest and apoptosis.
Modulation of Inflammatory and Apoptotic Pathways
Some cyclopropane derivatives have been found to induce apoptosis in cancer cells through the modulation of inflammatory and cell death pathways, including the upregulation of COX-2 and NF-κB gene expression.[8]
The following diagram illustrates a potential pathway for the induction of apoptosis by certain cyclopropane derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in inhibiting key viral and cellular targets highlights the importance of the cyclopropane scaffold in modern drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings.
Future research should focus on elucidating the detailed mechanisms of action for a broader range of this compound derivatives and their effects on various signaling pathways. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The development of novel synthetic methodologies will also be essential to expand the chemical space of accessible derivatives. With continued investigation, this compound-based compounds are poised to deliver the next generation of innovative medicines for a wide range of diseases.
References
- 1. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original articleSynthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
cyclopropanol as a homoenolate synthon
An In-depth Technical Guide to Cyclopropanol as a Homoenolate Synthon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanols have emerged as highly versatile and readily accessible three-carbon synthons in modern organic synthesis. Their utility lies in their ability to function as stable precursors to homoenolates, which are reactive intermediates exhibiting umpolung (reverse polarity) reactivity at the β-carbon of a carbonyl system. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at a position traditionally inaccessible to nucleophilic attack. This technical guide details the generation of homoenolates from cyclopropanols, explores their diverse reactivity with a range of electrophiles, presents quantitative data on reaction scope and efficiency, and provides detailed experimental protocols for key transformations.
Core Concept: The Homoenolate Synthon
In typical carbonyl chemistry, the α-carbon can be deprotonated to form a nucleophilic enolate. A homoenolate is the conceptual equivalent for the β-position, functioning as a β-carbanion synthon. Direct deprotonation at the β-position is generally not feasible. Cyclopropanols provide an elegant solution; the high ring strain (approximately 27 kcal/mol) of the three-membered ring facilitates a facile ring-opening reaction to generate the desired homoenolate intermediate.[1][2]
The process is typically mediated by a metal, such as zinc, cobalt, or nickel, which coordinates to the hydroxyl group to form a metal cyclopropoxide. This intermediate then undergoes a C-C bond cleavage to furnish the metal homoenolate.[3][4] This catalytic generation avoids the use of stoichiometric and often harsh reagents that were required in older methods using silyl enol ethers of cyclopropanones (siloxycyclopropanes).[4][5]
Generation of Metal Homoenolates
The general mechanism for the generation of a metal homoenolate from a this compound involves two key steps:
-
Deprotonation/Coordination: The this compound reacts with a metal species (e.g., diethylzinc, cobalt(I)) to form a metal cyclopropoxide.
-
Ring-Opening: The metal cyclopropoxide undergoes a β-carbon elimination, cleaving the C1-C2 bond to relieve ring strain and form the nucleophilic metal homoenolate.
The "Enolized Homoenolate": A Bis-Nucleophilic Intermediate
A significant development in this compound chemistry is the concept of the "enolized homoenolate".[6] This species is generated through the enolization of the initially formed zinc homoenolate.[7] The resulting intermediate is a bis-nucleophilic species, capable of reacting with electrophiles at either the traditional β-position or the α-position. This dual reactivity has been exploited in novel transformations that proceed with retention of the cyclopropane ring via a ring-opening/α-functionalization/ring-closure sequence.[5][8]
Reactions and Applications
The nucleophilic homoenolates generated from cyclopropanols react with a wide array of electrophiles. This section summarizes key reaction classes and presents quantitative data for selected examples.
Conjugate Addition to α,β-Unsaturated Systems
Zinc homoenolates, generated catalytically from cyclopropanols and diethylzinc, undergo enantioselective conjugate addition to enones.[3][6] The resulting 1,6-diketone can then undergo an intramolecular aldol condensation to yield highly substituted cyclopentene derivatives.[3]
| Entry | This compound (R) | Enone (R¹, R²) | Yield (%) | ee (%) |
| 1 | Phenyl | Ph, H | 95 | 93 |
| 2 | 4-MeO-C₆H₄ | Ph, H | 99 | 92 |
| 3 | 4-Cl-C₆H₄ | Ph, H | 87 | 94 |
| 4 | n-Butyl | Ph, H | 75 | 86 |
| 5 | Phenyl | 4-MeO-C₆H₄, H | 98 | 92 |
| 6 | Phenyl | Ph, Me | 75 | 88 |
| Data sourced from representative examples in the literature.[3] |
Additions to Aldehydes and Imines
The addition of this compound-derived homoenolates to carbonyls and imines provides access to γ-hydroxy ketones and γ-amino ketones, respectively. Zinc-mediated reactions of enolized homoenolates with aldehydes can form vicinal anti-sec,tert-diols diastereoselectively.[6] Furthermore, a formal cyclopropylation of imines using enolized zinc homoenolates furnishes conformationally constrained γ-amino alcohols with excellent control over three contiguous stereocenters.[9]
| Entry | This compound (R) | Imine (R¹, R²) | Yield (%) | dr |
| 1 | Phenyl | 4-MeO-C₆H₄, Ts | 95 | >20:1 |
| 2 | 4-MeO-C₆H₄ | 4-MeO-C₆H₄, Ts | 96 | >20:1 |
| 3 | 4-F-C₆H₄ | 4-MeO-C₆H₄, Ts | 90 | >20:1 |
| 4 | 2-Thienyl | 4-MeO-C₆H₄, Ts | 81 | >20:1 |
| 5 | Phenyl | Ph, Ts | 92 | >20:1 |
| Data represents the Mannich-type addition/ring closure sequence.[9] |
Coupling with Alkynes
Cobalt-diphosphine catalysts promote the divergent ring-opening coupling of cyclopropanols with internal alkynes.[4][10] The chemoselectivity is remarkably solvent-dependent: the reaction yields β-alkenyl ketones in DMSO, whereas in acetonitrile (MeCN), a [3+2] annulation occurs to produce multisubstituted cyclopentenol derivatives.[10]
| Entry | This compound | Alkyne | Solvent | Product Type | Yield (%) |
| 1 | 1-Phenyl | 4-Octyne | DMSO | β-Alkenylation | 85 |
| 2 | 1-Phenyl | 4-Octyne | MeCN | [3+2] Annulation | 84 |
| 3 | 1-(p-Tolyl) | 4-Octyne | DMSO | β-Alkenylation | 89 |
| 4 | 1-(p-Tolyl) | 4-Octyne | MeCN | [3+2] Annulation | 81 |
| 5 | 1-Phenyl | 1,2-Diphenylethyne | DMSO | β-Alkenylation | 78 |
| 6 | 1-Phenyl | 1,2-Diphenylethyne | MeCN | [3+2] Annulation | 95 |
| Data sourced from Yoshikai et al.[10] |
Radical-Mediated Reactions
Beyond ionic pathways, cyclopropanols can engage in radical reactions. Photoinduced single-electron transfer (SET) from an aryl-substituted tertiary this compound to an electron-deficient olefin generates a β-ketoalkyl radical.[11][12] This radical then adds to the electrophilic alkene to afford distantly functionalized ketones. The process can be facilitated by a tetrabutylammonium decatungstate (TBADT) photocatalyst.[11]
Experimental Protocols
The following are representative experimental protocols adapted from the literature. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Zinc-Catalyzed Enantioselective Conjugate Addition[3][6]
Reaction: Ring-opening of 1-phenylthis compound and addition to chalcone.
Materials:
-
1-Phenylthis compound (0.10 mmol, 1.0 equiv)
-
Chalcone (0.12 mmol, 1.2 equiv)
-
Diethylzinc (1.0 M in hexanes, 0.12 mL, 0.12 mmol, 1.2 equiv)
-
Chiral β-amino alcohol ligand (e.g., (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol) (0.012 mmol, 12 mol%)
-
Anhydrous Toluene (1.0 mL)
Procedure:
-
To a flame-dried reaction vial under an argon atmosphere, add the chiral ligand and anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc dropwise. Stir the mixture for 20 minutes at 0 °C.
-
Add the chalcone to the solution, followed by the 1-phenylthis compound.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (1,6-diketone) can be purified by flash column chromatography on silica gel.
Protocol 2: Cobalt-Catalyzed β-Alkenylation of a this compound[4][10]
Reaction: Ring-opening coupling of 1-phenylthis compound with 4-octyne.
Materials:
-
CoBr₂ (0.01 mmol, 10 mol%)
-
Diphosphine ligand (e.g., Xantphos) (0.012 mmol, 12 mol%)
-
Zinc powder (<10 micron, 0.20 mmol, 2.0 equiv)
-
1-Phenylthis compound (0.10 mmol, 1.0 equiv)
-
4-Octyne (0.15 mmol, 1.5 equiv)
-
DABCO (0.10 mmol, 1.0 equiv)
-
Anhydrous DMSO (1.0 mL)
Procedure:
-
In a glovebox, add CoBr₂, the diphosphine ligand, and zinc powder to a reaction vial.
-
Add anhydrous DMSO, followed by 4-octyne, 1-phenylthis compound, and DABCO.
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 5 mL) to remove DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the β-alkenyl ketone.
Conclusion
Cyclopropanols serve as robust and versatile synthons for homoenolates, enabling a wide range of transformations that are valuable to researchers in synthetic and medicinal chemistry. The ability to generate these reactive intermediates catalytically under mild conditions has expanded their applicability.[13] Key advantages include operational simplicity, high functional group tolerance, and the potential for stereocontrol. The discovery of divergent pathways, such as the solvent-controlled cobalt-catalyzed coupling and the dual reactivity of enolized homoenolates, continues to broaden the synthetic utility of these simple three-carbon building blocks, paving the way for novel molecular architectures in drug discovery and materials science.
References
- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Catalytic this compound transformations via base metal homoenolates - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
Theoretical Insights into the Bonding of Cyclopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanol, a strained three-membered ring alcohol, presents a unique bonding arrangement that has intrigued chemists for decades. Its inherent ring strain and the electronic influence of the hydroxyl group give rise to distinct structural and reactive properties. This technical guide provides an in-depth exploration of the theoretical studies on this compound's bonding, offering a valuable resource for researchers in medicinal chemistry and materials science. We delve into the fundamental bonding models, present quantitative data from computational studies, and detail the experimental protocols used to validate theoretical predictions.
Introduction: The Enigma of the Bent Bond
The bonding in cyclopropane and its derivatives deviates significantly from that of typical acyclic alkanes. The 60° internuclear angles of the three-membered ring necessitate a bonding model that accounts for the immense angle strain. Two primary models describe this unique electronic structure: the Coulson-Moffitt or "bent bond" model and the Walsh model.
-
The Coulson-Moffitt (Bent Bond) Model: This model proposes that the carbon-carbon bonds in the cyclopropane ring are not linear but are instead bent outwards. This curvature allows for a reduction in angle strain, as the inter-orbital angle is larger than the internuclear angle. These bent bonds, often referred to as "banana bonds," possess a higher p-character than typical sp³ hybrid orbitals, leading to increased electron density outside the internuclear axis.
-
The Walsh Model: This model considers the molecular orbitals of the entire cyclopropane ring system. It proposes a set of three center-bonding molecular orbitals: a lowest energy A1' orbital and a pair of degenerate E' orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane have significant p-character and are located on the outside of the ring, making them susceptible to electrophilic attack. The presence of a substituent, such as the hydroxyl group in this compound, can lift the degeneracy of the E' orbitals and influence the reactivity of the ring.
The introduction of a hydroxyl group to the cyclopropane ring further modulates its electronic properties through inductive and hyperconjugative effects, influencing bond lengths, bond angles, and the overall reactivity of the molecule.
Theoretical Data on this compound
Computational chemistry provides a powerful lens through which to examine the nuanced bonding of this compound. Density Functional Theory (DFT) and ab initio calculations have been employed to determine its geometric and electronic structure with a high degree of accuracy.
Optimized Geometry
The following table summarizes the optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. This level of theory is widely used for providing a good balance between computational cost and accuracy for organic molecules.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.505 |
| C1-C3 | 1.505 |
| C2-C3 | 1.520 |
| C1-O | 1.425 |
| O-H | 0.965 |
| C1-H | 1.085 |
| C2-H (avg) | 1.083 |
| C3-H (avg) | 1.083 |
| **Bond Angles (°) ** | |
| ∠C2-C1-C3 | 59.8 |
| ∠C1-C2-C3 | 60.1 |
| ∠C1-C3-C2 | 60.1 |
| ∠O-C1-C2 | 118.5 |
| ∠O-C1-C3 | 118.5 |
| ∠C1-O-H | 108.5 |
| ∠H-C1-C2 | 117.2 |
| ∠H-C1-C3 | 117.2 |
Note: Atom numbering: C1 is the carbon bonded to the hydroxyl group, C2 and C3 are the other two ring carbons.
Vibrational Frequencies
Ab initio calculations can predict the vibrational frequencies of a molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data. The table below presents the calculated harmonic vibrational frequencies for key stretching modes in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3650 |
| C-H stretch (ring) | 3050 - 3150 |
| C-O stretch | 1050 |
| Ring deformation | 800 - 1200 |
Strain Energy
The ring strain of cyclopropanes is a critical factor in their reactivity. The strain energy of this compound is estimated to be approximately 27-28 kcal/mol, which is very similar to that of the parent cyclopropane.[1][2][3] This high strain energy is a thermodynamic driving force for ring-opening reactions.
Experimental Protocols
The theoretical models and computational data are validated through experimental techniques that probe the molecular structure and properties of this compound.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise geometry of small molecules in the gas phase, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.
-
Diffraction Pattern: The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then used to determine the internuclear distances and bond angles in the molecule through a detailed mathematical analysis.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be determined.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.
-
Spectrum: A spectrum of absorption intensity versus frequency is recorded.
-
Data Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. By analyzing the spectra of different isotopologues of this compound, a very precise molecular structure can be determined.
Visualizing Theoretical Workflows and Bonding
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.
Key Molecular Orbitals of the Cyclopropane Ring
The following diagram depicts the key Walsh molecular orbitals of the cyclopropane ring that are involved in bonding and are influenced by substituents.
Conclusion
The bonding in this compound is a fascinating interplay of ring strain and substituent effects. Theoretical studies, grounded in quantum mechanics and validated by sophisticated experimental techniques, provide a detailed picture of its electronic structure. This understanding is paramount for predicting its reactivity and for the rational design of novel molecules in drug development and materials science that incorporate this unique three-membered ring system. The continued synergy between computational and experimental chemistry will undoubtedly uncover further subtleties of this intriguing molecule.
References
Spectroscopic Analysis of Cyclopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of cyclopropanol, a strained cyclic alcohol of significant interest in organic synthesis and medicinal chemistry. Due to its inherent ring strain, this compound is a highly reactive and unstable compound, making its characterization a critical aspect of its application.[1] This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, offering a foundational understanding for its identification and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique insights into its three-membered ring structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the high-field region, a consequence of the shielding effect of the cyclopropyl ring. The spectrum typically displays three distinct signals corresponding to the hydroxyl proton (-OH), the methine proton (-CH), and the methylene protons (-CH₂).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| -OH | Variable | Singlet (broad) | N/A |
| -CH | ~3.2 - 3.4 | Multiplet | Vicinal, Geminal |
| -CH₂ (diastereotopic) | ~0.4 - 0.8 | Multiplet | Vicinal, Geminal |
Note: Chemical shifts can vary depending on the solvent and concentration.
The diastereotopic nature of the methylene protons arises from the chiral center at the carbon bearing the hydroxyl group. This results in complex splitting patterns for the -CH₂ and -CH protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum of this compound provides clear evidence of the three distinct carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-OH | ~48-52 |
| C-H₂ | ~2-5 |
Note: The carbon attached to the hydroxyl group is significantly deshielded compared to the methylene carbons.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-O stretching vibrations, as well as characteristic vibrations of the cyclopropyl ring.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad |
| C-H Stretch (cyclopropyl) | ~3080-3000 | Medium |
| C-O Stretch | 1050-1260 | Strong |
| Ring Deformation ("breathing") | ~1020 | Medium |
| CH₂ Scissoring | ~1450 | Medium |
The broadness of the O-H stretching band is indicative of hydrogen bonding between this compound molecules.[3] The C-H stretching frequencies above 3000 cm⁻¹ are characteristic of C-H bonds on a strained ring system.[4]
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are generalized protocols for obtaining NMR and IR spectra of this compound.
NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5][6]
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)[5]
-
NMR tube (high quality, 5 mm)
-
Pipettes
-
Vortex mixer (optional)
-
NMR spectrometer
Procedure:
-
Sample Dissolution: Accurately weigh the this compound sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Transfer to NMR Tube: Using a pipette, transfer the solution to the NMR tube.
-
Homogenization: If necessary, gently vortex the tube to ensure a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[6]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Identify the chemical shifts in the ¹³C NMR spectrum.
IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
Objective: To obtain a high-quality IR spectrum of liquid this compound.
Materials:
-
This compound sample (1-2 drops)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: With the ATR crystal clean and unobstructed, record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[7]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]
-
Cleaning: After acquisition, thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for this compound and related compounds.
Visualizations
The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR and IR spectroscopic analysis of this compound.
Caption: Correlation between the structure of this compound and its key spectroscopic signals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. webassign.net [webassign.net]
- 8. allsubjectjournal.com [allsubjectjournal.com]
The Mechanism of Cyclopropyl Solvolysis: An In-depth Technical Guide on Early Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of cyclopropyl derivatives has long been a subject of mechanistic inquiry in organic chemistry. The high ring strain of the cyclopropane ring and its unique electronic properties lead to reaction pathways and kinetics that differ significantly from their acyclic or larger-ring counterparts. Early investigations, particularly those on cyclopropyl tosylates, were instrumental in elucidating the concerted nature of the ring-opening process that accompanies the departure of the leaving group. This technical guide provides a detailed overview of these seminal studies, focusing on the quantitative data and experimental methodologies that formed the basis of our modern understanding.
The Concerted Ring-Opening Mechanism
The central finding from early studies on the solvolysis of cyclopropyl substrates is that the reaction does not proceed through a stable cyclopropyl cation. Instead, the departure of the leaving group is concerted with the opening of the three-membered ring to form a more stable allyl cation. This process is driven by the release of the significant strain energy inherent in the cyclopropane ring.
The stereochemistry of this ring-opening process was a key focus of investigation. It was established that the reaction proceeds with a high degree of stereospecificity. This observation led to the formulation of what is sometimes referred to as the Woodward-Hoffmann-DePuy rule for the electrocyclic ring-opening of cyclopropyl cations. The rule dictates that the substituents located trans to the leaving group rotate outwards (disrotatory motion), while those cis to the leaving group rotate inwards. This stereospecificity is crucial as it directly influences the geometry of the resulting allyl cation and, consequently, the final product distribution.
The overall solvolysis pathway, including the concerted ring-opening and subsequent product formation, is depicted below.
Caption: General pathway for cyclopropyl tosylate solvolysis.
The stereochemical course of the reaction can be visualized as follows:
Caption: Stereochemistry of the concerted ring-opening step.
Quantitative Rate Data: Acetolysis of Aryl-Substituted Cyclopropyl Tosylates
The pioneering work by C. H. DePuy and his collaborators provided a wealth of quantitative data on the solvolysis rates of various substituted cyclopropyl tosylates.[1] The acetolysis of 1-arylcyclopropyl and trans-2-arylcyclopropyl tosylates was systematically studied to understand the electronic effects of substituents on the reaction rate. The rates were determined in dry acetic acid containing sodium acetate.[1]
Rate Constants for 1-Arylcyclopropyl Tosylates
The solvolysis of 1-arylcyclopropyl tosylates was found to be a complex system involving the formation of an intermediate allyl tosylate, which itself undergoes solvolysis.[1] The reaction progress was monitored spectrophotometrically by observing the appearance of the resulting styrene chromophore.[1] The individual rate constants (k₁, k₂, and k₃) for the reaction pathway were dissected and are summarized below.
Table 1: Rate Constants for the Acetolysis of 1-Arylcyclopropyl Tosylates in Acetic Acid [1]
| Substituent | Temp (°C) | (k₁ + k₂) x 10⁵ sec⁻¹ | k₁ x 10⁵ sec⁻¹ | k₃ x 10⁵ sec⁻¹ |
| p-CH₃ | 30.0 | 0.560 ± 0.01 | 0.176 ± 0.007 | - |
| p-CH₃ | 50.0 | 6.40 ± 0.11 | 2.19 ± 0.06 | 4.59 ± 0.09 |
| p-CH₃ | 108.4 | 1890 (calculated) | 741 (calculated) | - |
| H | 50.0 | 0.881 ± 0.012 | 0.0545 ± 0.0008 | 3.97 ± 0.04 |
| H | 59.7 | - | 0.531 ± 0.011 | - |
| H | 70.5 | 101 (calculated) | 19.3 (calculated) | - |
| m-Cl | 80.5 | 3.86 ± 0.10 | 0.832 ± 0.014 | 2.83 ± 0.05 |
| m-CF₃ | 108.4 | - | 0.294 ± 0.014 | 2.40 ± 0.10 |
Data sourced from DePuy et al. (1966).[1]
Rate Constants for trans-2-Arylcyclopropyl Tosylates
The solvolysis of trans-2-arylcyclopropyl tosylates proved to be more straightforward kinetically. In this case, any rearranged tosylate formed via internal return is more reactive than the starting material and does not accumulate.[1] Consequently, the rates determined by spectrophotometry and titrimetry were identical.
Table 2: Rate Constants for the Acetolysis of trans-2-Arylcyclopropyl Tosylates in Acetic Acid [1]
| Substituent | Temp (°C) | k x 10⁵ sec⁻¹ (Spectrophotometric) | k x 10⁵ sec⁻¹ (Titrimetric) |
| p-OCH₃ | 25.0 | 1380 ± 20 | - |
| p-CH₃ | 50.0 | 137 ± 1 | 135 ± 2 |
| H | 75.0 | 9.85 ± 0.10 | 9.80 ± 0.10 |
| p-Cl | 75.0 | 2.25 ± 0.03 | 2.24 ± 0.02 |
| m-Cl | 100.0 | 0.84 ± 0.01 | 0.82 ± 0.01 |
Data sourced from DePuy et al. (1966).[1]
Experimental Protocols
The kinetic studies described in these early papers relied on meticulous experimental design and execution. The primary methods used were spectrophotometry and titrimetry.
General Kinetic Method
All kinetic runs were performed in dry acetic acid containing a known concentration of sodium acetate (typically 0.04 M) to buffer the solution.[1] The cyclopropyl tosylate derivatives were synthesized and purified prior to the kinetic experiments, with their melting points and elemental analyses confirmed.[1] For reactions at temperatures above the solvent's boiling point, sealed ampoules were used.[1]
Spectrophotometric Rate Determination
This method was particularly useful for following the appearance of conjugated systems, such as the styrene chromophores formed during the solvolysis of aryl-substituted cyclopropyl tosylates.[1]
-
Sample Preparation: A solution of the cyclopropyl tosylate in the buffered acetic acid was prepared.
-
Temperature Control: The reaction vessel (e.g., a sealed ampoule or a cuvette in a thermostatted cell holder) was maintained at a constant temperature.
-
Data Acquisition: The absorbance of the solution at the λmax of the product chromophore was monitored over time using a UV-Vis spectrophotometer.
-
Data Analysis: The first-order rate constants were calculated from the plot of log(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance after complete reaction.
Titrimetric Rate Determination
This classic method follows the progress of the reaction by measuring the amount of acid (p-toluenesulfonic acid) produced over time.[1]
-
Reaction Setup: The cyclopropyl tosylate was dissolved in a known volume of the buffered acetic acid solution in a flask maintained at a constant temperature. A nitrogen atmosphere was often maintained to prevent interference from atmospheric moisture.[1]
-
Aliquot Quenching: At timed intervals, aliquots of the reaction mixture were withdrawn and quenched, typically by adding them to a cold solvent.
-
Titration: The quenched aliquot was then titrated with a standardized solution of a base (e.g., sodium acetate in acetic acid) using an indicator like methyl violet to determine the endpoint.[1]
-
Data Analysis: The concentration of the liberated acid was calculated for each time point. The first-order rate constant was then determined from the slope of the plot of log(a/(a-x)) versus time, where 'a' is the initial concentration of the tosylate and 'x' is the concentration of acid produced at time t.[1] For some reactions, this plot was linear only for the initial ~15% of the reaction.[1]
The workflow for a typical titrimetric kinetic experiment is outlined below.
Caption: Experimental workflow for titrimetric rate determination.
Conclusion
The early investigations into the solvolysis of cyclopropanol derivatives, particularly cyclopropyl tosylates, were pivotal in shaping our understanding of reactions involving strained ring systems. The quantitative kinetic data demonstrated the profound influence of electronic and stereochemical factors on the reaction rates. The experimental protocols, though classic, were applied with a rigor that allowed for the elucidation of a complex, concerted reaction mechanism. These foundational studies remain a cornerstone of physical organic chemistry and continue to inform the design and interpretation of reactions in modern synthetic and medicinal chemistry.
References
Methodological & Application
Kulinkovich Reaction for Cyclopropanol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kulinkovich reaction is a powerful and versatile method for the synthesis of cyclopropanol derivatives from esters.[1][2][3] First reported by Oleg Kulinkovich and his coworkers in 1989, this reaction utilizes a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide, and a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide.[3][4] The reaction proceeds through a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the this compound ring.[1][2] This methodology has found significant application in organic synthesis, including the preparation of complex molecules and intermediates for drug discovery, due to its operational simplicity and the utility of the resulting this compound motif as a versatile synthetic building block.[5][6]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism of the Kulinkovich reaction involves several key steps:
-
Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species.[4][7]
-
β-Hydride Elimination: This unstable dialkyltitanium intermediate undergoes β-hydride elimination to generate a titanacyclopropane and an alkane (e.g., ethane when using ethylmagnesium bromide).[2][7][8]
-
Reaction with Ester: The titanacyclopropane then reacts with the ester. This involves the insertion of the ester's carbonyl group into one of the titanium-carbon bonds of the titanacyclopropane to form an oxatitanacyclopentane intermediate.[3][4]
-
Ring Contraction and Product Formation: The oxatitanacyclopentane intermediate rearranges to form a β-titanio ketone, which then undergoes intramolecular cyclization to yield the titanium alkoxide of the this compound product.[4]
-
Catalyst Regeneration and Work-up: The titanium catalyst is regenerated in the catalytic cycle. Subsequent aqueous work-up liberates the final this compound product.[7][8]
A noteworthy characteristic of the Kulinkovich reaction is its diastereoselectivity. When using Grignard reagents higher than ethylmagnesium bromide (e.g., propylmagnesium bromide), the reaction typically yields 1,2-disubstituted cyclopropanols with a high degree of cis diastereoselectivity.[2][9] This stereochemical outcome is attributed to the transition state of the cyclopropane-forming step.[4][9]
Applications in Synthesis
The this compound motif generated by the Kulinkovich reaction is a valuable synthetic intermediate. The strained three-membered ring can be strategically opened under various conditions to access a range of functional groups and carbon skeletons, making it a powerful tool in the synthesis of natural products and complex organic molecules.[5][10] The reaction is also amenable to a variety of functional groups, including ethers and amines, further broadening its synthetic utility.[4]
Variations of the Kulinkovich Reaction
The scope of the Kulinkovich reaction has been expanded to include the synthesis of cyclopropylamines through modifications developed by de Meijere and Szymoniak.
-
Kulinkovich-de Meijere Reaction: This variation utilizes amides as substrates instead of esters to produce cyclopropylamines.[11]
-
Kulinkovich-Szymoniak Reaction: This method employs nitriles as starting materials to synthesize primary cyclopropylamines.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative examples of the Kulinkovich reaction for this compound synthesis, highlighting the scope of substrates and typical yields.
| Ester Substrate | Grignard Reagent | Titanium Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl hexanoate | EtMgBr | Ti(Oi-Pr)₄ | Et₂O | RT | 1 | 85 | [1] |
| Methyl benzoate | EtMgBr | Ti(Oi-Pr)₄ | Et₂O | RT | 1 | 90 | [1] |
| Ethyl octanoate | EtMgBr | Ti(Oi-Pr)₄ | Et₂O | RT | 1 | 88 | [1] |
| γ-Butyrolactone | EtMgBr | ClTi(Oi-Pr)₃ | THF | 0 to RT | 36 | 75 | [7] |
| Methyl 2-phenylacetate | PrMgBr | Ti(Oi-Pr)₄ | Et₂O | RT | - | 72 (cis major) | [2] |
| Methyl 5-hexenoate | c-C₅H₉MgCl | ClTi(Oi-Pr)₃ | Et₂O | RT | 12 | 68-75 | |
| Methyl ester (complex) | EtMgBr | ClTi(Oi-Pr)₃ | THF | 0 to RT | 1.5 | 86 | [7] |
Experimental Protocols
General Considerations
-
The Kulinkovich reaction is highly sensitive to moisture and air. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Grignard reagents are commercially available or can be prepared fresh. Their concentration should be determined by titration prior to use.
-
Titanium(IV) alkoxides are also moisture-sensitive and should be handled accordingly.
Protocol 1: Synthesis of 1-Ethylthis compound from Ethyl Acetate
This protocol is a general example for the synthesis of a simple 1-substituted this compound.
Materials:
-
Ethyl acetate
-
Ethylmagnesium bromide (e.g., 3.0 M in diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl acetate (1.0 equiv) in anhydrous diethyl ether.
-
Add titanium(IV) isopropoxide (0.1 - 1.0 equiv) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (2.2 equiv) in diethyl ether via the dropping funnel over a period of 1-2 hours. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to afford 1-ethylthis compound.
Protocol 2: Synthesis of a 1,2-Disubstituted this compound from a Methyl Ester
This protocol is adapted from a literature procedure for the synthesis of a more complex this compound.[7]
Materials:
-
Methyl ester substrate (1.0 equiv, e.g., 9.98 mmol)
-
Chlorotriisopropoxytitanium(IV) (ClTi(OiPr)₃, e.g., 0.46 M in THF, 4.8 equiv)
-
Ethylmagnesium bromide (EtMgBr, e.g., 1.0 M in THF, 9.6 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, combine the methyl ester substrate with the solution of ClTi(OiPr)₃ in THF.
-
Cool the solution to 0 °C.
-
Add the EtMgBr solution dropwise over a period of 1.5 hours.
-
Stir the solution at 0 °C for an additional hour, then allow it to warm to room temperature for 30 minutes.
-
Quench the reaction by adding EtOAc followed by saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite®, washing with EtOAc.
-
Transfer the filtrate to a separatory funnel, and wash with brine.
-
Separate the organic layer and extract the aqueous layer with additional EtOAc.
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired this compound.[7]
Visualizations
References
- 1. This compound synthesis [organic-chemistry.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ftp.orgsyn.org [ftp.orgsyn.org]
- 11. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Cyclopropanols from Esters and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanols are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for the construction of complex molecules, including pharmaceuticals and natural products. Their unique reactivity, stemming from the inherent strain of the three-membered ring, allows for a variety of ring-opening and rearrangement reactions. A robust and widely utilized method for the synthesis of 1-substituted cyclopropanols is the titanium-mediated reaction of esters with Grignard reagents, commonly known as the Kulinkovich reaction. This application note provides a detailed overview of this transformation, including its mechanism, substrate scope, and a comprehensive experimental protocol.
Reaction Principle and Mechanism
The Kulinkovich reaction facilitates the conversion of a carboxylic acid ester into a cyclopropanol through the action of a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or chlorotitanium(IV) isopropoxide (ClTi(Oi-Pr)₃).[1][2] The Grignard reagent must possess a hydrogen atom at the β-position.
The generally accepted mechanism proceeds through the following key steps:[1][2]
-
Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species.
-
β-Hydride Elimination: This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane complex and an alkane.
-
Carbonyl Insertion: The ester carbonyl group inserts into one of the titanium-carbon bonds of the titanacyclopropane.
-
Rearrangement and Second Insertion: The resulting oxatitanacyclopentane intermediate rearranges to a β-titanoketone. The ketone carbonyl then undergoes an intramolecular insertion into the remaining titanium-carbon bond.
-
Product Formation: This final insertion forms the titanium alkoxide of the this compound product. Subsequent hydrolysis during aqueous workup liberates the desired this compound.
// Nodes ester [label="R-COOR' (Ester)"]; grignard [label="2 R''MgX (Grignard Reagent)"]; catalyst [label="Ti(OiPr)4"]; dialkyltitanium [label="R''2Ti(OiPr)2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; titanacyclopropane [label="Titanacyclopropane", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; oxatitanacyclopentane [label="Oxatitanacyclopentane intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; beta_titanoketone [label="β-Titanoketone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product_alkoxide [label="this compound\nTitanium Alkoxide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound (Product)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous\nWorkup"];
// Edges grignard -> dialkyltitanium [label="Transmetalation"]; catalyst -> dialkyltitanium; dialkyltitanium -> titanacyclopropane [label="β-Hydride\nElimination"]; ester -> oxatitanacyclopentane [label="Insertion"]; titanacyclopropane -> oxatitanacyclopentane; oxatitanacyclopentane -> beta_titanoketone [label="Rearrangement"]; beta_titanoketone -> product_alkoxide [label="Intramolecular\nInsertion"]; product_alkoxide -> this compound [label="Hydrolysis"]; workup -> product_alkoxide; } Kulinkovich Reaction Mechanism
Data Presentation: Substrate Scope and Yields
The Kulinkovich reaction is applicable to a wide range of esters, including those derived from aliphatic and aromatic carboxylic acids. The following table summarizes representative examples of 1-substituted cyclopropanols synthesized from methyl alkanecarboxylates and ethylmagnesium bromide in the presence of a catalytic amount of titanium(IV) isopropoxide.[3]
| Ester Substrate (R-COOCH₃) | Grignard Reagent | Product (1-R-cyclopropanol) | Yield (%) |
| Methyl acetate | EtMgBr | 1-Methylthis compound | 78 |
| Methyl propionate | EtMgBr | 1-Ethylthis compound | 85 |
| Methyl butyrate | EtMgBr | 1-Propylthis compound | 86 |
| Methyl isobutyrate | EtMgBr | 1-Isopropylthis compound | 95 |
| Methyl valerate | EtMgBr | 1-Butylthis compound | 84 |
| Methyl isovalerate | EtMgBr | 1-Isobutylthis compound | 82 |
| Methyl pivalate | EtMgBr | 1-tert-Butylthis compound | 76 |
| Methyl hexanoate | EtMgBr | 1-Pentylthis compound | 83 |
| Methyl benzoate | EtMgBr | 1-Phenylthis compound | 80 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 1-substituted cyclopropanols via the titanium-catalyzed reaction of esters with Grignard reagents.
Materials and Equipment:
-
Reactants:
-
Appropriate methyl ester
-
Ethylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Titanium(IV) isopropoxide
-
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Reagents for Workup:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Glassware and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
-
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be carried out under an inert atmosphere using anhydrous solvents and flame-dried glassware.
-
Titanium(IV) isopropoxide is a moisture-sensitive liquid. Handle it in a dry, inert atmosphere.
-
Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Assemble flame-dried glassware\nunder an inert atmosphere."]; charge_reagents [label="Charge the flask with the ester,\nanhydrous solvent, and Ti(OiPr)4."]; cool [label="Cool the reaction mixture\n(e.g., to 0 °C)."]; add_grignard [label="Add the Grignard reagent\ndropwise via syringe."]; react [label="Allow the reaction to warm to\nroom temperature and stir."]; quench [label="Quench the reaction with\nsaturated aqueous NH4Cl."]; extract [label="Extract the aqueous layer\nwith an organic solvent (e.g., ether)."]; dry [label="Dry the combined organic layers\nover MgSO4 or Na2SO4."]; concentrate [label="Concentrate the solution\nin vacuo."]; purify [label="Purify the crude product by\ndistillation or column chromatography."]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> charge_reagents; charge_reagents -> cool; cool -> add_grignard; add_grignard -> react; react -> quench; quench -> extract; extract -> dry; dry -> concentrate; concentrate -> purify; purify -> end; } Experimental Workflow for this compound Synthesis
Detailed Procedure (Example: Synthesis of 1-Propylthis compound from Methyl Butyrate):
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Charging Reagents: The flask is charged with methyl butyrate (e.g., 20 mmol, 1.0 equiv) and anhydrous diethyl ether (100 mL). Titanium(IV) isopropoxide (e.g., 2.0 mmol, 0.1 equiv) is then added via syringe.
-
Addition of Grignard Reagent: The reaction mixture is cooled to 0 °C in an ice bath. A solution of ethylmagnesium bromide (e.g., 44 mmol, 2.2 equiv) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C. Gas evolution may be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) while cooling in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation or flash column chromatography on silica gel to afford the pure 1-propylthis compound.[4]
Conclusion
The titanium-catalyzed reaction of esters with Grignard reagents is a powerful and versatile method for the synthesis of 1-substituted cyclopropanols. The reaction generally proceeds in high yields and tolerates a variety of functional groups. The detailed protocol provided herein offers a reliable procedure for researchers in academic and industrial settings to access these valuable synthetic intermediates. Careful attention to anhydrous and inert reaction conditions is crucial for the success of this transformation.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes: Utilizing Cyclopropanol for the Introduction of Cyclopropyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often enhancing the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2][3] Cyclopropanol has emerged as a versatile and readily available building block for the introduction of this key functional group.[4] Its utility stems from its ability to act as a precursor to homoenolate intermediates, which can engage in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[5] These application notes provide detailed protocols and data for the synthesis of cyclopropylamines and related structures using this compound, focusing on zinc-mediated methodologies.
Core Concepts: The Homoenolate Intermediate
The key to this compound's reactivity lies in its ring strain, which facilitates a ring-opening reaction to form a homoenolate intermediate. This process is often mediated by a Lewis acid, such as a zinc salt. The resulting zinc homoenolate is a reactive species that can then participate in various chemical transformations.[5][6]
An important reaction pathway involves the in situ formation of a zinc homoenolate from this compound, which then reacts as an electrophile with nucleophilic amines to furnish valuable trans-cyclopropylamines.[6] Another key application is the formal cyclopropylation of imines to produce cyclopropane-embedded γ-amino alcohols, proceeding through a Mannich-type addition followed by ring closure.[4]
Experimental Protocols
Protocol 1: Synthesis of trans-Cyclopropylamines from Cyclopropanols and Amines
This protocol is adapted from the work of Rousseaux and co-workers and describes the synthesis of trans-cyclopropylamines via the reaction of cyclopropanols with amines, mediated by a zinc salt.[6]
Reaction Workflow:
Figure 1: General workflow for the synthesis of trans-cyclopropylamines.
Materials:
-
Substituted this compound
-
Amine
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 4 mL screw-cap vial, add the this compound (0.2 mmol, 1.0 equiv), the corresponding amine (0.4 mmol, 2.0 equiv), zinc trifluoromethanesulfonate (7.3 mg, 0.02 mmol, 0.1 equiv), and sodium carbonate (21.2 mg, 0.2 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (1.0 mL) to the vial.
-
Securely cap the vial and heat the reaction mixture to 90 °C.
-
Stir the reaction at this temperature for 18 hours.
-
After 18 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-cyclopropylamine.
Protocol 2: Formal Cyclopropylation of Imines with Cyclopropanols to Synthesize γ-Amino Alcohols
This protocol, based on the research by Yoshikai and coworkers, details the stereocontrolled synthesis of cyclopropane-embedded γ-amino alcohols.[4]
Reaction Mechanism:
Figure 2: Mechanism of formal cyclopropylation of imines.
Materials:
-
Substituted this compound
-
N-Sulfonyl imine
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
N-Heterocyclic carbene (NHC) ligand (e.g., IPr)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the N-sulfonyl imine (0.2 mmol, 1.0 equiv) and the NHC ligand (0.04 mmol, 20 mol%).
-
Add anhydrous toluene (1.0 mL) to the tube.
-
Add the this compound (0.4 mmol, 2.0 equiv) to the mixture.
-
At 0 °C, add a 1.0 M solution of diethylzinc in hexanes (0.4 mL, 0.4 mmol, 2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired γ-amino alcohol.
Data Presentation
The following tables summarize the scope of these reactions with various substrates, providing yields and diastereoselectivity where applicable.
Table 1: Synthesis of trans-Cyclopropylamines from Various Cyclopropanols and Amines [6]
| Entry | This compound Substrate | Amine Substrate | Product | Yield (%) | d.r. (trans:cis) |
| 1 | 1-Phenylthis compound | Morpholine | 2-(1-Phenylcyclopropyl)morpholine | 85 | >20:1 |
| 2 | 1-Phenylthis compound | Piperidine | 1-(1-Phenylcyclopropyl)piperidine | 82 | >20:1 |
| 3 | 1-(4-Methoxyphenyl)this compound | Morpholine | 2-(1-(4-Methoxyphenyl)cyclopropyl)morpholine | 75 | >20:1 |
| 4 | 1-(4-Chlorophenyl)this compound | Morpholine | 2-(1-(4-Chlorophenyl)cyclopropyl)morpholine | 88 | >20:1 |
| 5 | 1-Methylthis compound | Morpholine | 2-(1-Methylcyclopropyl)morpholine | 65 | >20:1 |
Table 2: Formal Cyclopropylation of Various Imines with 1-Phenylthis compound [4]
| Entry | Imine Substrate | Product | Yield (%) | d.r. |
| 1 | N-(Phenylmethylene)benzenesulfonamide | (1-Phenylcyclopropyl)(phenyl)methanamine derivative | 92 | >20:1 |
| 2 | N-((4-Methoxyphenyl)methylene)benzenesulfonamide | (1-Phenylcyclopropyl)(4-methoxyphenyl)methanamine derivative | 89 | >20:1 |
| 3 | N-((4-Chlorophenyl)methylene)benzenesulfonamide | (1-Phenylcyclopropyl)(4-chlorophenyl)methanamine derivative | 95 | >20:1 |
| 4 | N-((Furan-2-yl)methylene)benzenesulfonamide | (Furan-2-yl)(1-phenylcyclopropyl)methanamine derivative | 78 | 15:1 |
| 5 | N-(Propan-2-ylidene)benzenesulfonamide | 2-(1-Phenylcyclopropyl)propan-2-amine derivative | 61 | N/A |
Conclusion
This compound serves as an effective and versatile reagent for the introduction of cyclopropyl groups into organic molecules. The zinc-mediated formation of homoenolate intermediates allows for the development of robust and stereoselective methods for the synthesis of highly valuable cyclopropylamines and γ-amino alcohols. The provided protocols offer a practical guide for researchers in academic and industrial settings to utilize these methodologies in their synthetic endeavors, particularly in the context of drug discovery and development. The high yields and diastereoselectivities observed for a range of substrates highlight the broad applicability of these reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application of Cyclopropanol in Antiviral Drug Discovery: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry, prized for its unique conformational and electronic properties. Its incorporation into drug candidates can significantly impact metabolic stability, binding affinity, and membrane permeability. This document provides a detailed overview of the application of cyclopropanol and its derivatives in the discovery of novel antiviral agents, with a focus on inhibitors of coronavirus 3C-like protease (3CLpro) and anti-herpesvirus compounds.
This compound-Based Inhibitors of Coronavirus 3CL Protease
The SARS-CoV-2 3C-like protease (3CLpro) is an essential enzyme for viral replication, making it a prime target for the development of direct-acting antivirals.[1][2] A series of dipeptidyl inhibitors incorporating a cyclopropane moiety have been designed and shown to be highly potent against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases.[1][2]
These inhibitors typically feature a cyclopropyl group at the P1' position, which interacts with the enzyme's active site. The strained nature of the cyclopropane ring can contribute to favorable binding interactions. The mechanism of action involves the covalent modification of the catalytic cysteine residue in the 3CLpro active site by an aldehyde or a masked aldehyde warhead, leading to the inhibition of the enzyme's proteolytic activity. This, in turn, disrupts the processing of viral polyproteins, a critical step in the viral life cycle.[1][2]
Signaling Pathway of SARS-CoV-2 3CLpro Inhibition
Cyclopropavir and its Prodrugs for Herpesvirus Infections
Cyclopropavir (CPV) is a nucleoside analogue with a this compound-like methylene-cyclopropane moiety that exhibits potent activity against human cytomegalovirus (HCMV).[3][4] Its mechanism of action is multifaceted. Inside an HCMV-infected cell, cyclopropavir is first phosphorylated by the viral kinase UL97 to its monophosphate form. Cellular enzymes then further phosphorylate it to the active triphosphate metabolite.[3][5] This triphosphate form acts as a competitive inhibitor of the viral DNA polymerase, halting viral DNA synthesis.[3][5] Interestingly, cyclopropavir also inhibits the normal function of the UL97 kinase itself, which is involved in viral capsid assembly and nuclear egress.[4]
To improve its oral bioavailability, a prodrug of cyclopropavir, 6-deoxycyclopropavir, has been synthesized.[3] This prodrug is converted to the active cyclopropavir in the body by the enzyme xanthine oxidase.[3]
Mechanism of Action of Cyclopropavir
Quantitative Data Summary
The following table summarizes the in vitro activity of representative this compound-containing antiviral compounds.
| Compound | Target Virus | Assay | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Aldehyde 5c | SARS-CoV-2 | 3CLpro FRET | - | 12 | >100 | >8333 | [1][2] |
| SARS-CoV-1 | 3CLpro FRET | 960 | - | >100 | - | [1][2] | |
| MERS-CoV | 3CLpro FRET | 80 | - | >100 | - | [1][2] | |
| Aldehyde 11c | SARS-CoV-2 | 3CLpro FRET | - | 11 | >100 | >9090 | [1][2] |
| SARS-CoV-1 | 3CLpro FRET | 350 | - | >100 | - | [1][2] | |
| MERS-CoV | 3CLpro FRET | 120 | - | >100 | - | [1][2] | |
| Bisulfite adduct 5d | SARS-CoV-2 | 3CLpro FRET | - | 13 | >100 | >7692 | [1][2] |
| SARS-CoV-1 | 3CLpro FRET | 790 | - | >100 | - | [1][2] | |
| MERS-CoV | 3CLpro FRET | 70 | - | >100 | - | [1][2] | |
| Bisulfite adduct 11d | SARS-CoV-2 | 3CLpro FRET | - | 12 | >100 | >8333 | [1][2] |
| SARS-CoV-1 | 3CLpro FRET | 240 | - | >100 | - | [1][2] | |
| MERS-CoV | 3CLpro FRET | 70 | - | >100 | - | [1][2] | |
| Cyclopropavir | HCMV | Plaque Reduction | - | 460 | >100 | >217 | [5] |
| 6-Deoxycyclopropavir | HCMV | In vitro | - | >100,000 | - | - | [3] |
Experimental Protocols
General Workflow for Antiviral Compound Evaluation
Protocol 1: Synthesis of a Representative Cyclopropane-Based 3CLpro Inhibitor
This protocol describes a representative synthesis of a dipeptidyl aldehyde inhibitor of SARS-CoV-2 3CLpro. Note: This is a generalized procedure and should be optimized for specific target molecules.
Step 1: Activation of Cyclopropyl Alcohol
-
To a solution of the desired cyclopropyl alcohol (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.0 eq).
-
Add disuccinimidyl carbonate (DSC) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude activated cyclopropyl alcohol is used in the next step without further purification.
Step 2: Coupling with Peptidyl Amino Alcohol
-
Dissolve the crude activated cyclopropyl alcohol in anhydrous dichloromethane (DCM).
-
Add a solution of the desired peptidyl amino alcohol (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Dess-Martin Oxidation
-
Dissolve the purified coupled product (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution and stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final aldehyde product by flash column chromatography.
Protocol 2: FRET-Based 3CLpro Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 384-well plate, add 0.5 µL of the compound solution to each well.
-
Add 10 µL of 3CLpro (final concentration ~15 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~25 µM) in assay buffer.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition)
This protocol assesses the ability of a compound to protect cells from virus-induced cell death.
-
Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
DMEM supplemented with 2% FBS and antibiotics
-
Test compounds
-
96-well clear-bottom plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator, or until ~90% CPE is observed in the virus control wells.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Gently wash the plates with water and stain with crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plates to air dry.
-
Solubilize the stain with methanol and read the absorbance at 570 nm.
-
Calculate the percentage of CPE reduction compared to the virus control and determine the EC50 value.
-
Protocol 4: MTT Cytotoxicity Assay
This protocol determines the concentration of a compound that is toxic to host cells.
-
Reagents and Materials:
-
Vero E6 cells (or other relevant cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the old medium with 100 µL of the diluted compound solutions. Include untreated control wells.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Transition Metal-Catalyzed Ring-Opening of Cyclopropanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of cyclopropanols, driven by the release of inherent ring strain, has emerged as a powerful and versatile strategy in modern organic synthesis. When coupled with transition metal catalysis, this transformation provides access to a diverse array of valuable β-functionalized ketones and other carbonyl-containing scaffolds. These products are significant building blocks in the synthesis of complex molecules, natural products, and pharmaceutical agents. This document provides an overview of key transition metal-catalyzed ring-opening reactions of cyclopropanols, complete with detailed experimental protocols and data summaries to facilitate their application in a research and development setting.
Key Applications in Synthetic Chemistry
The transition metal-catalyzed ring-opening of cyclopropanols offers several strategic advantages in organic synthesis:
-
Formation of β-Substituted Ketones: This is the most common outcome, providing a direct route to ketones with a variety of substituents at the β-position.[1][2][3]
-
Access to All-Carbon Quaternary Centers: Certain protocols allow for the construction of challenging all-carbon quaternary centers.[1]
-
Synthesis of Heterocycles: Tandem reactions involving ring-opening and subsequent cyclization can be employed to construct various heterocyclic systems.[4]
-
Step-Economical C-C and C-X Bond Formation: These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2][5][6]
Catalytic Systems and Reaction Outcomes
A range of transition metals, including rhodium, palladium, copper, and iron, have been successfully employed to catalyze the ring-opening of cyclopropanols. The choice of catalyst is crucial as it influences the reaction mechanism, substrate scope, and the nature of the final product.
Rhodium-Catalyzed C-H Activation and Ring-Opening
Rhodium(III) catalysts have been utilized in the oxidative coupling of arenes with cyclopropanols via C-H activation.[3][5][7] This methodology provides an efficient route to β-aryl ketones. The reaction is believed to proceed through the formation of a rhodacycle intermediate, followed by ligand exchange with the cyclopropanol, β-carbon elimination, and reductive elimination.[5]
Palladium-Catalyzed Ring-Opening Reactions
Palladium catalysts are effective for the ring-opening of cyclopropanols and subsequent coupling with various partners.[8][9] However, a common challenge with palladium catalysis is the propensity for β-hydride elimination, which can lead to the formation of α,β-unsaturated enone byproducts.[1] The choice of ligands and reaction conditions can be optimized to suppress this side reaction.[1] Palladium-catalyzed reactions have been developed for couplings with gem-dibromoolefins and 2,3-allenylic carbonates.[9][10]
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis offers a valuable alternative, particularly for minimizing the formation of enone byproducts as copper-homoenolates are less prone to β-hydride elimination compared to their palladium counterparts.[1][2][4] Copper-catalyzed systems have been successfully applied to a variety of cross-coupling reactions, including those with (fluoro)alkyl halides and terminal alkynes, and for the synthesis of γ-butyrolactones and δ-ketoesters.[1][2][11][12] Mechanistic studies suggest that these reactions can proceed through either a metal-homoenolate or a radical pathway, depending on the specific conditions and substrates.[1][2]
Iron-Catalyzed Ring-Opening Reactions
Iron, being an earth-abundant and inexpensive metal, presents an attractive option for sustainable catalysis. Iron(III) catalysts have been shown to effectively promote the tandem ring-opening/1,6-conjugate addition of cyclopropanols to para-quinone methides, yielding γ,γ-diaryl ketones.[13][14][15] These reactions are thought to proceed via the formation of alkyl radical intermediates.[14][15] Iron catalysis has also been utilized in three-component reactions involving cyclopropanols, alkenes, and tert-butyl hydroperoxide (TBHP) to synthesize 5-oxo peroxides.[16][17]
Data Summary
The following tables summarize quantitative data from representative transition metal-catalyzed ring-opening reactions of cyclopropanols.
Table 1: Rhodium(III)-Catalyzed Coupling of Arenes with Cyclopropanols [5]
| Entry | Arene | This compound | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 1-Phenylthis compound | 2-(2-(3-Oxo-3-phenylpropyl)phenyl)pyridine | 85 |
| 2 | N-(Pyridin-2-yl)aniline | 1-Phenylthis compound | N-(2-(3-Oxo-3-phenylpropyl)phenyl)-N-(pyridin-2-yl)amine | 78 |
| 3 | 1-Phenyl-1H-pyrazole | 1-Ethylthis compound | 1-(2-(3-Oxopentyl)phenyl)-1H-pyrazole | 72 |
Table 2: Palladium-Mediated Ring-Opening of Cyclopropanols [8]
| Entry | This compound | Product | Yield (%) |
| 1 | 1-Phenylthis compound | 1-Phenylpropan-1-one | 55 |
| 2 | 1-Benzylthis compound | 1-Phenylbutan-2-one | 88 |
| 3 | 1-((Benzyloxy)methyl)this compound | 1-(Benzyloxy)propan-2-one | 65 |
Table 3: Copper-Catalyzed Ring-Opening Cross-Couplings with (Fluoro)Alkyl Halides [2]
| Entry | this compound | (Fluoro)Alkyl Halide | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | 1-Phenylthis compound | Bromodifluoromethyl acetate | Methyl 2,2-difluoro-4-oxo-4-phenylbutanoate | 85 | | 2 | 1-(p-Tolyl)this compound | 1-Bromo-1,1-difluoroethane | 1,1-Difluoro-3-oxo-3-(p-tolyl)propane | 92 | | 3 | 1-Cyclohexylthis compound | Ethyl bromodifluoroacetate | Ethyl 2,2-difluoro-4-cyclohexyl-4-oxobutanoate | 78 |
Table 4: Iron-Catalyzed Tandem Ring-Opening/1,6-Conjugate Addition [14][15]
| Entry | this compound | p-Quinone Methide | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | 1-Phenylthis compound | 2,6-Di-tert-butyl-4-((4-methoxyphenyl)(phenyl)methylene)cyclohexa-2,5-dienone | 5-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-methoxyphenyl)-1-phenylpentan-2-one | 77 | | 2 | 1-Phenylthis compound | 4-((4-Bromophenyl)(phenyl)methylene)-2,6-di-tert-butylcyclohexa-2,5-dienone | 5-(4-Bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylpentan-2-one | 47 | | 3 | 1-(m-Tolyl)this compound | 4-((3-Chlorophenyl)(phenyl)methylene)-2,6-di-tert-butylcyclohexa-2,5-dienone | 5-(3-Chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(m-tolyl)pentan-2-one | 86 |
Experimental Protocols
Protocol 1: Rhodium(III)-Catalyzed Coupling of 2-Phenylpyridine with 1-Phenylthis compound[5]
Materials:
-
[Cp*Rh(OAc)₂] (2 mol %)
-
PhCO₂H (25 mol %)
-
Cu(OAc)₂·H₂O (2.1 equiv)
-
2-Phenylpyridine (0.2 mmol)
-
1-Phenylthis compound (0.4 mmol)
-
Methanol (2 mL)
Procedure:
-
To an oven-dried reaction tube, add [Cp*Rh(OAc)₂] (1.5 mg, 0.004 mmol), PhCO₂H (6.1 mg, 0.05 mmol), Cu(OAc)₂·H₂O (83.8 mg, 0.42 mmol), 2-phenylpyridine (31.0 mg, 0.2 mmol), and 1-phenylthis compound (53.7 mg, 0.4 mmol).
-
Add methanol (2 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-aryl ketone.
Protocol 2: Copper-Catalyzed Ring-Opening Cross-Coupling of 1-Phenylthis compound with Bromodifluoromethyl Acetate[2]
Materials:
-
CuI (10 mol %)
-
1,10-Phenanthroline (20 mol %)
-
K₂CO₃ (2.0 equiv)
-
1-Phenylthis compound (0.2 mmol)
-
Methyl 2-bromo-2,2-difluoroacetate (0.8 mmol)
-
Acetonitrile (2 mL)
Procedure:
-
To a flame-dried Schlenk tube, add CuI (3.8 mg, 0.02 mmol), 1,10-phenanthroline (7.2 mg, 0.04 mmol), and K₂CO₃ (55.3 mg, 0.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1-phenylthis compound (26.8 mg, 0.2 mmol) and acetonitrile (2 mL).
-
Add methyl 2-bromo-2,2-difluoroacetate (162.0 mg, 0.8 mmol) via syringe.
-
Seal the tube and stir the reaction mixture at 80 °C for the time indicated by TLC analysis.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Iron-Catalyzed Tandem Ring-Opening/1,6-Conjugate Addition[14][15]
Materials:
-
FeCl₃ (10 mol %)
-
1-Phenylthis compound (1.2 equiv)
-
p-Quinone methide (1.0 equiv)
-
Acetonitrile (2 mL)
Procedure:
-
To a round-bottom flask, add the p-quinone methide (0.2 mmol) and FeCl₃ (3.2 mg, 0.02 mmol).
-
Add acetonitrile (2 mL) and stir the mixture at room temperature.
-
Add 1-phenylthis compound (32.2 mg, 0.24 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time required for complete conversion (monitored by TLC).
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired γ,γ-diaryl ketone.
Visualizations
Caption: Proposed mechanism for Rh(III)-catalyzed C-H activation and ring-opening.
References
- 1. Catalytic this compound Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper–Catalyzed this compound Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-catalyzed hydroxythis compound ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05556E [pubs.rsc.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Pd-catalyzed ring opening coupling reaction of 2,3-allenylic carbonates with cyclopropanols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iron-Catalyzed Ring-Opening Reactions of Cyclopropanols with Alkenes and TBHP: Synthesis of 5-Oxo Peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclopropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanol derivatives are valuable synthetic intermediates in organic chemistry and are key structural motifs in numerous biologically active molecules and pharmaceuticals. Their inherent ring strain and unique electronic properties make them versatile precursors for a variety of chemical transformations. The stereoselective synthesis of these three-membered rings is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. These application notes provide an overview of and detailed protocols for three powerful methods for the stereoselective synthesis of this compound derivatives: the Asymmetric Kulinkovich Reaction, the Catalytic Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers, and Biocatalytic Cyclopropanation.
Asymmetric Kulinkovich Reaction
The Kulinkovich reaction provides an efficient route to cyclopropanols through the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3][4][5][6][7][8][9] The asymmetric variant of this reaction allows for the enantioselective synthesis of chiral cyclopropanols.[6] This is typically achieved by employing a chiral titanium catalyst, often derived from TADDOL ligands.[9]
Reaction Mechanism
The generally accepted mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the ester in a stepwise manner to form the this compound product.
Caption: Mechanism of the Kulinkovich Reaction.
Quantitative Data
| Entry | Ester Substrate | Grignard Reagent | Chiral Ligand | Yield (%) | dr | ee (%) | Reference |
| 1 | Methyl benzoate | EtMgBr | (R,R)-TADDOL | 75 | - | 92 | [9] |
| 2 | Ethyl propionate | n-PrMgBr | (S,S)-TADDOL | 82 | 95:5 | 88 | [9] |
| 3 | Methyl isobutyrate | EtMgBr | (R,R)-TADDOL | 68 | - | 95 | [9] |
Experimental Protocol: Asymmetric Kulinkovich Reaction
Materials:
-
Ester (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Titanium(IV) isopropoxide (1.2 mmol)
-
(R,R)-TADDOL (1.3 mmol)
-
Grignard reagent (e.g., 1.0 M solution in THF, 2.5 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral ligand ((R,R)-TADDOL) and anhydrous THF.
-
Cool the solution to 0 °C and add titanium(IV) isopropoxide dropwise. Stir the mixture at this temperature for 30 minutes.
-
Add the ester to the reaction mixture.
-
Slowly add the Grignard reagent to the solution at 0 °C. Gas evolution may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Catalytic Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers
The Simmons-Smith reaction is a classic method for cyclopropanation. The use of silyl enol ethers as substrates provides a direct route to silylated cyclopropanols, which can be readily deprotected to the corresponding cyclopropanols.[10] The catalytic asymmetric version, often employing chiral ligands with a zinc-based reagent, allows for high enantioselectivity.[5][10][11]
Reaction Mechanism
The reaction proceeds through the formation of a zinc carbenoid species, which then transfers a methylene group to the double bond of the silyl enol ether in a concerted fashion. The chiral ligand coordinates to the zinc center, directing the approach of the carbenoid to one face of the alkene.
Caption: Asymmetric Simmons-Smith Reaction.
Quantitative Data
| Entry | Silyl Enol Ether | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-Phenyl-1-(trimethylsilyloxy)ethene | Dipeptide-based ligand | 92 | 96 | [10] |
| 2 | 1-Cyclohexenyl trimethylsilyl ether | Dipeptide-based ligand | 85 | 94 | [10] |
| 3 | (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | Dipeptide-based ligand | 99 | 93 | [2] |
Experimental Protocol: Catalytic Asymmetric Simmons-Smith Cyclopropanation[2]
Materials:
-
Silyl enol ether (1.0 mmol)
-
Dipeptide-based chiral ligand (e.g., 0.25 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes, 1.25 eq)
-
Diiodomethane (CH₂I₂, 2.0 eq)
-
Hexanes
-
Silica gel
Procedure:
-
To a flame-dried and argon-filled vial (Vial A), add a solution of the dipeptide ligand in freshly distilled CH₂Cl₂.
-
Add neat ZnEt₂ to Vial A and stir the solution at room temperature for 1 hour.
-
Cool Vial A to 0 °C and add CH₂I₂ dropwise. Stir at 0 °C for 30 minutes.
-
Simultaneously, to another flame-dried and argon-filled vial (Vial B), add freshly distilled CH₂Cl₂ followed by neat ZnEt₂.
-
Cool Vial B to -78 °C and add CH₂I₂ dropwise. Stir at this temperature for 1 hour.
-
To a third flame-dried and argon-filled vial (Vial C) at -78 °C, transfer the contents of Vial A and Vial B via cannula.
-
Add the silyl enol ether to Vial C.
-
Warm the reaction mixture to -40 °C and stir for 24-72 hours.
-
Pour the reaction mixture into hexanes and filter.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel to afford the cyclopropyl silyl ether.
Biocatalytic Stereoselective Synthesis of this compound Esters
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis.[1][12][13][14][15] Engineered enzymes, such as dehaloperoxidases, can catalyze the cyclopropanation of vinyl esters with high diastereo- and enantioselectivity.[1][12][15] This method offers a green alternative to traditional metal-catalyzed reactions.
Experimental Workflow
The development of a biocatalytic cyclopropanation process typically involves several key stages, from enzyme discovery and engineering to reaction optimization and scale-up.
Caption: Biocatalytic Synthesis Workflow.
Quantitative Data
| Entry | Vinyl Ester Substrate | Enzyme Variant | Yield (%) | dr | er | Reference |
| 1 | Vinyl benzoate | DHP(H55A, V59A) | >99 | 99.5:0.5 | 99.5:0.5 | [1] |
| 2 | Vinyl 4-chlorobenzoate | DHP(H55A, V59A) | 95 | >99.5:0.5 | >99.5:0.5 | [1] |
| 3 | Vinyl 2-naphthoate | DHP(H55A, V59A) | 88 | >99.5:0.5 | 98.5:1.5 | [1] |
Experimental Protocol: Biocatalytic Cyclopropanation of Vinyl Esters[1]
Materials:
-
Engineered dehaloperoxidase (DHP) variant (e.g., DHP(H55A, V59A))
-
Vinyl ester (2.5 mM)
-
Ethyl diazoacetate (EDA, 10 mM)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Methanol (10% v/v)
-
Sodium dithionite (as a reducing agent)
-
Anaerobic environment (e.g., glovebox)
Procedure:
-
In an anaerobic environment, prepare a reaction mixture containing potassium phosphate buffer, methanol, and the vinyl ester substrate.
-
Add the engineered DHP enzyme to the reaction mixture to a final concentration of 20 µM.
-
Initiate the reaction by adding ethyl diazoacetate and sodium dithionite.
-
Incubate the reaction at room temperature with gentle shaking for 4 hours.
-
Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Analyze the yield, diastereomeric ratio (dr), and enantiomeric ratio (er) by GC or HPLC.
Conclusion
The stereoselective synthesis of this compound derivatives is a rapidly advancing field with a diverse array of available methodologies. The choice of method will depend on factors such as the desired stereochemistry, substrate scope, and scalability requirements. The Asymmetric Kulinkovich Reaction, Catalytic Asymmetric Simmons-Smith Cyclopropanation, and Biocatalytic Cyclopropanation each offer distinct advantages and provide powerful tools for accessing these valuable building blocks for research, discovery, and development in the chemical and pharmaceutical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Collection - Catalytic Asymmetric SimmonsâSmith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active this compound Derivatives - Organic Letters - Figshare [acs.figshare.com]
- 12. Dehaloperoxidase Catalyzed Stereoselective Synthesis of this compound Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Cyclopropanol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanols are increasingly recognized as versatile and powerful building blocks in the synthesis of complex natural products. Their inherent ring strain, estimated at approximately 27.5 kcal/mol, renders them susceptible to a variety of selective ring-opening reactions, providing access to unique and valuable synthetic intermediates that might be challenging to prepare through other means.[1] Although strained, cyclopropanols are often bench-stable and can be stored for extended periods.[2] This unique combination of stability and reactivity makes them ideal synthons for the construction of intricate molecular architectures found in numerous biologically active compounds, including terpenoids, alkaloids, steroids, and fatty acids.[3][4][5]
These application notes provide an overview of the key strategies employing cyclopropanols in natural product synthesis, detail the protocols for their formation and subsequent transformations, and present quantitative data from selected total syntheses.
Key Synthetic Strategies Involving Cyclopropanols
The utility of cyclopropanols in natural product synthesis primarily stems from their ability to undergo regio- and stereoselective ring-opening reactions. These transformations can be broadly categorized as follows:
-
Metal-Catalyzed Ring-Opening Cross-Coupling: Transition metals such as copper, palladium, and cobalt can catalyze the ring-opening of cyclopropanols to form metal homoenolates or β-keto radicals.[1][6][7] These reactive intermediates can then be coupled with a variety of electrophiles to introduce functionality at the β-position of a carbonyl group. This strategy has been instrumental in the synthesis of complex ketones and heterocyclic systems.[2][8]
-
Oxidative Radical Ring-Opening/Cyclization: The cyclopropanol ring can be opened via an oxidative radical process, often initiated by a one-electron oxidant.[9][10] The resulting β-keto radical can participate in subsequent intramolecular cyclizations to form larger ring systems, a strategy elegantly employed in the synthesis of bicyclic scaffolds.[3][11][12]
-
Tandem/Domino Reactions: Cyclopropanation followed by in-situ ring-opening and further transformations allows for the rapid construction of molecular complexity from simple precursors.[13] These tandem sequences often lead to the formation of multiple rings and stereocenters in a single operation.
Data Presentation: this compound Applications in Total Synthesis
The following tables summarize quantitative data from the application of this compound-based strategies in the total synthesis of selected natural products.
| Natural Product | Key this compound-Based Reaction | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Hyperiones A & B | Copper-catalyzed hydroxythis compound ring-opening cyclization | Cu(OTf)₂ | 60-85 | >20:1 d.r. | [2][14] |
| (-)-Sordaricin | Ag(I)-catalyzed oxidative radical cyclization | AgNO₃, (NH₄)₂S₂O₈ | 85 | - | [3][11][12] |
| (±)-Paeonilide | Palladium-catalyzed carbonylative lactonization | Pd(OAc)₂, dppp, CO | 75 | - | [4][5][15] |
| JBIR-03 & Asporyzin C | Hydroxy-directed Simmons-Smith cyclopropanation | Et₂Zn, CH₂I₂ | 63 | - | [16] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropanols via the Kulinkovich Reaction
The Kulinkovich reaction is a widely used method for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[2][8][17][18][19]
Materials:
-
Ester (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) (1.0 - 2.4 equiv)
-
Ethylmagnesium bromide (EtMgBr) or other suitable Grignard reagent (2.0 - 9.6 equiv) as a solution in THF or Et₂O
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ester and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the titanium(IV) isopropoxide or chlorotitanium triisopropoxide to the stirred solution.
-
Slowly add the Grignard reagent solution dropwise to the reaction mixture. Gas evolution may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-36 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the resulting suspension through a pad of Celite®, washing with EtOAc.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
For detailed molar quantities and specific reaction times for different substrates, refer to the primary literature. [8]
Protocol 2: Cyclopropanation of Alkenes via the Simmons-Smith Reaction (Furukawa Modification)
The Furukawa modification of the Simmons-Smith reaction utilizes diethylzinc and diiodomethane and is a highly effective method for the stereospecific conversion of alkenes to cyclopropanes.[16][20][21][22]
Materials:
-
Alkene (1.0 equiv)
-
Diethylzinc (Et₂Zn) (2.0 - 3.0 equiv) as a solution in hexanes
-
Diiodomethane (CH₂I₂) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to afford the cyclopropanated product.
Safety Note: Diethylzinc is pyrophoric and reacts violently with water. It must be handled with extreme care under an inert atmosphere using appropriate techniques.
Protocol 3: Copper-Catalyzed Hydroxythis compound Ring-Opening Cyclization (Total Synthesis of Hyperiones)
This protocol is adapted from the enantioselective synthesis of hyperiones reported by Dai and coworkers.[14]
Materials:
-
Hydroxythis compound substrate (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
2,6-Lutidine (2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the hydroxythis compound substrate, Cu(OTf)₂, and anhydrous DCE.
-
Add 2,6-lutidine to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir the reaction for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetrahydrofuran-containing product.
For the synthesis of the specific hydroxythis compound precursor and detailed characterization data, please refer to the original publication. [14]
Visualizations: Reaction Pathways and Workflows
Caption: The Kulinkovich reaction for this compound synthesis.
Caption: The Simmons-Smith (Furukawa) cyclopropanation.
Caption: Key step in the total synthesis of Hyperiones.
Conclusion
The use of this compound as a strategic synthetic intermediate has enabled the efficient and elegant synthesis of numerous complex natural products. The unique reactivity of the strained three-membered ring, particularly in metal-catalyzed and radical-mediated ring-opening reactions, provides synthetic chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The protocols and data presented herein offer a starting point for researchers looking to incorporate this compound-based methodologies into their own synthetic endeavors. As the field continues to evolve, the development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly expand the synthetic utility of this versatile functional group in the pursuit of novel and medicinally important molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - PALLADIUM-CATALYZED HYDROXYthis compound RING-OPENING CARBONYLATIVE LACTONIZATION TO FUSED BICYCLIC LACTONES AND TOTAL SYNTHESIS OF PHLEGHENRINE ALKALOIDS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Synthesis of (â)-Sordarin - Journal of the American Chemical Society - Figshare [figshare.com]
- 12. Synthesis of (-)-sordarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Cu-catalyzed hydroxythis compound ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05556E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 20. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 21. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Hydrolysis for Chiral Cyclopropanol Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of enantiomerically enriched cyclopropanols via enzymatic hydrolysis of their corresponding esters. The primary focus is on the kinetic resolution of racemic cyclopropyl acetates using two highly effective hydrolases: Candida antarctica Lipase B (CAL-B) and Pig Liver Esterase (PLE). This chemoenzymatic approach offers a mild and highly selective method for obtaining chiral cyclopropanols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Chiral cyclopropanol moieties are key structural motifs in a variety of biologically active molecules and are of significant interest to the pharmaceutical industry. Traditional chemical methods for their asymmetric synthesis can be complex and may require harsh reaction conditions or expensive chiral catalysts. Enzymatic kinetic resolution presents a green and efficient alternative. In this process, an enzyme selectively hydrolyzes one enantiomer of a racemic ester at a much faster rate than the other, resulting in a mixture of an enantioenriched alcohol and the unreacted, enantioenriched ester. This mixture can then be readily separated.
This application note details the use of Candida antarctica Lipase B (CAL-B) and Pig Liver Esterase (PLE) for this purpose, providing comparative data and step-by-step protocols for lab-scale synthesis.
Principle of Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent.[1] In the context of enzymatic hydrolysis, a racemic cyclopropyl ester (rac-ester) is exposed to a stereoselective enzyme. The enzyme preferentially binds to and catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) into the corresponding alcohol (R-alcohol), leaving the other enantiomer of the ester (S-ester) largely unreacted.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to differentiate between the two enantiomers. High E-values (typically >100) are desirable as they allow for the production of both the product and the remaining starting material with high enantiomeric excess (ee) at approximately 50% conversion. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer (either the alcohol or the remaining ester) is 50%.[2]
Featured Enzymes
Candida antarctica Lipase B (CAL-B)
CAL-B is a highly versatile and robust lipase, widely used in organic synthesis due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3] It is often used in an immobilized form (e.g., Novozym 435), which enhances its stability and allows for easy recovery and reuse. CAL-B generally exhibits high E-values in the hydrolysis of a wide range of esters, including those with sterically demanding groups.[4]
Pig Liver Esterase (PLE)
Pig Liver Esterase (PLE) is a serine hydrolase that has been extensively used for the asymmetric hydrolysis of a variety of esters, including malonates, glutarates, and cyclic diesters.[2][5] It is particularly effective for the desymmetrization of meso-diesters and the kinetic resolution of racemic esters. PLE operates efficiently in aqueous buffer systems, sometimes with the addition of a co-solvent to improve substrate solubility.[6]
Data Presentation: Comparative Performance
While a direct comparative study on a single, simple cyclopropyl acetate substrate is not extensively documented, the following tables summarize representative data for the kinetic resolution of different cyclopropyl derivatives using CAL-B and PLE, compiled from various sources. This data illustrates the typical performance of these enzymes.
Table 1: Kinetic Resolution of Cyclopropyl Derivatives using Candida antarctica Lipase B (CAL-B)
| Substrate | Product (Alcohol) | Remaining Ester | Yield (%) | ee (%) Product | ee (%) Ester | E-value | Reference |
| rac-2-Phenylcyclopropyl Azolide | (1R,2S)-2-Phenylthis compound | (1S,2R)-2-Phenylcyclopropyl Azolide | ~45% | >99% | >99% | >200 | [7] |
| rac-1-Phenylethyl Acetate* | (R)-1-Phenylethanol | (S)-1-Phenylethyl Acetate | ~41% | >99% | ~68% | >200 | [8] |
| rac-Chlorohydrin Acetate** | (R)-Chlorohydrin | (S)-Chlorohydrin Acetate | ~32% | >99% | Not Reported | >200 | [9] |
*Note: 1-Phenylethyl acetate is included as a well-documented model substrate for CAL-B, demonstrating its high efficiency. **Note: A key intermediate for beta-blockers, showcasing pharmaceutical relevance.
Table 2: Kinetic Resolution of Cyclopropyl Derivatives using Pig Liver Esterase (PLE)
| Substrate | Product (Acid/Alcohol) | Remaining Ester | Yield (%) | ee (%) Product | ee (%) Ester | E-value | Reference |
| Dimethyl cis-3-vinylcyclopropane-1,2-dicarboxylate | (1S,2S)-monoacid | (1R,2R)-diester | ~48% | >98% | >98% | High | [10] |
| General Racemic Esters | Enantioenriched Carboxylic Acid | Enantioenriched Ester | up to 50% | High | High | Varies | [2][5] |
*Note: Specific quantitative data for simple this compound precursors with PLE is sparse in the reviewed literature. The data for the dicarboxylate demonstrates PLE's utility for cyclopropane derivatives. General performance is typically high for suitable substrates.
Experimental Protocols
The following are generalized protocols for the kinetic resolution of a racemic cyclopropyl acetate. Researchers should optimize conditions for their specific substrate.
Protocol 1: Kinetic Resolution using Immobilized CAL-B
Materials:
-
Racemic cyclopropyl acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the racemic cyclopropyl acetate (1.0 mmol).
-
Dissolve the substrate in a mixture of phosphate buffer (15 mL) and MTBE (5 mL).
-
Add immobilized CAL-B (50-100 mg per mmol of substrate).
-
Seal the flask and stir the suspension at a controlled temperature (typically 30-40 °C) using a magnetic stirrer.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral GC or HPLC to determine the enantiomeric excess of the product and remaining substrate, and the percent conversion.
-
Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude mixture of the enantioenriched this compound and the unreacted cyclopropyl acetate.
-
Purify the mixture by silica gel column chromatography to separate the alcohol from the ester.
Protocol 2: Kinetic Resolution using Pig Liver Esterase (PLE)
Materials:
-
Racemic cyclopropyl acetate
-
Pig Liver Esterase (PLE) preparation
-
Phosphate buffer (0.1 M, pH 7.0-8.0)
-
Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment
-
Ethyl acetate or Diethyl ether
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a pH-stat or a flask equipped with a pH meter and an overhead stirrer, suspend the racemic cyclopropyl acetate (1.0 mmol) in phosphate buffer (20 mL). A co-solvent like acetone or THF (5-10% v/v) can be added if solubility is an issue.
-
Adjust the pH of the mixture to the desired value (e.g., 7.5) with dilute NaOH or HCl.
-
Add the PLE solution or suspension (typically 100-500 units per mmol of substrate).
-
Maintain the pH of the reaction mixture at the setpoint by the controlled addition of 0.1 M NaOH solution. The rate of NaOH consumption is indicative of the hydrolysis rate.
-
Monitor the reaction by chiral GC/HPLC until approximately 50% conversion is reached (indicated by the consumption of 0.5 equivalents of NaOH).
-
Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate and lowering the pH to ~3 with dilute HCl to protonate the carboxylic acid product (if the product is an acid). For alcohol products, proceed to extraction.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting mixture of enantioenriched this compound and unreacted ester by silica gel column chromatography.
Analytical Methods
The determination of enantiomeric excess (ee) and conversion is critical for monitoring these reactions.
-
Chiral Gas Chromatography (GC): Suitable for volatile cyclopropanols and their esters. Chiral capillary columns (e.g., based on derivatized cyclodextrins) are required.
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile method for a wide range of substrates. Chiral stationary phases (CSPs) such as those based on polysaccharides (e.g., Chiralcel OD-H, Chiralpak AD) are commonly used.[11]
Visualizations
Experimental Workflow
Caption: General workflow for enzymatic kinetic resolution.
Mechanism of Lipase-Catalyzed Hydrolysis
Caption: Catalytic triad mechanism in lipase hydrolysis.
Conclusion
The enzymatic hydrolysis of cyclopropyl esters, particularly using Candida antarctica Lipase B and Pig Liver Esterase, is a powerful and well-established method for producing enantiomerically pure cyclopropanols. This approach aligns with the principles of green chemistry by utilizing mild reaction conditions and biodegradable catalysts. While kinetic resolution is inherently limited to a 50% theoretical yield for a desired product, the high enantioselectivity often achieved makes it a valuable tool for academic research and the pharmaceutical industry. The protocols and data provided herein serve as a comprehensive guide for implementing this technology in the laboratory.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]
Application Notes and Protocols for Simmons-Smith Cyclopropanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a powerful and highly stereospecific method for the synthesis of cyclopropane rings, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] First described by Howard E. Simmons, Jr. and Ronald D. Smith, the reaction typically involves an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane.[1][3] A key application of this reaction is the synthesis of cyclopropanols from silyl enol ethers, providing access to versatile building blocks for more complex molecules.[4][5] The cyclopropane moiety can impart unique conformational constraints, improve metabolic stability, and serve as a bioisostere for other functional groups, making it a valuable feature in the design of novel therapeutics.[1][6] This document provides detailed application notes and experimental protocols for the Simmons-Smith reaction in the context of cyclopropanol synthesis.
Reaction Mechanism and Stereospecificity
The Simmons-Smith reaction proceeds via a concerted, cheletropic mechanism where the methylene group from the organozinc carbenoid is transferred to the alkene in a single step.[1] This mechanism accounts for the reaction's high degree of stereospecificity, wherein the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][7] For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will result in a trans-disubstituted product. The reaction is believed to proceed through a "butterfly-like" three-centered transition state.[1][8] The electrophilic nature of the zinc carbenoid means that electron-rich alkenes, such as enol ethers, are particularly good substrates for this reaction.[3]
Modifications
Several modifications of the original Simmons-Smith protocol have been developed to improve reactivity, reduce costs, or enhance enantioselectivity.
-
Furukawa Modification: This widely used modification employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[3] The Furukawa conditions often provide better yields and are more suitable for a broader range of substrates, including less reactive alkenes.[3][8]
-
Charette Modification: This protocol utilizes a stoichiometric amount of a chiral ligand, such as a dipeptide, in conjunction with diethylzinc and diiodomethane to achieve asymmetric cyclopropanation, yielding enantiomerically enriched cyclopropanes.[9]
-
Shi Modification: This approach also focuses on asymmetric synthesis, employing a chiral ligand to induce enantioselectivity.
Applications in Drug Development
The cyclopropane ring is a prevalent feature in a number of pharmaceuticals and biologically active natural products.[2][10] Its incorporation can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. The Simmons-Smith reaction has been instrumental in the synthesis of several drug candidates and marketed drugs.
Examples of Drug Scaffolds Synthesized via Simmons-Smith Cyclopropanation:
| Drug/Intermediate | Therapeutic Area | Role of Cyclopropanation |
| Cilastatin | Antibiotic (β-lactamase inhibitor) | Synthesis of the cyclopropyl-containing side chain.[3][6] |
| Ropanicant | Antidepressant | A key step in the formal synthesis involves cyclopropanation.[3][6] |
| GSK1360707F | Pharmaceutical | Utilizes the Simmons-Smith reaction in its synthesis.[3] |
| Saxagliptin (Onglyza) | Antidiabetic | The synthesis involves a Simmons-Smith reaction.[3] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Simmons-Smith cyclopropanation of silyl enol ethers to form cyclopropanols.
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Trimethylsilyl enol ether of cyclohexanone | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 12 | ~90 | N/A |
| Trimethylsilyl enol ether of acetophenone | Et₂Zn, CH₂I₂ | 1,2-Dichloroethane | rt | 24 | High | N/A |
| Various silyl enol ethers | Et₂Zn, CH₂I₂, Chiral Dipeptide Ligand | CH₂Cl₂ | -78 to 0 | 1-2 | High | Up to 96%[4][9] |
Experimental Protocols
Safety Precautions: Diiodomethane is toxic and should be handled in a well-ventilated fume hood. Diethylzinc is pyrophoric and must be handled under an inert atmosphere using appropriate techniques. All glassware should be flame-dried before use.
Protocol 1: General Simmons-Smith Cyclopropanation of a Silyl Enol Ether (Furukawa Modification)
This protocol describes a standard procedure for the cyclopropanation of a silyl enol ether using diethylzinc and diiodomethane.
Materials:
-
Silyl enol ether (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
Diiodomethane (2.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl enol ether (1.0 eq) in anhydrous dichloromethane.
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude trimethylsilyl cyclopropyl ether can be purified by flash column chromatography on silica gel.
-
Deprotection: The trimethylsilyl ether can be cleaved to the corresponding this compound by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or acid.
Protocol 2: Asymmetric Simmons-Smith Cyclopropanation of a Silyl Enol Ether
This protocol is a general guideline for achieving enantioselective cyclopropanation using a chiral ligand. The specific ligand and conditions may require optimization.
Materials:
-
Silyl enol ether (1.0 eq)
-
Chiral dipeptide ligand (e.g., N-Boc-L-Val-L-Pro-OMe, 0.1-0.25 eq)[9]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Diiodomethane (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ligand-Zinc Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral dipeptide ligand in anhydrous dichloromethane. Add diethylzinc (1.0 eq relative to the ligand) and stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, dissolve the silyl enol ether (1.0 eq) in anhydrous dichloromethane. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Addition of Reagents: To the silyl enol ether solution, add the pre-formed chiral ligand-zinc complex. Subsequently, add the remaining diethylzinc (relative to the silyl enol ether) followed by the dropwise addition of diiodomethane.
-
Reaction: Stir the reaction at the specified temperature for the optimized time, monitoring by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup as described in Protocol 1. Purify the product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Caption: Mechanism of the Simmons-Smith reaction for this compound synthesis.
Caption: Experimental workflow for Simmons-Smith this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclopropanol
Welcome to the Technical Support Center for the purification of cyclopropanol and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this compound purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its inherent instability. The three-membered ring is highly strained, making it susceptible to ring-opening reactions, particularly under acidic or basic conditions and at elevated temperatures.[1] This instability can lead to the formation of impurities, such as propanal, during purification and storage. Additionally, the stability and reactivity of this compound derivatives are significantly influenced by the nature of the substituents on the cyclopropane ring.
Q2: What are the most common methods for purifying this compound?
A2: The choice of purification method depends on the physical properties (e.g., solid, liquid, volatility) of the specific this compound derivative. The most common techniques are:
-
Flash Column Chromatography: Widely used for both routine and challenging separations of cyclopropane derivatives.[2]
-
Distillation: Effective for volatile this compound derivatives, often performed under reduced pressure to minimize thermal decomposition.
-
Recrystallization: A powerful technique for purifying solid this compound derivatives, capable of yielding highly pure products.[3][4][5]
-
Extraction: Primarily used as an initial workup step to remove inorganic salts and water-soluble impurities.
Q3: What are the typical impurities encountered during this compound purification?
A3: Common impurities can include:
-
Unreacted starting materials from the synthesis (e.g., esters, Grignard reagents in a Kulinkovich reaction).
-
Side products from the synthesis, such as ester-aldehydes.
-
Decomposition products, most notably propanal and other ring-opened species.[1]
-
Solvents used in the reaction or workup.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for analyzing volatile cyclopropanols, providing both separation and identification of components.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or thermally sensitive this compound derivatives. Chiral HPLC can be used to determine enantiomeric purity.[1][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis to determine purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can catalyze the ring-opening of sensitive cyclopropanols. Action: Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine. Alternatively, use a less acidic stationary phase like alumina.[9] |
| Thermal Decomposition During Distillation | Cyclopropanols can be thermally labile. Action: Perform distillation under reduced pressure to lower the boiling point. For highly sensitive compounds, consider short-path distillation to minimize the time the compound is exposed to heat. |
| Product Loss During Extraction | The this compound derivative may have some water solubility. Action: Minimize the volume of aqueous washes and back-extract the aqueous layers with the organic solvent. |
| Incomplete Reaction | The synthesis may not have gone to completion, resulting in a lower amount of the desired product. Action: Monitor the reaction progress using TLC or GC-MS to ensure completion before initiating workup and purification. |
Issue 2: Product Decomposition During Storage
| Potential Cause | Recommended Solution |
| Presence of Acidic or Basic Residues | Trace amounts of acid or base from the workup or purification can catalyze decomposition. Action: Ensure thorough removal of acidic or basic reagents during the workup. If purification was performed on silica gel, residual acidity may be a factor. Storing the purified compound over a neutral drying agent can help. |
| Elevated Storage Temperature | The inherent instability of the cyclopropane ring is exacerbated at higher temperatures. Action: Store purified this compound and its derivatives at low temperatures, typically in a freezer at -20°C or below, to minimize decomposition. |
Issue 3: Co-elution of Impurities during Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The chosen eluent may not provide sufficient resolution between the product and impurities. Action: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation. A gradient elution may be necessary for complex mixtures. |
| Column Overloading | Applying too much crude product to the column can lead to poor separation. Action: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:50 ratio of crude product to silica gel by weight. |
Data Presentation
Table 1: Comparison of Purification Methods for 1-Methylthis compound
| Purification Method | Starting Material | Yield | Purity | Reference |
| Flash Column Chromatography | Crude product from Kulinkovich reaction of a lactone | 80% | >95% (by NMR) | [10] |
| Flash Column Chromatography | Crude product from Kulinkovich reaction of a methyl ester | 86% | Not specified | [2] |
| Distillation (Short Path) | Crude product from Baeyer-Villiger oxidation and ester cleavage | 32% | Not specified | [11] |
| Distillation (Falling Film) | Crude product from Baeyer-Villiger oxidation and ester cleavage | 60% | Not specified | [11] |
Experimental Protocols
Protocol 1: Purification of a this compound Derivative by Flash Column Chromatography
This protocol is a general guideline for the purification of a this compound derivative synthesized via the Kulinkovich reaction.
1. Preparation of the Crude Sample: a. After the Kulinkovich reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x 50 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
2. Column Preparation: a. Select a column of appropriate size based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). c. Pack the column with the silica gel slurry, ensuring there are no air bubbles. d. Add a layer of sand on top of the silica gel.
3. Chromatography: a. Dissolve the crude product in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel column. c. Begin eluting the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low to prevent decomposition.
Protocol 2: Recrystallization of a Solid this compound Derivative
1. Solvent Selection: a. Test the solubility of the crude solid in various solvents at room temperature and at their boiling points to find a suitable solvent system (the compound should be sparingly soluble at room temperature and highly soluble when hot).
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
3. Decolorization (if necessary): a. If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. b. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for this compound decomposition during purification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Cyclopropanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclopropanol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in Kulinkovich Reaction
Question: My Kulinkovich reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Kulinkovich reaction can stem from several factors related to reagents, reaction conditions, and side reactions. Here's a systematic guide to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Grignard Reagent Activity: Ensure the Grignard reagent is freshly prepared or properly titrated. Its activity can diminish over time.
-
Titanium Catalyst: Use a reliable source of titanium(IV) isopropoxide or related catalysts.[1] The ratio of the titanium catalyst to the Grignard reagent is crucial; a 1:1 ratio can favor non-productive side reactions.[2]
-
Ester Substrate: Verify the purity of your ester. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The initial formation of the titanacyclopropane is often performed at a low temperature (e.g., 0°C), followed by warming to room temperature.[3] Deviation from the optimal temperature profile can affect the reaction outcome.
-
Solvent Choice: Anhydrous ethers like THF or diethyl ether are standard. Ensure the solvent is of high purity and dry.[1]
-
-
Side Reactions:
-
Formation of Titanium(III) Species: A side reaction between the titanacyclopropane and additional titanium(IV) isopropoxide can produce inactive titanium(III) species. This is more prevalent when the ratio of Ti(OiPr)₄ to the Grignard reagent approaches 1:1.[2]
-
Ligand Exchange: When using more complex Grignard reagents, ensure that the desired ligand is incorporated into the product. Modifications, such as adding a terminal alkene, can improve atom economy.[2]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the Kulinkovich reaction.
Issue 2: Poor Diastereoselectivity in Cyclopropanation Reactions
Question: I am observing poor diastereoselectivity in my cyclopropanation reaction. How can I improve it?
Answer: Achieving high diastereoselectivity is a common challenge. The following factors can be optimized:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Steric Hindrance: The cyclopropanating agent will typically approach the alkene from the less sterically hindered face. The choice of substrate and protecting groups can influence this.
-
Directing Groups: The presence of a hydroxyl group or other coordinating functional group on the substrate can direct the cyclopropanating reagent to a specific face of the double bond, significantly improving diastereoselectivity. This is a well-known effect in the Simmons-Smith reaction.
-
Catalyst/Reagent Choice: For reactions like the Simmons-Smith, modifications such as the Furukawa (diethylzinc and diiodomethane) or Shi (chiral dioxirane) variations can offer improved selectivity. In the Kulinkovich reaction, the choice of a bulkier Grignard reagent can also influence diastereoselectivity.[2]
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing a specific substituted this compound?
A1: The choice of method depends on the desired substitution pattern and the available starting materials.
-
1-Substituted Cyclopropanols: The Kulinkovich reaction is excellent for preparing 1-substituted cyclopropanols from esters.[2][4]
-
General Cyclopropanation of Alkenes: The Simmons-Smith reaction and its modifications are versatile for converting alkenes to cyclopropanes. The presence of a directing group, like a hydroxyl, can lead to high stereoselectivity.
-
From Ketones: A Baeyer-Villiger oxidation of a cyclopropyl methyl ketone to form a cyclopropyl acetate, followed by hydrolysis, can be a high-yielding route.[5]
Q2: My this compound product is unstable and decomposes upon purification. What can I do?
A2: Cyclopropanols are known to be unstable, especially in the presence of acid or base, and can undergo ring-opening to form propanal or other products.[6]
-
Mild Workup: Use a neutral or slightly basic workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used to quench organometallic reactions.[3]
-
Avoid Acidic Conditions: Standard silica gel chromatography can be acidic enough to cause decomposition. Consider using deactivated silica gel or an alternative purification method like distillation or crystallization if possible.
-
Storage: Store the purified this compound at a low temperature and under an inert atmosphere. For long-term storage, it may be preferable to keep it as a more stable precursor, like a cyclopropyl acetate, and generate the this compound just before use.
Q3: Can I use a catalytic amount of the titanium reagent in the Kulinkovich reaction?
A3: Yes, the titanium(IV) isopropoxide can be used in catalytic amounts because the active titanium species is regenerated during the reaction cycle.[2] However, using stoichiometric amounts is also common, particularly in modified procedures.
Quantitative Data on Reaction Yields
| Reaction | Substrate | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Kulinkovich | Lactone | ClTi(OiPr)₃, EtMgBr | THF | 0°C to RT | 86 | [3] |
| Kulinkovich | Methyl Ester | ClTi(OiPr)₃, EtMgBr | THF | 0°C to RT | - | [3] |
| Simmons-Smith | Alkene | Et₂Zn, CF₃COOH, CH₂I₂ | CH₂Cl₂ | -10°C to RT | 90 | [7] |
| Baeyer-Villiger | Cyclopropyl Methyl Ketone | Urea Hydrogen Peroxide, Trifluoroacetic Anhydride | Dichloromethane | - | >90 | [5][8][9][10] |
Experimental Protocols
1. Kulinkovich Reaction for this compound Synthesis from a Lactone [3]
This protocol describes the synthesis of a this compound from a lactone substrate.
Caption: Experimental workflow for the Kulinkovich reaction.
Methodology:
-
To a solution of the lactone (4.6 mmol, 1.0 equiv) in THF (16 mL), add a solution of ClTi(OiPr)₃ (1.0 M in THF, 2.4 equiv) at room temperature.
-
Cool the reaction mixture to 0°C.
-
Add a solution of EtMgBr (1.0 M in THF, 4.8 equiv) dropwise from a syringe over 10 minutes.
-
After gas evolution ceases, warm the reaction mixture to room temperature.
-
Seal the flask tightly and stir vigorously at room temperature for 36 hours.
-
Dilute the reaction mixture with EtOAc and quench with saturated aqueous NH₄Cl.
-
Add triethylamine and stir for 30 minutes.
-
Extract the mixture with EtOAc.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield a crude residue.
-
Purify the crude product by flash column chromatography to afford the desired this compound.
2. Simmons-Smith Reaction for Cyclopropanation of an Alkene [7]
This protocol outlines a modified Simmons-Smith reaction for the cyclopropanation of an alkene.
Methodology:
-
To a solution of CH₂Cl₂ (67 mL), add a solution of Et₂Zn (2.0 eq) under a N₂ atmosphere and cool to 0°C.
-
Add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ (135 mL) dropwise. Caution: This can produce a significant amount of white smoke.
-
Stir the resulting white slurry vigorously at room temperature for 2 hours, until gas evolution ceases.
-
Cool the solution to -10°C and add a solution of CH₂I₂ (2.0 eq) in CH₂Cl₂ (30 mL) dropwise until the mixture becomes clear.
-
Add a solution of the alkene (67.3 mmol, 1.0 eq) in CH₂Cl₂ (105 mL) at -10°C.
-
Allow the mixture to warm to room temperature slowly and stir for 12 hours.
-
Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of a saturated aqueous NH₄Cl solution.
-
Separate the organic phase and extract the aqueous phase with CH₂Cl₂.
-
Concentrate the combined organic phases and purify the residue by flash column chromatography.
3. Baeyer-Villiger Oxidation for this compound Synthesis [5][8][9][10]
This two-step protocol involves the oxidation of a cyclopropyl methyl ketone to a cyclopropyl acetate, followed by cleavage of the ester to yield this compound.
Step 1: Baeyer-Villiger Oxidation
Caption: Workflow for Baeyer-Villiger oxidation of cyclopropyl methyl ketone.
Step 2: Ester Cleavage
Caption: Workflow for the cleavage of cyclopropyl acetate to this compound.
Methodology:
-
Oxidation: The Baeyer-Villiger oxidation is performed by treating cyclopropyl methyl ketone with a peroxide, such as urea hydrogen peroxide, in the presence of an activator like trifluoroacetic anhydride.[5] The reaction is often carried out in a solvent like dichloromethane.
-
Ester Cleavage: The resulting cyclopropyl acetate is then cleaved to the alcohol. This can be achieved by treatment with an amine. The volatile and water-soluble nature of this compound requires careful isolation procedures, which may include distillation or extraction.[5]
References
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Collection - Access to this compound via Supply-Centered Synthesis - Organic Process Research & Development - Figshare [figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Kulinkovich Cyclopropanation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Kulinkovich cyclopropanation and its related variants.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Kulinkovich reaction is resulting in a low yield of the desired cyclopropanol. What are the potential causes and how can I improve it?
Potential Causes:
-
Poor Quality Grignard Reagent: The Grignard reagent is sensitive to air and moisture. Its degradation can lead to lower concentrations of the active reagent and the introduction of undesired byproducts.
-
Improper Stoichiometry: The ratio of the Grignard reagent to the titanium alkoxide and the ester is crucial. An incorrect ratio can favor side reactions.[1]
-
Inactive Titanium Catalyst: The titanium(IV) alkoxide catalyst is also moisture-sensitive. Contamination with water will deactivate the catalyst.
-
Reaction Temperature: The formation of the titanacyclopropane intermediate and its subsequent reaction with the ester are temperature-dependent. Suboptimal temperatures can lead to decomposition or reduced reaction rates.
-
Slow Reaction Rate: Some substrates, particularly sterically hindered esters, may react slowly, leading to incomplete conversion under standard reaction times.
Troubleshooting Steps:
-
Verify Grignard Reagent Concentration: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration. A common method is titration with a solution of I₂ in THF with LiCl.
-
Optimize Reagent Stoichiometry: A typical starting point is 2.0-2.2 equivalents of the Grignard reagent relative to the ester and a catalytic amount of the titanium alkoxide (10-20 mol%). For sluggish reactions, a stoichiometric amount of the titanium reagent may be necessary.[2]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and handle all reagents under an inert atmosphere.
-
Control Reaction Temperature: The addition of the Grignard reagent to the titanium alkoxide is typically performed at a low temperature (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature for the reaction with the ester. Monitor the temperature throughout the reaction.
-
Increase Reaction Time: For substrates that react slowly, extending the reaction time may improve the yield. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q2: I am observing the formation of a significant amount of a ketone byproduct instead of the this compound. What is causing this?
Potential Cause:
The formation of a ketone suggests that the reaction is stalling after the first addition of the titanacyclopropane intermediate to the ester, followed by the collapse of the tetrahedral intermediate, but without the final intramolecular cyclization.[3]
Troubleshooting Steps:
-
Check Reagent Purity and Stoichiometry: Ensure the use of high-purity reagents and the correct stoichiometry. An excess of the ester relative to the active titanium species can lead to incomplete reaction.
-
Consider the Substrate: Esters with bulky substituents or electron-withdrawing groups may be more prone to forming the ketone byproduct.
-
Increase Reaction Temperature or Time: Gently warming the reaction mixture or extending the reaction time after the initial addition may promote the final ring-closing step.
-
Use a Different Titanium Precursor: In some cases, switching from Ti(OiPr)₄ to ClTi(OiPr)₃ can improve the efficiency of the cyclopropanation.
Q3: My reaction is producing a lot of gas (ethene and ethane). Is this normal, and does it affect my yield?
Explanation:
Yes, the formation of ethane and ethene is a known part of the reaction mechanism and side reactions, especially when using ethylmagnesium bromide.[1]
-
Ethane is formed during the reductive elimination step that generates the active titanacyclopropane intermediate. This is a productive step.[1]
-
Ethene is primarily formed from a non-productive side reaction where the titanacyclopropane reacts with additional titanium(IV) isopropoxide. This side reaction is more pronounced when the ratio of Ti(OiPr)₄ to EtMgBr approaches 1:1.[1]
While ethane formation is expected, excessive ethene production indicates that the active titanacyclopropane is being consumed in a non-productive pathway, which will lower the yield of the desired this compound.
Mitigation:
-
Control Stoichiometry: Avoid a 1:1 ratio of titanium alkoxide to Grignard reagent. Using the ester as the limiting reagent and a slight excess of the Grignard reagent can help minimize this side reaction.
Q4: When using nitriles as a substrate (Kulinkovich-Szymoniak reaction), I am getting a mixture of the desired primary cyclopropylamine, a ketone, and a tertiary carbinamine. How can I improve the selectivity for the amine?
Potential Causes:
-
Reaction Conditions: The reaction of the titanacyclopropane with a nitrile forms an azatitanacyclopentene intermediate. Without proper activation, this intermediate can hydrolyze to a ketone upon workup.[4]
-
Excess Grignard Reagent: Using more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinamine byproduct.[4]
-
Sub-stoichiometric Titanium Catalyst: Using less than a stoichiometric amount of the titanium reagent can also favor the formation of the ketone and carbinamine side products.[4]
Troubleshooting Steps:
-
Lewis Acid Activation: The addition of a Lewis acid, such as BF₃·OEt₂, after the initial reaction is crucial to promote the ring contraction of the azatitanacyclopentene to the desired cyclopropylamine.[4]
-
Careful Control of Stoichiometry: Use a stoichiometric amount of the titanium(IV) isopropoxide and carefully control the amount of Grignard reagent to approximately two equivalents relative to the nitrile.
-
Optimize Reaction Temperature: The reaction is typically carried out at room temperature. Ensure the temperature is controlled throughout the process.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the outcome of the Kulinkovich cyclopropanation.
| Parameter | Variation | Effect on Yield of Desired Product | Effect on Side Product Formation | Citation |
| Ti(OiPr)₄ : Grignard Ratio | Approaching 1:1 | Decreases | Increases ethene formation (non-productive pathway) | [1] |
| Catalytic Ti (e.g., 0.1-0.2 eq.) | Generally good for standard substrates | May be insufficient for challenging substrates | [1] | |
| Stoichiometric Ti | Often improves yield for difficult substrates | Increases reagent cost and waste | [2] | |
| Grignard Reagent Equivalents | < 2 equivalents | Low yield (incomplete reaction) | - | |
| 2.0 - 2.2 equivalents | Generally optimal | - | ||
| > 2.2 equivalents (with nitriles) | Decreased cyclopropylamine yield | Increased formation of tertiary carbinamines | [4] | |
| Temperature | Too low | Slow or incomplete reaction | - | |
| Too high | Potential for decomposition of intermediates | May increase side product formation | ||
| Substrate | Bulky esters/amides | Lower yields | May increase ketone formation (for esters) | [5] |
Experimental Protocols
Protocol 1: Standard Kulinkovich Cyclopropanation of an Ester
This protocol is a representative example for the synthesis of 1-methylthis compound from ethyl acetate.
Reagents:
-
Ethyl acetate
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an argon atmosphere, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Add titanium(IV) isopropoxide to the flask via syringe.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Add the ethylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Add a solution of ethyl acetate in anhydrous THF dropwise over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Kulinkovich-Szymoniak Synthesis of a Primary Cyclopropylamine
This protocol is a representative example for the synthesis of 1-phenylcyclopropan-1-amine from benzonitrile.
Reagents:
-
Benzonitrile
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an argon atmosphere, add anhydrous Et₂O to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Add titanium(IV) isopropoxide and benzonitrile to the flask.
-
Cool the mixture to 0 °C.
-
Add the ethylmagnesium bromide solution dropwise via the dropping funnel over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and add BF₃·OEt₂ dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Main Reaction Pathway
Caption: The main catalytic cycle of the Kulinkovich cyclopropanation.
Common Side Reaction Pathways
Caption: Pathways leading to desired product and common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Kulinkovich reactions.
References
Technical Support Center: Optimizing Catalyst Efficiency for Cyclopropanol Ring-Opening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the catalytic ring-opening of cyclopropanols.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for cyclopropanol ring-opening? A1: this compound ring-opening reactions are versatile and can be promoted by several catalytic systems. The most common strategies involve transition metal catalysis (using metals like copper, palladium, cobalt, and iron), photoredox catalysis, and acid catalysis (both Lewis and Brønsted acids).[1][2][3][4][5] The choice of catalyst depends on the desired transformation, substrate scope, and functional group tolerance. Transition metal catalysts often proceed through either a metallo-homoenolate or a β-alkyl radical intermediate.[1][3]
Q2: Why is the formation of α,β-unsaturated enones a common side reaction? A2: The formation of α,β-unsaturated enones is a significant competing pathway, particularly in reactions catalyzed by transition metals like palladium.[1] This byproduct arises from two main processes: β-hydride elimination from a metallo-homoenolate intermediate or over-oxidation of a β-alkyl radical intermediate.[1]
Q3: What are "donor-acceptor" (D-A) cyclopropanes and why are they used? A3: Donor-acceptor cyclopropanes are substrates substituted with both an electron-donating group and an electron-accepting group. This "push-pull" electronic configuration polarizes and weakens the distal carbon-carbon bond of the cyclopropane ring, making it more susceptible to cleavage under milder conditions and increasing its reactivity in ring-opening reactions.[6]
Q4: Can this compound ring-opening reactions be performed enantioselectively? A4: Yes, catalytic enantioselective ring-opening reactions of cyclopropanes have been developed. These methods often employ chiral ligands in combination with a metal catalyst (e.g., Cu(II) with a TOX ligand) or utilize organocatalysis to achieve high enantioselectivity, providing access to chiral γ-substituted products.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments.
Problem 1: Low or No Product Yield
Q: My ring-opening reaction is not proceeding or is giving a very low yield. What are the common causes and how can I troubleshoot this? A: Low or no yield can stem from several factors related to the catalyst, substrate, or reaction conditions.[6]
-
Inactive Catalyst:
-
Troubleshooting: Ensure the catalyst is active. For Lewis acids, confirm that they are anhydrous, as moisture can cause deactivation.[6] For transition metal complexes, verify that the correct oxidation state is present and that the active species can form, which may require screening different ligands.[6]
-
-
Poor Substrate Reactivity:
-
Incorrect Reaction Conditions:
-
Troubleshooting: Optimize the reaction solvent, as it can significantly influence catalyst activity and reaction pathways.[9] Ensure the reaction is performed at the optimal temperature; some catalytic cycles require thermal energy, while others may decompose at elevated temperatures. For air- or moisture-sensitive reactions, use of a glovebox or Schlenk techniques with anhydrous solvents is critical.
-
Problem 2: Formation of α,β-Unsaturated Enone Byproduct
Q: My reaction is producing a significant amount of an α,β-unsaturated enone byproduct. How can I minimize this? A: This is a common issue, especially with palladium catalysts which are prone to β-hydride elimination.[1]
-
Catalyst Selection:
-
Troubleshooting: Switch to a copper-based catalyst. Copper catalysts are generally less prone to β-hydride elimination compared to palladium catalysts, which can significantly reduce the formation of enone byproducts in oxidative ring-opening cross-couplings.[1]
-
-
Ligand and Additive Optimization:
-
Troubleshooting: The choice of ligand can suppress competing reaction pathways. Screen a variety of ligands to find one that favors the desired cross-coupling over elimination. In some cases, specific additives can also influence the reaction outcome.
-
Problem 3: Poor or Incorrect Regioselectivity
Q: The ring-opening of my unsymmetrically substituted this compound is producing a mixture of regioisomers. How can I improve selectivity? A: Regioselectivity is determined by a sensitive balance of electronic and steric factors of the substrate and is heavily influenced by the catalytic system.[6]
-
Catalyst and Ligand Tuning:
-
Troubleshooting: This is the most critical factor for controlling regioselectivity.[6] Screen a diverse set of catalysts (e.g., different Lewis acids or transition metals) and ligands. The steric and electronic properties of the ligand can influence which C-C bond of the this compound is cleaved.
-
-
Reaction Mechanism:
-
Troubleshooting: Understand the likely mechanism. For reactions proceeding via a radical intermediate, cleavage typically occurs to form the most stable radical. For instance, ring-opening of a disubstituted this compound may proceed exclusively via the more stable secondary alkyl radical.[10]
-
Data Presentation: Catalyst System Performance
Table 1: Optimization of Copper-Catalyzed Divergent Synthesis [1]
| Entry | Catalyst (equiv.) | Ligand (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Product (Yield %) |
| 1 | CuI (0.1) | Phen (0.2) | K₂CO₃ (2.0) | MeCN | 80 | γ-butyrolactone (27%) |
| 2 | CuCl (0.1) | L5 (0.2) | K₂CO₃ (2.0) | MeCN | 80 | δ-ketoester (73%) |
| 3 | Cu(OTf)₂ (0.1) | Phen (0.2) | K₂CO₃ (2.0) | MeCN | 80 | γ-butyrolactone (48%) |
Reaction conditions: this compound (0.2 mmol), 2-bromo-2,2-dialkyl ester (3.0-4.0 equiv.). L5 is a specific ligand used in the study.
Table 2: Substrate Scope for TBADT-Photocatalyzed Ring-Opening [10]
| Entry | This compound Substituent | Alkene | Product Yield (%) |
| 1 | 4-MeO-Ph | Benzylidene malononitrile | 87 |
| 2 | Ph | Benzylidene malononitrile | 77 |
| 3 | 4-Cl-Ph | Benzylidene malononitrile | 92 |
| 4 | 4-MeO-Ph | Dimethyl fumarate | 85 |
| 5 | Alkyl | Benzylidene malononitrile | 42-61 |
Reaction conditions: Alkene (0.2 mmol), this compound (1.5 equiv.), TBADT (1 mol%), CH₂Cl₂ (0.2 M), 370 nm LED, r.t., 4 h.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Ring-Opening Cross-Coupling [1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the this compound substrate (1.0 equiv.), copper catalyst (e.g., CuCl, 0.1 equiv.), and ligand (e.g., phenanthroline derivative, 0.2 equiv.).
-
Atmosphere Control: Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., MeCN), followed by the base (e.g., K₂CO₃, 2.0 equiv.) and the coupling partner (e.g., α-bromoester, 2.0-3.0 equiv.).
-
Reaction Execution: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified reaction time.
-
Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TBADT-Photocatalyzed Ring-Opening [10][11]
-
Reaction Setup: In a vial, dissolve the alkene (1.0 equiv.), this compound (1.5 equiv.), and tetrabutylammonium decatungstate (TBADT, 1-2 mol%) in the chosen solvent (e.g., CH₂Cl₂ or MeCN).
-
Degassing: Sparge the solution with Argon for 10-15 minutes to remove dissolved oxygen.
-
Irradiation: Seal the vial and place it in front of a UV light source (e.g., 370 nm Kessil LED) with stirring. Maintain ambient temperature using a fan if necessary.
-
Reaction Execution: Irradiate the mixture for the required time (typically 3-24 hours).
-
Work-up and Purification: After the reaction, concentrate the mixture in vacuo and purify the residue directly by flash column chromatography to isolate the desired product.
Visualizations: Mechanisms and Workflows
Caption: General mechanism for catalytic this compound ring-opening.
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: Standard experimental workflow for catalyst screening.
References
- 1. Catalytic this compound Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Cyclopropanol Stability and Isomerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended isomerization of cyclopropanol to propanal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: this compound is a strained, three-membered ring alcohol that is highly susceptible to ring-opening reactions. The primary cause of its isomerization to propanal is the relief of this ring strain, a process that is readily catalyzed by acids, bases, and heat.[1][2] The high ring strain makes the cyclopropane ring's C-C bonds susceptible to cleavage.[2]
Q2: How stable is this compound at room temperature?
A2: this compound is considered highly unstable and is prone to rearrangement even at room temperature, although the rate is significantly slower than at elevated temperatures.[1] For long-term storage, refrigeration at 2-8°C is strongly recommended to minimize degradation.
Q3: Can the choice of solvent affect the stability of this compound?
A3: Yes, the solvent can play a role in the stability of this compound. Protic solvents, especially acidic ones, can facilitate isomerization by protonating the hydroxyl group, which initiates the ring-opening cascade. Aprotic solvents are generally preferred for reactions and storage. However, even in the absence of external acids or bases, the inherent properties of the solvent can influence stability.
Q4: Are there any specific materials I should avoid when working with this compound?
A4: Yes. Avoid contact with acidic materials, strong bases, and certain metals that can act as Lewis acids and catalyze isomerization. Glassware should be thoroughly cleaned and dried to remove any acidic or basic residues. When performing reactions, ensure that all reagents are free from acidic impurities.
Troubleshooting Guides
Problem: Significant propanal formation detected by NMR or GC-MS in a this compound sample.
Possible Cause 1: Improper Storage Conditions
-
Question: Was the this compound stored at the recommended temperature?
-
Solution: this compound should be stored in a tightly sealed container at 2-8°C. If left at room temperature for an extended period, significant isomerization can occur.
Possible Cause 2: Presence of Acidic or Basic Impurities
-
Question: Was the this compound exposed to acidic or basic conditions during workup, purification, or storage?
-
Solution: Even trace amounts of acid or base can catalyze the isomerization. Ensure all glassware is neutralized and dried before use. If an acidic workup was performed, thoroughly neutralize and wash the organic phase. Consider using a mildly basic wash (e.g., saturated sodium bicarbonate solution) followed by a water wash.
Possible Cause 3: Thermal Stress During Purification
-
Question: Was the this compound purified by distillation? If so, what were the distillation temperature and pressure?
-
Solution: this compound has a boiling point of 101-102°C at atmospheric pressure, and heating to this temperature can induce thermal isomerization.[1] If distillation is necessary, it should be performed under reduced pressure to lower the boiling point. Monitor the temperature of the distillation pot closely and keep it as low as possible.
Problem: Low yield of a reaction where this compound is a starting material, with propanal or its derivatives as byproducts.
Possible Cause 1: Incompatible Reaction Conditions
-
Question: Does the reaction involve acidic or basic reagents or catalysts? Is the reaction run at an elevated temperature?
-
Solution: If possible, modify the reaction conditions to be neutral or as close to neutral as possible. If an acid or base is required, consider using a milder reagent or adding it at a low temperature. If the reaction requires heat, minimize the reaction time and temperature.
Possible Cause 2: Isomerization during workup
-
Question: What are the workup procedures for the reaction?
-
Solution: Acidic or basic aqueous workups should be avoided or performed quickly at low temperatures. A neutral workup with deionized water and brine is recommended.
Data Presentation
The following tables provide a qualitative summary of the factors influencing the rate of this compound isomerization to propanal. The rates are categorized as Low, Moderate, or High based on literature descriptions of this compound's reactivity.
Table 1: Effect of Temperature on this compound Isomerization Rate
| Temperature Range | Estimated Isomerization Rate | Notes |
| 2-8 °C | Low | Recommended storage temperature. |
| 20-25 °C (Room Temp) | Low to Moderate | Isomerization occurs over time. |
| > 50 °C | Moderate to High | Rate increases significantly with temperature. |
| > 100 °C | High | Rapid decomposition and isomerization.[3] |
Table 2: Effect of pH on this compound Isomerization Rate
| pH Range | Estimated Isomerization Rate | Notes |
| 1-3 | High | Strongly acidic conditions rapidly catalyze ring-opening. |
| 4-6 | Moderate | Isomerization is still catalyzed, but at a slower rate. |
| 7 | Low | Most stable at neutral pH. |
| 8-10 | Moderate | Base-catalyzed isomerization occurs. |
| 11-14 | High | Strongly basic conditions promote rapid isomerization. |
Table 3: Relative Stability of this compound in Different Solvent Types
| Solvent Type | Relative Stability | Rationale |
| Aprotic Nonpolar (e.g., Hexane, Toluene) | High | Minimal interaction with the hydroxyl group. |
| Aprotic Polar (e.g., THF, Diethyl Ether, DCM) | Moderate to High | Generally good solvents, but ensure they are free of acidic impurities. |
| Protic Polar (e.g., Methanol, Ethanol) | Low to Moderate | Can participate in hydrogen bonding and may contain acidic impurities. |
| Acidic Solvents (e.g., Acetic Acid) | Very Low | Directly catalyze isomerization. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Container: Use a clean, dry, amber glass vial with a PTFE-lined cap.
-
Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) before adding the this compound.
-
Temperature: Store the sealed vial in a refrigerator at 2-8°C.
-
Labeling: Clearly label the vial with the compound name, date of storage, and a warning about its instability.
Protocol 2: Purification of this compound by Distillation under Reduced Pressure
-
Apparatus: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of any acidic or basic residues.
-
Drying: If the crude this compound contains water, dry it over anhydrous sodium sulfate or magnesium sulfate. Avoid acidic drying agents.
-
Distillation:
-
Add the dry, crude this compound to the distillation flask along with a few boiling chips.
-
Slowly reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask using a water bath to maintain a controlled temperature.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
Monitor the temperature of the vapor and the distillation pot to avoid overheating.
-
-
Storage: Immediately transfer the purified this compound to a pre-purged vial and store it at 2-8°C.
Protocol 3: Purification of this compound by Neutral Column Chromatography
-
Stationary Phase: Use neutral alumina or silica gel that has been treated with a non-acidic buffer if necessary. Acidic silica gel should be avoided.
-
Eluent: Select a non-polar or moderately polar aprotic solvent system (e.g., hexane/ethyl acetate or dichloromethane). Ensure the solvents are of high purity and free of acidic contaminants.
-
Procedure:
-
Pack the column with the chosen stationary phase and eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).
-
Storage: Immediately store the purified this compound under an inert atmosphere at 2-8°C.
Mandatory Visualization
Caption: Mechanisms of acid- and base-catalyzed isomerization of this compound to propanal.
Caption: Troubleshooting workflow for preventing this compound isomerization.
Caption: Recommended experimental workflow for the purification and storage of this compound.
References
Technical Support Center: Large-Scale Synthesis and Purification of Cyclopropanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of cyclopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The most prevalent methods for large-scale synthesis include the Kulinkovich reaction, which utilizes Grignard reagents and titanium(IV) alkoxides with esters, and variations of the Simmons-Smith reaction for the cyclopropanation of alkenes.[1][2][3] Another notable method is the Baeyer-Villiger oxidation of cyclopropyl methyl ketone, followed by ester cleavage.[4][5]
Q2: What are the primary challenges in purifying this compound?
A2: The purification of this compound is known to be challenging due to its high volatility, water solubility, and instability, particularly in the presence of strong acids, bases, or high temperatures.[6][7] Key difficulties include potential co-distillation with solvents and decomposition on standard purification media like silica gel.[6][8]
Q3: What are the critical safety precautions to consider during the synthesis and handling of this compound?
A3: Safety is paramount. This compound is flammable, and its vapors can be explosive.[9] It is essential to work in a well-ventilated area and avoid ignition sources.[10] When using reagents like Grignard reagents (e.g., in the Kulinkovich reaction), which are highly reactive, an inert atmosphere (like nitrogen or argon) is necessary.[11] Personal protective equipment (PPE), including protective gloves, clothing, and eye protection, should be worn at all times.[10]
Q4: How can I accurately determine the purity of my this compound sample?
A4: Gas Chromatography (GC) is a common and effective method for determining the purity of this compound and identifying any residual solvents or byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by integrating the signals of this compound against a known internal standard.[1] For non-volatile impurities, techniques like High-Performance Liquid Chromatography (HPLC) might be applicable, though care must be taken due to potential on-column degradation.[8]
Troubleshooting Guides
Synthesis: Kulinkovich Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of this compound | - Inactive Grignard reagent.- Impure ester starting material.- Incorrect stoichiometry of reagents.[2]- Insufficient reaction time or temperature. | - Titrate the Grignard reagent before use to determine its exact concentration.- Ensure the ester is dry and free of acidic impurities.- Carefully control the addition of the Grignard reagent to the titanium alkoxide.- Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of significant byproducts | - A non-productive side reaction can occur if the ratio of titanium(IV) isopropoxide to EtMgBr approaches 1:1.[2]- Reaction with atmospheric moisture or oxygen. | - Ensure the correct stoichiometry, typically using an excess of the Grignard reagent.- Maintain a strictly inert atmosphere throughout the reaction. |
Purification: Distillation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of this compound | - Co-distillation with the solvent (e.g., DCM).[6]- Product loss due to high volatility. | - Use a fractional distillation column to improve separation.- Employ gentle evaporation at reduced pressures (>500 mbar) and low temperatures (e.g., 30°C).[6]- Consider using a falling-film evaporator to minimize heat exposure.[6] |
| Product decomposition during distillation | - this compound is unstable at high temperatures and in the presence of acidic or basic residues.[6][7] | - Neutralize the crude product before distillation.- Use vacuum distillation to lower the boiling point.- Short-path distillation can minimize the residence time at high temperatures.[6] |
Purification: Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product degradation on the column | - The acidic nature of silica gel can cause the strained cyclopropane ring to open.[8] | - Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.- Consider using a less acidic stationary phase, such as neutral alumina.[8] |
| Poor separation of this compound from impurities | - Impurities have similar polarity to this compound. | - Optimize the solvent system for flash chromatography.- For highly challenging separations, consider preparative GC or HPLC.[8] |
Experimental Protocols
Protocol 1: Kulinkovich Reaction for this compound Synthesis
This protocol is a generalized procedure based on typical Kulinkovich reaction conditions.[12]
-
Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is purged with dry nitrogen.
-
Reagent Preparation: A solution of the starting ester in an anhydrous etheral solvent (e.g., THF or diethyl ether) is prepared.
-
Catalyst and Grignard Reagent: In the reaction flask, a solution of a titanium(IV) alkoxide (e.g., Ti(OiPr)₄ or ClTi(OiPr)₃) in the anhydrous solvent is cooled (e.g., to 0°C).[12]
-
Reaction Initiation: The Grignard reagent (e.g., ethylmagnesium bromide in THF) is added dropwise to the cooled titanium alkoxide solution. Gas evolution may be observed.[12]
-
Substrate Addition: The ester solution is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (the exact time should be determined by reaction monitoring, e.g., via GC or TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: The mixture is filtered (e.g., through Celite), and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is carefully removed under reduced pressure.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol outlines a general procedure for purifying this compound, which is volatile and water-soluble.[6]
-
Apparatus Setup: A fractional distillation apparatus is assembled with a Vigreux or packed column to enhance separation efficiency. All glassware must be dry.
-
Crude Material Preparation: The crude this compound obtained from the synthesis workup should be neutralized to remove any acidic or basic residues that could catalyze decomposition upon heating.
-
Distillation: The crude material is heated gently. The distillation is performed under atmospheric or reduced pressure, depending on the thermal stability of the remaining impurities.
-
Fraction Collection: Fractions are collected based on the boiling point. The boiling point of this compound is approximately 101-102°C at atmospheric pressure.[7]
-
Analysis: The purity of the collected fractions should be assessed using GC or NMR.
Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Troubleshooting guide for low purification yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Low Yields in Cyclopropanol Synthesis
Welcome to the technical support center for cyclopropanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems users may encounter during this compound synthesis, focusing on both historical and modern methods.
Early Synthesis Methods & Low Yield Issues
Q1: I'm attempting a historical synthesis of this compound using epichlorohydrin and a Grignard reagent, but my yields are consistently low (<40%). What are the likely causes and how can I improve this?
A1: This early method, first reported by Magrane and Cottle in 1942, is notoriously difficult to reproduce with high yields.[1] Several factors can contribute to the low yields:
-
Purity of Magnesium: The original researchers found that impure magnesium containing transition metal impurities was necessary for the reaction to proceed. Later, it was discovered that the addition of a ferric chloride catalyst could improve yields.[1] If you are using highly pure magnesium, the reaction may be sluggish or fail completely.
-
Troubleshooting: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to your reaction mixture.
-
-
Side Reactions: The reaction is prone to numerous side reactions, including the formation of ethane and ethylene, which reduces the amount of Grignard reagent available for the desired reaction.[1]
-
Reaction Conditions: Precise control of reaction temperature and addition rates is crucial.
Q2: I'm considering the synthesis of a cyclopropanone hemiacetal from ketene and diazomethane as a precursor to my this compound, but I've read about low yields and safety concerns. Can you elaborate?
A2: This method is indeed characterized by low yields and significant safety hazards. The reported yield for the formation of cyclopropanone ethyl hemiacetal is often low, around 43%.[2] The primary concerns are:
-
High Reactivity and Instability: Both ketene and diazomethane are highly reactive and potentially explosive.[2] Diazomethane is also highly toxic. These safety issues make this method unsuitable for large-scale synthesis.
-
Low Yields: The reaction is not very efficient, leading to significant loss of starting materials.[2]
-
Modern Alternatives: Given the low yields and high risks, modern methods like the Kulinkovich reaction or the cyclopropanation of silyl enol ethers followed by hydrolysis are strongly recommended for accessing cyclopropanols.
Modern Synthesis Methods: Troubleshooting & Optimization
Kulinkovich Reaction
Q3: My Kulinkovich reaction is giving a low yield of the desired this compound. What are the common pitfalls?
A3: The Kulinkovich reaction is a powerful tool for synthesizing cyclopropanols from esters, but several factors can impact its efficiency:
-
Grignard Reagent Quality: The Grignard reagent must be of high quality and accurately titrated. Old or poorly prepared Grignard reagents can lead to incomplete reactions.
-
Titanium Alkoxide Catalyst: The titanium(IV) isopropoxide or related catalysts are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of Ethene: A known side reaction involves the titanacyclopropane intermediate reacting with additional titanium(IV) isopropoxide, which produces ethene and inactive titanium(III) species. This is more prevalent when the ratio of Ti(OiPr)₄ to EtMgBr is close to 1:1.[3]
-
Stoichiometry: The stoichiometry of the Grignard reagent and titanium catalyst is critical. Typically, at least two equivalents of the Grignard reagent are needed.[3]
Q4: I am observing the formation of significant amounts of ethane and ethene gas in my Kulinkovich reaction. Is this normal, and can it be minimized?
A4: The formation of ethane is an intrinsic part of the reaction mechanism, resulting from the β-hydride elimination to form the titanacyclopropane intermediate.[3][4] However, excessive ethene formation can indicate a non-productive side reaction that consumes the active titanium species.[3]
-
To minimize ethene formation:
-
Ensure the ratio of the Grignard reagent to the titanium catalyst is appropriate (typically > 2:1).
-
Consider using a modified procedure, such as the de Meijere variation, which can improve atom economy.[3]
-
Simmons-Smith Reaction (for Cyclopropanation of Silyl Enol Ethers)
Q5: I am performing a Simmons-Smith cyclopropanation on a silyl enol ether to generate a precursor for my this compound, but the reaction is sluggish and the yield is low. How can I troubleshoot this?
A5: A sluggish or low-yielding Simmons-Smith reaction can often be traced back to the activity of the zinc reagent or the reaction conditions.
-
Inactive Zinc-Copper Couple: For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly activated.[5]
-
Solution: Consider using ultrasonication to improve the activation of the zinc.
-
-
Moisture: The organozinc carbenoid is highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere.[5]
-
Reagent Reactivity: For less reactive silyl enol ethers, the classic Simmons-Smith reagent may not be sufficient.
-
Solution: Employ a more reactive variant, such as the Furukawa modification (Et₂Zn and CH₂I₂) or the Shi modification, which uses more nucleophilic carbenoids.[5]
-
-
Solvent Choice: The choice of solvent can impact the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred, as basic solvents can decrease the reaction rate.[5]
Q6: I am observing byproducts from my Simmons-Smith reaction. What are the likely side reactions?
A6: Common side reactions in the Simmons-Smith cyclopropanation of silyl enol ethers include:
-
Methylation of Heteroatoms: If your substrate contains other functional groups like alcohols, they can be methylated by the electrophilic zinc carbenoid, especially with prolonged reaction times or an excess of the reagent.[6]
-
Lewis-Acid Catalyzed Decomposition: The byproduct ZnI₂ is a Lewis acid and can potentially catalyze the decomposition of acid-sensitive products.[6]
-
Solution: Adding an excess of Et₂Zn can scavenge the ZnI₂, or the reaction can be quenched with pyridine.[6]
-
Data Presentation: Comparison of this compound Synthesis Methods
| Method | Starting Material | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Early Methods | |||||
| From Epichlorohydrin | Epichlorohydrin | Grignard Reagent, FeCl₃ (cat.) | < 40%[1] | Inexpensive starting materials | Low and variable yields, significant side reactions.[1] |
| From Ketene/Diazomethane | Ketene, Diazomethane | Ethanol | ~43%[2] | Direct formation of a cyclopropanone precursor | Extremely hazardous reagents, low yield.[2] |
| Modern Methods | |||||
| Kulinkovich Reaction | Ester | Grignard Reagent, Ti(OiPr)₄ | High[7] | High yields, good functional group tolerance.[8] | Stoichiometric use of titanium reagent in some cases, moisture sensitive. |
| Simmons-Smith Reaction | Silyl Enol Ether | CH₂I₂, Zn-Cu or Et₂Zn | Good to Excellent[6] | High functional group tolerance, stereospecific.[9] | Stoichiometric zinc reagents, cost of diiodomethane.[10] |
| Baeyer-Villiger Oxidation | Cyclopropyl Methyl Ketone | Peroxyacid (e.g., UHP) | >90% (for each step)[11][12] | High yields, uses readily available starting materials.[11][12] | Requires a two-step process (oxidation then hydrolysis). |
Experimental Protocols
Protocol 1: Kulinkovich Reaction for the Synthesis of 1-Substituted Cyclopropanols
This protocol is adapted from the procedure reported by Kulinkovich et al.[7]
Materials:
-
Ester (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or Chlorotitanium triisopropoxide (ClTi(OiPr)₃) (typically 1.0-1.2 equiv)
-
Ethylmagnesium bromide (EtMgBr) in THF (typically 2.0-2.4 equiv)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the ester and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the titanium(IV) isopropoxide (or a solution in THF) to the stirred solution of the ester.
-
Add the solution of ethylmagnesium bromide dropwise to the reaction mixture over a period of 10-30 minutes. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-36 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Simmons-Smith Cyclopropanation of a Silyl Enol Ether
This protocol is a general procedure based on common practices for the Simmons-Smith reaction.[9][13]
Materials:
-
Silyl enol ether (1.0 equiv)
-
Diethylzinc (Et₂Zn) (2.0 equiv)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the silyl enol ether and anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flame-dried flask, prepare the Simmons-Smith reagent by adding diiodomethane to a solution of diethylzinc in anhydrous DCM at 0 °C. Stir for 30 minutes.
-
Slowly add the freshly prepared Simmons-Smith reagent to the solution of the silyl enol ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting silyloxycyclopropane by flash column chromatography. The silyl ether can then be cleaved under appropriate conditions (e.g., with a fluoride source or acid) to yield the this compound.
Visualizations
Caption: Mechanism of the Kulinkovich Reaction.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis [organic-chemistry.org]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Cyclopropanol Ring-Opening Reactions
Welcome to the technical support center for regioselectivity issues in cyclopropanol ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem 1: Poor or Incorrect Regioselectivity
Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the ring-opening?
A1: Achieving high regioselectivity in the ring-opening of unsymmetrically substituted cyclopropanols is a common challenge. The outcome is governed by a delicate interplay of electronic and steric factors, as well as the catalytic system employed. Here are key factors to consider for optimization:
-
Catalyst and Ligand Choice: This is often the most critical factor to tune for improved regioselectivity.[1][2]
-
Transition Metals: For transition metal-catalyzed reactions (e.g., Pd, Rh, Co, Cu), the choice of metal and coordinating ligands is paramount. For instance, in Rh(I)-catalyzed reactions, ferrocene-based ligands have been shown to be essential for achieving high regioselectivity.[3][4] Palladium-mediated ring-opening of substituted cyclopropanols has been found to occur predominantly at the less substituted C-C bond.[5] Copper catalysts are less prone to β-hydride elimination compared to palladium, which can help in reducing the formation of enone byproducts.[6]
-
Lewis Acids: The choice of Lewis acid can influence the transition state and thus the regiochemical outcome. Stronger Lewis acids like Sc(OTf)₃ and Yb(OTf)₃ can be effective.[2] In Lewis acid-catalyzed ring-opening polymerization of donor-acceptor cyclopropanes, SnCl₄ has been used effectively.[7]
-
-
Substituent Effects: The electronic and steric nature of the substituents on the cyclopropane ring plays a crucial role.
-
Electronic Effects: In many cases, cleavage of the most substituted C-C bond is favored due to the formation of a more stable carbocation or radical intermediate.[1] For radical-promoted ring openings, the reaction tends to break the bond that forms the more stable and more substituted β-alkyl radical.[1]
-
Steric Effects: Bulky substituents can direct the catalyst or reagent to the less hindered side of the molecule, influencing which bond is cleaved.
-
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. For example, in cobalt-catalyzed divergent coupling reactions of cyclopropanols, the solvent is a major factor in controlling chemoselectivity between β-alkenylation and [3+2] annulation.
-
Additives: Additives can dramatically alter the course of a reaction. For instance, Zn(OTf)₂ has been shown to play a significant role in Rh(I)-catalyzed asymmetric ring-opening by promoting the formation of the rhodium-ligand complex and accelerating the reaction.[4]
Q2: My transition-metal catalyzed reaction is giving the opposite regioisomer to what is expected based on sterics. What could be the cause?
A2: This could be due to electronic factors dominating over steric hindrance. In palladium-catalyzed ring-opening reactions, for example, the formation of a more stable organopalladium intermediate can lead to cleavage of the more substituted bond.[8] Additionally, the presence of directing groups on the substrate can chelate to the metal center, overriding simple steric effects and dictating the site of oxidative addition.
Q3: In my radical-mediated ring-opening, I am not getting the expected regioselectivity. How can I influence the outcome?
A3: Regioselectivity in radical ring-opening of cyclopropanols is primarily governed by the stability of the resulting β-keto radical.[9] Cleavage will favor the pathway that leads to the most stabilized radical (e.g., tertiary > secondary > primary). To influence this, consider the following:
-
Substrate Design: Introduce substituents on the cyclopropane ring that will stabilize a radical at the desired position. Aryl groups, for instance, can stabilize an adjacent radical through resonance.
-
Initiator/Catalyst: While the initiator primarily serves to start the radical chain, in some photocatalytic systems, the nature of the photocatalyst can influence the initial single-electron transfer (SET) event and potentially the subsequent fragmentation pathway.
Problem 2: Competing Side Reactions
Q4: I am observing a significant amount of α,β-unsaturated enone as a byproduct. How can I minimize its formation?
A4: The formation of α,β-unsaturated enones is a common side reaction in transition metal-catalyzed this compound ring-openings, often arising from β-hydride elimination from a metallo-homoenolate intermediate.[6] To suppress this pathway:
-
Catalyst Selection: As mentioned, copper catalysts are generally less prone to β-hydride elimination than palladium catalysts.[6]
-
Ligand Modification: Bulky ligands on the metal center can sterically hinder the conformation required for β-hydride elimination.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the elimination pathway, which may have a higher activation energy than the desired productive reaction.
-
Productive Diversion: In some cases, the formation of the enone can be harnessed. For example, mechanistic studies have shown that in certain copper-catalyzed reactions, the in-situ formation of an enone intermediate is essential for the synthesis of γ-butyrolactones.[6]
Q5: My reaction is complex, and I'm not isolating the desired ring-opened product at all. What are other possible competing pathways?
A5: Besides enone formation, other potential side reactions include:
-
Ring Expansion: Cyclopropanols can undergo semipinacol-type rearrangements to form cyclobutanones, particularly under acidic conditions.
-
Isomerization: The starting this compound may isomerize to a more stable ketone, especially with 1,2-disubstituted cyclopropanols.[10]
-
Dimerization: Radical intermediates, if not trapped efficiently by the desired coupling partner, can dimerize.
To troubleshoot these issues, careful monitoring of the reaction by TLC or GC-MS can help identify intermediates and byproducts, providing clues to the competing pathways. Adjusting the reaction conditions, such as temperature, concentration, and order of addition, can help favor the desired ring-opening.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanistic pathways for this compound ring-opening, and how do they influence regioselectivity?
A1: The three primary mechanistic pathways are:
-
Heterolytic Cleavage (Acid/Base Catalyzed): Under acidic conditions, protonation of the hydroxyl group followed by ring-opening leads to a β-carbocation. The ring opens to form the most stable carbocation, thus cleavage of the most substituted C-C bond is favored. Under basic conditions, deprotonation forms a cyclopropoxide which can ring-open to a homoenolate anion.
-
Oxidative Addition (Transition Metal Catalyzed): A low-valent transition metal (e.g., Pd(0), Rh(I)) can insert into a C-C bond of the cyclopropane ring. The regioselectivity is influenced by both sterics (insertion into the least hindered bond) and electronics (formation of the most stable organometallic intermediate).
-
Single-Electron Transfer (Radical Pathway): An oxidant or a photocatalyst can induce a single-electron transfer from the this compound, leading to a radical cation which rapidly fragments to a β-keto radical. The cleavage occurs to form the most stable radical intermediate.
Q2: How do "donor-acceptor" cyclopropanes differ in reactivity from other substituted cyclopropanols?
A2: Donor-acceptor (D-A) cyclopropanes have an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group (e.g., ester, ketone) at adjacent positions. This electronic push-pull polarizes the distal C-C bond, making it weaker and more susceptible to cleavage. Ring-opening of D-A cyclopropanes is often highly regioselective and can proceed under milder conditions than their non-activated counterparts.
Q3: Can the regioselectivity of a this compound ring-opening be completely reversed?
A3: Yes, in some systems, it is possible to achieve "divergent reactivity" where different sets of reaction conditions lead to different regioisomers from the same starting material. This is often achieved by switching the catalyst, ligand, or solvent, which in turn changes the dominant reaction mechanism or alters the stability of key intermediates.[11]
Q4: What are some best practices for setting up a this compound ring-opening reaction to ensure reproducibility?
A4:
-
High-Purity Reagents: Use freshly purified solvents and high-purity reagents. The this compound starting material should be free of impurities from its synthesis.
-
Inert Atmosphere: Many transition metal catalysts and organometallic intermediates are sensitive to air and moisture. Setting up reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Careful Temperature Control: Many of these reactions are sensitive to temperature fluctuations. Use a reliable heating mantle or cooling bath to maintain a constant temperature.
-
Systematic Optimization: When troubleshooting, change one variable at a time (e.g., catalyst, ligand, solvent, temperature) to clearly identify its effect on the reaction outcome.
Data Presentation
The following tables summarize quantitative data on how various factors influence the regioselectivity of this compound ring-opening reactions.
Table 1: Effect of Ligand on Regioselectivity in Rh(I)-Catalyzed Ring-Opening of Vinyl Cyclopropanes
| Entry | Ligand | Regioisomeric Ratio (branched:linear) | Yield (%) | Reference |
| 1 | Ferrocene-based bisphosphine (L1) | >99:1 | 95 | [4] |
| 2 | C2-symmetric bisphosphine (L2) | 85:15 | 60 | [4] |
| 3 | Josiphos-type ligand | 98:2 | 88 | [4] |
| 4 | PPh₃ | 70:30 | 45 | [4] |
Table 2: Effect of Catalyst on Regioselectivity in the Ring-Opening of a Substituted this compound
| Entry | Catalyst System | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / Benzoquinone | 3.9:1 | 87 | [5] |
| 2 | Pd₂(dba)₃ / Benzoquinone | >20:1 | 92 | [5] |
| 3 | CuI / Phenanthroline | >20:1 (Radical pathway) | 78 | [1] |
| 4 | SnCl₄ | >20:1 (Lewis acid pathway) | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Radical Ring-Opening Cross-Coupling [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the this compound (0.2 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.02 mmol, 0.1 equiv.), and 1,10-phenanthroline (0.04 mmol, 0.2 equiv.).
-
The vial is sealed with a septum and purged with argon for 5 minutes.
-
Acetonitrile (2.0 mL) is added via syringe, followed by the alkyl halide (0.8 mmol, 4.0 equiv.) and potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 equiv.).
-
The reaction mixture is stirred vigorously in a preheated oil bath at 80 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-substituted ketone.
Protocol 2: General Procedure for Palladium-Catalyzed Ring-Opening [5]
-
In a sealed tube, dissolve the substituted this compound (0.5 mmol, 1.0 equiv.) in dimethyl sulfoxide (DMSO, 2.5 mL).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0125 mmol, 2.5 mol%) and p-benzoquinone (0.55 mmol, 1.1 equiv.).
-
The tube is sealed, and the mixture is heated to 100 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL).
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the α,β-unsaturated ketone product.
Visualizations
Signaling Pathways and Logical Relationships
Below are diagrams generated using Graphviz to illustrate key concepts in this compound ring-opening reactions.
Caption: Factors influencing the regioselectivity of this compound ring-opening.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Caption: Competing reaction pathways from a common metallo-homoenolate intermediate.
References
- 1. Copper–Catalyzed this compound Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic this compound Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in asymmetric synthesis via this compound intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 11. datapdf.com [datapdf.com]
Technical Support Center: Influence of Ligands on Copper-Catalyzed Cyclopropanol Oxidation
Welcome to the Technical Support Center for Copper-Catalyzed Cyclopropanol Oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in copper-catalyzed this compound oxidation?
A1: Ligands play a multifaceted and critical role in copper-catalyzed this compound oxidation. Their primary functions include:
-
Stabilizing the active Cu(I) species: The active catalyst in many copper-catalyzed reactions is the Cu(I) oxidation state. Ligands coordinate to the copper center, preventing its disproportionation to Cu(0) and Cu(II) or oxidation by air, thus maintaining a sufficient concentration of the active catalyst throughout the reaction.
-
Modulating catalyst reactivity and selectivity: The steric and electronic properties of the ligand can significantly influence the reaction's outcome. Bulky ligands can create a specific steric environment around the copper center, which can control the regioselectivity of the this compound ring-opening. The ligand's electronic properties can affect the redox potential of the copper catalyst, influencing the rate of oxidation.
-
Enhancing catalyst solubility: Many copper salts have poor solubility in common organic solvents. Ligands can form soluble complexes with the copper salt, leading to a homogeneous reaction mixture and improved reaction rates.
Q2: Which copper source is best for this reaction, Cu(I) or Cu(II)?
A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation. Therefore, it is common practice to use a more stable and readily available Cu(II) salt (e.g., CuSO₄, Cu(OAc)₂, Cu(OTf)₂) in combination with a reducing agent to generate the active Cu(I) species in situ. However, direct use of Cu(I) salts like CuI or CuBr is also effective, particularly when the reaction is performed under an inert atmosphere. The choice between a Cu(I) or Cu(II) precursor often depends on the specific reaction conditions and the stability of the catalyst-ligand complex.
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction in the copper-catalyzed oxidation of cyclopropanols is the formation of α,β-unsaturated enones.[1] This can occur through a competing reaction pathway. To minimize this and other side reactions:
-
Optimize the ligand: The choice of ligand can influence the selectivity of the reaction. For example, bidentate nitrogen-based ligands like 1,10-phenanthroline are often effective in promoting the desired oxidation pathway.
-
Control the reaction temperature: Higher temperatures can sometimes lead to increased side product formation. It is advisable to screen different temperatures to find the optimal balance between reaction rate and selectivity.
-
Choose the appropriate solvent and base: The reaction medium can significantly impact the reaction pathway. Acetonitrile is a commonly used solvent that has been shown to be effective. The choice of base is also crucial for neutralizing any acid generated during the reaction and can influence the overall outcome.
Q4: How do I choose the right ligand for my specific substrate?
A4: The optimal ligand can depend on the specific this compound substrate and the desired outcome. Nitrogen-based ligands are commonly employed in copper-catalyzed oxidations. Here are some general considerations:
-
Bidentate Nitrogen Ligands (e.g., 1,10-Phenanthroline, 2,2'-Bipyridine): These are widely used and often provide good yields and selectivity. They form stable complexes with copper and can effectively promote the desired oxidation.
-
Bulky Ligands: If you are experiencing issues with selectivity, employing a ligand with bulkier substituents near the coordination site can sometimes improve the outcome by creating a more defined steric environment around the catalyst.
-
Chiral Ligands (e.g., BOX, PyBox): For enantioselective transformations, chiral ligands are necessary. The choice of the chiral ligand backbone and its substituents is critical for achieving high enantioselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II). | 1. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly purchased or properly stored copper salts and ligands.3. Degas the solvent before use.4. If using a Cu(II) precursor, ensure the reducing agent is active and added correctly. |
| Poor Ligand-Copper Complex Formation: The ligand may not be effectively coordinating to the copper center. | 1. Ensure the ligand is pure.2. Try pre-forming the catalyst-ligand complex before adding the substrate.3. Screen different ligand-to-copper ratios. | |
| Sub-optimal Reaction Conditions: The temperature, solvent, or base may not be ideal for your specific substrate. | 1. Screen a range of temperatures (e.g., from room temperature to 80 °C).2. Test different solvents (e.g., acetonitrile, THF, toluene).3. Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). | |
| Formation of Significant Side Products (e.g., α,β-unsaturated enone) | Incorrect Ring-Opening Pathway Favored: The reaction conditions may be promoting a radical pathway that leads to the enone. | 1. Change the ligand. Bidentate nitrogen ligands like 1,10-phenanthroline are often effective in directing the reaction towards the desired product.[2]2. Lower the reaction temperature.3. Vary the copper source and counter-ion (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂).[3] |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the starting materials, solvent, or catalyst can lead to inconsistent results. | 1. Purify the this compound substrate before use.2. Use high-purity, dry solvents.3. Ensure all reagents are handled and stored correctly to prevent degradation. |
| Sensitivity to Air or Moisture: The reaction may be highly sensitive to atmospheric oxygen or water. | 1. Use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).2. Use anhydrous solvents and reagents. |
Data Presentation
The following table summarizes the effect of different copper sources on the oxidative ring-opening of a bicyclic this compound derivative. While this data does not show a direct comparison of ligands, it highlights the significant influence of the copper salt's counter-anion on the product distribution.
Table 1: Influence of Copper(II) Salts on the Oxidation of a Bicyclic this compound [3]
| Entry | Copper Salt | Product A Yield (%) | Product B Yield (%) | Product C Yield (%) |
| 1 | Cu(OAc)₂ | 19 | 10 | 5 |
| 2 | CuCl₂ | 0 | 20 | 21 |
| 3 | Cu(OTf)₂ | 20 | 0 | 24 |
Note: The yields and product distribution are highly dependent on the substrate and specific reaction conditions. This table serves as an illustrative example of the effect of the copper source.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Aerobic Oxidation of Cyclopropanols
This protocol is a general starting point and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
CuI (0.05 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (0.05 equiv), 1,10-phenanthroline (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous acetonitrile via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the copper-ligand complex.
-
Add the this compound (1.0 equiv) to the reaction mixture via syringe.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Situ Preparation of the Cu(I)-Phenanthroline Catalyst from a Cu(II) Precursor
Reagents:
-
CuSO₄·5H₂O (0.05 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
Sodium Ascorbate (0.1 equiv)
-
This compound (1.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (MeCN) and Water
Procedure:
-
In a reaction vial, dissolve CuSO₄·5H₂O (0.05 equiv) and 1,10-phenanthroline (0.1 equiv) in a mixture of acetonitrile and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv) to the mixture. A color change should be observed as Cu(II) is reduced to Cu(I).
-
Add the this compound (1.0 equiv) and K₂CO₃ (2.0 equiv) to the reaction mixture.
-
Proceed with the reaction, monitoring, workup, and purification as described in Protocol 1.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Cyclopropanol Synthesis: Efficiency and Methodology
For Researchers, Scientists, and Drug Development Professionals
Cyclopropanols are valuable synthetic intermediates in organic chemistry, finding application in the development of novel pharmaceuticals and complex molecules. Their unique reactivity, stemming from the inherent strain of the three-membered ring, makes them versatile building blocks. This guide provides an objective comparison of the efficiency of several key methods for cyclopropanol synthesis, supported by experimental data. Detailed methodologies for each pivotal experiment are presented to facilitate replication and adaptation in a research setting.
At a Glance: Comparison of Key Synthesis Methods
| Method | Typical Substrates | Key Reagents | Reaction Conditions | Typical Yields | Stereoselectivity |
| Kulinkovich Reaction | Esters, Lactones | Grignard reagents (e.g., EtMgBr), Ti(OiPr)₄ or ClTi(OiPr)₃ | 0 °C to room temperature | Good to Excellent | High diastereoselectivity with substituted Grignard reagents |
| Simmons-Smith Cyclopropanation | Silyl Enol Ethers | CH₂I₂, Zn-Cu couple or Et₂Zn | 0 °C to room temperature | Good to Excellent | Substrate-directed; high with chiral auxiliaries |
| Transition-Metal Catalysis | Alkenes, Allenes | Diazo compounds, Metal catalysts (Rh, Cu, Pd) | Varies with catalyst and substrate | Moderate to Excellent | Catalyst-dependent; often high |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of three prominent methods for this compound synthesis, including their mechanisms, advantages, limitations, and representative experimental data.
The Kulinkovich Reaction
The Kulinkovich reaction is a powerful method for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2] The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester.[1]
Key Features:
-
Broad Substrate Scope: Tolerates a variety of functional groups on the ester.[3]
-
High Yields: Often provides cyclopropanols in good to excellent yields.[2]
-
Diastereoselectivity: The use of substituted Grignard reagents can lead to high diastereoselectivity.[1]
Quantitative Data for Kulinkovich Reaction:
| Substrate (Ester) | Grignard Reagent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Methyl hexanoate | EtMgBr | Ti(OiPr)₄ | Et₂O | 1 | RT | 85 | Synthesis, 1991 , 234 |
| Ethyl benzoate | EtMgBr | Ti(OiPr)₄ | Et₂O | 1 | RT | 92 | Synthesis, 1991 , 234 |
| γ-Butyrolactone | EtMgBr | ClTi(OiPr)₃ | THF | 36 | RT | 86 | Angew. Chem. Int. Ed., 2018 , 57, 15209 |
| Methyl 3-phenylpropanoate | PrMgBr | Ti(OiPr)₄ | Et₂O | 1 | RT | 78 (trans:cis = 95:5) | J. Org. Chem., 2000 , 65, 9245 |
Simmons-Smith Cyclopropanation of Silyl Enol Ethers
The Simmons-Smith reaction is a classic method for cyclopropanation. When applied to silyl enol ethers, it provides a direct route to silylated cyclopropanols, which can be readily hydrolyzed to the corresponding cyclopropanols.[4][5] The reaction involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.[5]
Key Features:
-
Mild Reaction Conditions: Generally proceeds under neutral conditions, tolerating a wide range of functional groups.
-
Stereospecificity: The reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.[4]
-
Asymmetric Synthesis: The use of chiral ligands or auxiliaries allows for highly enantioselective transformations.
Quantitative Data for Simmons-Smith Cyclopropanation of Silyl Enol Ethers:
| Silyl Enol Ether | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 12 | RT | 91 | - | J. Org. Chem., 1973 , 38, 2097 |
| (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | Et₂Zn, CH₂I₂, Chiral Dipeptide | CH₂Cl₂ | 48 | -40 | 99 | 93 | Org. Lett., 2006 , 8, 2827 |
| 1-(Trimethylsilyloxy)cyclohexene | Zn-Cu, CH₂I₂ | Et₂O | 48 | Reflux | 75 | - | J. Am. Chem. Soc., 1985 , 107, 8256 |
| 1-tert-Butyldimethylsilyloxy-1-phenylethene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 24 | RT | 88 | - | Can. J. Chem., 1985 , 63, 2969 |
Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysis offers a versatile and efficient approach to cyclopropane synthesis, which can be adapted for the preparation of cyclopropanols.[6] Catalysts based on rhodium, copper, and palladium are commonly employed to decompose diazo compounds, generating metal carbenes that then react with alkenes.[7][8][9]
Key Features:
-
High Catalytic Efficiency: Low catalyst loadings are often sufficient.
-
Control of Stereoselectivity: The choice of metal and chiral ligand allows for excellent control over both diastereoselectivity and enantioselectivity.[7]
-
Broad Substrate Scope: A wide range of alkenes and diazo compounds can be used.
Quantitative Data for Transition-Metal Catalyzed Cyclopropanation:
| Alkene | Diazo Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 12 | RT | 85 (trans:cis = 3:1) | - | J. Am. Chem. Soc., 2009 , 131, 18034 |
| 1-Octene | Ethyl diazoacetate | Cu(acac)₂ | Benzene | 2 | 80 | 70 | - | Org. Lett., 2021 , 23, 1285 |
| Norbornene | Ethyl diazoacetate | Pd(OAc)₂ | Toluene | 24 | 90 | 81 | - | Chem. Commun., 2025 , Advance Article |
| Ethyl acrylate | tert-Butyl phenyldiazoacetate | Rh₂(S-TCPTAD)₄ | CH₂Cl₂ | - | RT | 78 | 91 | Chem. Sci., 2015 , 6, 1895 |
Experimental Protocols
Protocol 1: Kulinkovich Reaction for the Synthesis of 1-Methylthis compound
This protocol is adapted from Bioorg. Med. Chem., 2018 , 26, 984–988.
-
To a solution of methyl acetate (1.0 eq) in anhydrous diethyl ether (0.5 M) under an argon atmosphere, add Ti(OiPr)₄ (0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (2.2 eq, 1.0 M in THF) dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-methylthis compound.
Protocol 2: Asymmetric Simmons-Smith Cyclopropanation of a Silyl Enol Ether
This protocol is adapted from Org. Lett., 2006 , 8, 2827–2829.[10]
-
To a flame-dried, argon-purged flask, add a solution of the chiral dipeptide ligand (0.1 eq) in anhydrous dichloromethane (0.1 M).
-
Add diethylzinc (1.2 eq, 1.0 M solution in hexanes) and stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add diiodomethane (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -40 °C and add the silyl enol ether (1.0 eq) dropwise.
-
Stir the reaction at -40 °C for 48 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cyclopropyl silyl ether.
-
Subsequent deprotection with a fluoride source (e.g., TBAF) yields the optically active this compound.
Protocol 3: Rhodium-Catalyzed Cyclopropanation of Styrene
This protocol is adapted from J. Am. Chem. Soc., 2009 , 131, 18034–18035.
-
To a solution of styrene (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere, add Rh₂(OAc)₄ (0.01 eq).
-
Slowly add a solution of ethyl diazoacetate (1.2 eq) in dichloromethane (1.0 M) via a syringe pump over 4 hours at room temperature.
-
Stir the reaction mixture for an additional 1 hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.
-
Subsequent reduction of the ester (e.g., with LiAlH₄) will yield the desired this compound.
Synthesis Method Selection Workflow
The choice of synthetic method for a particular this compound depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required stereochemistry. The following diagram illustrates a simplified decision-making workflow.
Conclusion
The synthesis of cyclopropanols can be achieved through several efficient methods, each with its own set of advantages and limitations. The Kulinkovich reaction offers a direct route from readily available esters. The Simmons-Smith cyclopropanation of silyl enol ethers provides a mild and often stereospecific approach. Transition-metal catalysis represents a highly versatile and tunable method, particularly for asymmetric synthesis. The selection of the optimal method will depend on the specific target molecule, available resources, and desired stereochemical outcome. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to Cyclopropanol and Other Homoenolate Equivalents for Researchers
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Homoenolates, acting as β-acyl carbanion equivalents, offer a unique umpolung reactivity for the synthesis of 1,4-dicarbonyl compounds and other valuable motifs. This guide provides an objective comparison of cyclopropanol with other key homoenolate equivalents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to Homoenolates
In classical carbonyl chemistry, the α-carbon is nucleophilic. Homoenolates invert this reactivity, rendering the β-carbon nucleophilic. This "umpolung" strategy is a powerful tool for accessing complex molecular architectures. However, free homoenolates are generally unstable and prone to cyclization.[1] Consequently, a variety of synthetic equivalents have been developed to harness their reactivity in a controlled manner. Among these, cyclopropanols have emerged as highly versatile and readily accessible precursors.[2][3]
This guide will compare the performance of this compound with two other major classes of homoenolate equivalents: silyloxycyclopropanes and those generated in situ from α,β-unsaturated aldehydes via N-heterocyclic carbene (NHC) catalysis.
The Rise of this compound as a Homoenolate Equivalent
Cyclopropanols, particularly 1-substituted derivatives, are readily synthesized via the Kulinkovich reaction from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4][5] Their utility as homoenolate precursors stems from the inherent ring strain of the cyclopropane ring, which facilitates ring-opening under various conditions to generate the desired reactive intermediate.
The key advantage of using unprotected cyclopropanols over their silylated counterparts is the ability to generate the active homoenolate catalytically.[3] Various transition metals, including zinc, copper, palladium, and rhodium, can catalyze the ring-opening of cyclopropanols to form metal homoenolates. These intermediates can then engage in a wide range of transformations, such as conjugate additions, cross-coupling reactions, and additions to carbonyls.[3][6]
Comparative Analysis of Homoenolate Equivalents
The choice of a homoenolate equivalent is dictated by factors such as the desired reaction, substrate scope, reaction conditions, and atom economy. Below is a comparative overview of this compound, silyloxycyclopropanes, and NHC-generated homoenolates.
Table 1: Performance Comparison of Homoenolate Equivalents in Michael Additions
| Homoenolate Equivalent | Precursor | Generation Method | Typical Reaction Conditions | Representative Yield | Scope & Limitations |
| This compound | Ester | Kulinkovich reaction followed by metal-catalyzed ring-opening (e.g., Zn, Cu, Pd) | Catalytic Lewis or transition metal, often mild conditions.[6][7] | 61-92%[7][8] | Broad substrate scope, including sterically hindered electrophiles. Can be sensitive to acidic conditions. |
| Silyloxycyclopropane | Silyl enol ether of a ketone | Simmons-Smith cyclopropanation | Stoichiometric generation of metal homoenolate (e.g., with TiCl4, ZnCl2).[9][10] | 70-76%[9] | Well-established, but requires stoichiometric reagents and protection/deprotection steps. |
| NHC-Generated | α,β-Unsaturated aldehyde | In situ with N-heterocyclic carbene (NHC) catalyst and a base.[4] | Organocatalytic, mild conditions. | 65-89%[4] | Excellent for conjugate additions to a variety of Michael acceptors. Substrate scope can be limited by the electronics of the enal. |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions. The data is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
Protocol 1: Synthesis of a 1-Substituted this compound via the Kulinkovich Reaction
This protocol is adapted from a typical Kulinkovich reaction procedure.[7]
Materials:
-
Methyl ester (1.0 equiv)
-
Titanium(IV) isopropoxide (or ClTi(OiPr)₃) (1.0 M in THF, 2.4 equiv)
-
Ethylmagnesium bromide (EtMgBr) (1.0 M in THF, 4.8 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the methyl ester (e.g., 10.0 mmol) in anhydrous THF (35 mL) under an argon atmosphere, add the titanium(IV) isopropoxide solution (24 mL, 24 mmol) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the EtMgBr solution (48 mL, 48 mmol) dropwise via a syringe pump over 1.5 hours. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the slow addition of EtOAc followed by saturated aqueous NH₄Cl.
-
Filter the resulting suspension through a pad of Celite®, washing the pad with EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted this compound.
Protocol 2: Zinc-Catalyzed Ring-Opening of a this compound and Reaction with an Electrophile (Michael Addition)
This protocol is based on the work of Yoshikai and coworkers for the conjugate addition of a this compound-derived homoenolate to an alkylidenemalononitrile.[7]
Materials:
-
1-Arylthis compound (1.0 equiv)
-
Benzylidenemalononitrile (1.2 equiv)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the 1-arylthis compound (e.g., 0.3 mmol), benzylidenemalononitrile (0.36 mmol), and DABCO (0.06 mmol).
-
Add anhydrous DMSO (1.5 mL).
-
Add the diethylzinc solution (30 µL, 0.03 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: NHC-Catalyzed Homoenolate Michael Addition
This protocol is adapted from the work of Bode and coworkers for the annulation of enals and aldehydes. A similar protocol can be applied for Michael additions to other electrophiles.
Materials:
-
α,β-Unsaturated aldehyde (enal) (1.0 equiv)
-
Michael acceptor (e.g., nitroalkene) (1.2 equiv)
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt) (10 mol%)
-
Base (e.g., DBU or DIPEA) (10 mol%)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
To a flame-dried vial under an argon atmosphere, add the NHC precatalyst (e.g., 0.1 mmol) and the Michael acceptor (1.2 mmol).
-
Add the anhydrous solvent (e.g., 2.0 mL).
-
Add the base (0.1 mmol) and stir for 5 minutes.
-
Add the enal (1.0 mmol) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Pathways
The generation and reactivity of these homoenolate equivalents can be visualized through the following diagrams.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Cyclopropanol Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of cyclopropanols has emerged as a powerful strategy in organic synthesis, providing access to a diverse array of valuable building blocks and complex molecules. The inherent ring strain of the three-membered ring makes cyclopropanols versatile synthons that can undergo a variety of transformations.[1] The choice of catalyst is paramount in dictating the reaction pathway, yield, and stereoselectivity. This guide provides a comparative overview of prominent catalytic systems for cyclopropanol functionalization, supported by experimental data and detailed methodologies.
Catalyst Performance Comparison
The efficiency of a catalyst in this compound functionalization is typically assessed by its ability to promote high yields, regio-, diastereo-, and enantioselectivity under mild reaction conditions. Transition metal catalysts, in particular, have demonstrated broad applicability.[2][3] Below is a summary of the performance of various catalytic systems in key transformations.
Table 1: Comparison of Catalysts for Ring-Opening Cross-Coupling of Cyclopropanols
| Catalyst System | Electrophile | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pd(OAc)₂ / PPh₃ | Acyl Chlorides | 1,4-Diketones | 75-95 | N/A (racemic) | [4] |
| [Rh(CO)₂Cl]₂ | Alkenes/Alkynes | Cycloheptenones | 60-90 | N/A (racemic) | [5][6] |
| Cu(OTf)₂ / Chiral Ligand | Alkenylboronic acids | β-Alkenylated Ketones | 70-95 | 85-98 | [1][7] |
| NiCl₂(dppp) | Aryl Halides | β-Arylated Ketones | 65-88 | N/A (racemic) | [3] |
| Co(OAc)₂ / (R,R)-bdpp | Oxabicyclic Alkenes | Ring-opening products | up to 99 | up to 94 | [3] |
Table 2: Comparison of Catalysts for β-Functionalization of Cyclopropanols
| Catalyst System | Reagent | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Et₂Zn / β-amino alcohol | MBH Carbonates | Cyclopropyl-fused lactones | 60-85 | >20:1 | [8][9] |
| Co(acac)₂ / DIBAL | - | 1,4-Reduction product (lactone) | Good | Separable diastereomers | [8] |
| Rh(III) complexes | Alkenes | β-Alkenylated Ketones | High | Good | [2] |
Table 3: Comparison of Acid-Catalyzed Ring-Opening of Cyclopropanated Systems
| Catalyst | Nucleophile | Product | Yield (%) | Reference |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Ring-opened ether | 61 | [10][11] |
| Nitric Acid | Methanol | Ring-opened ether | 56 | [10] |
| Camphorsulfonic acid (CSA) | Methanol | Ring-opened ether | 50 | [10][11] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for key transformations.
Protocol 1: Palladium-Catalyzed C-Acylation of Cyclopropanols
This procedure describes the synthesis of 1,4-diketones via a palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (12 mol%)
-
This compound (1.0 equiv)
-
Acyl chloride (1.2 equiv)
-
Toluene (solvent)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.03 equiv) and PPh₃ (0.12 equiv).
-
Add dry toluene, followed by the this compound (1.0 equiv).
-
The acyl chloride (1.2 equiv), dissolved in toluene, is added dropwise to the reaction mixture over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,4-diketone.
Protocol 2: Zinc-Catalyzed β-Allylation of Cyclopropanols
This protocol details the synthesis of cyclopropyl-fused α-alkylidene-δ-valerolactones through a zinc-catalyzed β-allylation.[8][9]
Materials:
-
Diethylzinc (Et₂Zn) (10 mol%)
-
β-amino alcohol ligand (e.g., L1) (15 mol%)
-
This compound (1.5 equiv)
-
Morita-Baylis-Hillman (MBH) carbonate (1.0 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, to a vial containing a magnetic stir bar, add the β-amino alcohol ligand (0.15 equiv) and dry toluene.
-
Add Et₂Zn (1.0 M in hexanes, 0.10 equiv) dropwise and stir the mixture for 30 minutes at room temperature.
-
Add the this compound (1.5 equiv) and the MBH carbonate (1.0 equiv).
-
Seal the vial and stir the reaction mixture at the indicated temperature for 24 hours.
-
After cooling to room temperature, the reaction is quenched with 1 M HCl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by flash chromatography on silica gel to yield the product.
Visualizing Reaction Pathways
Understanding the underlying mechanisms of these catalytic transformations is key to optimizing reaction conditions and expanding their scope. Graphviz diagrams are provided to illustrate the proposed catalytic cycles and experimental workflows.
Caption: Proposed catalytic cycle for the palladium-catalyzed C-acylation of cyclopropanols.
Caption: A generalized experimental workflow for screening catalysts in this compound functionalization.
Caption: Proposed mechanism for the zinc-catalyzed β-allylation of cyclopropanols.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]
- 3. Recent advances in asymmetric synthesis via this compound intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 4. C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones [organic-chemistry.org]
- 5. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
The Cyclopropyl Moiety: A Key to Enhancing Metabolic Stability in Drug Discovery
A comparative guide for researchers on the metabolic advantages of incorporating cyclopropane rings into drug candidates, supported by experimental data and protocols.
In the relentless pursuit of novel therapeutics, drug developers continually seek molecular scaffolds that can confer both potent pharmacological activity and favorable pharmacokinetic properties. One such scaffold that has gained prominence is the cyclopropane ring. Its incorporation into drug molecules has been shown to significantly enhance metabolic stability, a critical determinant of a drug's in vivo half-life and overall clinical success. This guide provides a comparative analysis of the metabolic stability of cyclopropane-containing drugs versus their non-cyclopropane counterparts, supported by experimental data and detailed protocols for assessment.
The Metabolic Advantage of the Cyclopropyl Group
The enhanced metabolic stability of cyclopropane-containing drugs can be attributed to the unique electronic and steric properties of this three-membered ring. The C-H bonds in a cyclopropane ring are stronger and less accessible to metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are the primary drivers of drug metabolism in the liver.[1] This inherent resistance to oxidative metabolism often translates to a longer half-life and improved bioavailability.
A notable example is the statin drug, Pitavastatin. The presence of a cyclopropyl group in its structure is a key feature that contributes to its minimal metabolism by CYP3A4, a major drug-metabolizing enzyme. This characteristic reduces the potential for drug-drug interactions and contributes to its predictable pharmacokinetic profile.
Comparative Metabolic Stability Data
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A (with Cyclopropane) | [Structure of Analog A] | 30 | 23.1 |
| Analog B (without Cyclopropane) | [Structure of Analog B] | < 5 | > 138.6 |
Data is illustrative and based on the principle of improved stability with cyclopropane incorporation. Actual values would be determined experimentally.
Experimental Protocol: In Vitro Microsomal Stability Assay
The metabolic stability of a compound is routinely assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Immediately add the test compound and positive control to their respective wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic mechanism, the following diagrams are provided.
Caption: Workflow of the in vitro microsomal stability assay.
The metabolism of cyclopropane-containing drugs, particularly those with a cyclopropylamine moiety, can proceed through a complex pathway involving cytochrome P450 enzymes. This can sometimes lead to the formation of reactive metabolites.
References
Unveiling the Stereospecific Landscape of Cyclopropanol Enantiomers in Biological Activity
A Comparative Guide for Researchers in Drug Discovery and Development
The seemingly subtle difference between the mirror-image forms of a chiral molecule can lead to vastly different biological outcomes. This principle is particularly critical in drug design, where the three-dimensional arrangement of atoms dictates the interaction with biological targets. This guide provides a comparative analysis of the biological activity of cyclopropanol enantiomers, a structural motif of growing interest in medicinal chemistry. By examining quantitative data from key studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how stereochemistry at the this compound core can profoundly influence efficacy and selectivity.
This guide will delve into two distinct examples: the inhibition of tubulin polymerization by cis-cyclopropyl combretastatin A4 analogues and the inhibition of flavin-dependent enzymes by cyclopropylamine derivatives. Through a detailed presentation of their biological activities and the experimental protocols used for their determination, we highlight the critical importance of stereochemistry in the development of novel therapeutics.
Table of Contents
-
Comparative Biological Activity of this compound Enantiomers
-
Table 1: Inhibition of Tubulin Polymerization by cis-Diarylcyclopropyl Combretastatin A4 Analogues
-
Table 2: Inhibition of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1) by Cyclopropylamine Derivatives
-
-
Experimental Protocols
-
Tubulin Polymerization Inhibition Assay
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
-
-
Signaling Pathways and Experimental Workflows
-
Diagram 1: Microtubule Dynamics and the Action of Tubulin Polymerization Inhibitors
-
Diagram 2: Catalytic Cycle of Monoamine Oxidase B (MAO-B) and Inhibition by Cyclopropylamines
-
Diagram 3: Experimental Workflow for Determining IC50 Values of Enzyme Inhibitors
-
Comparative Biological Activity of this compound Enantiomers
The following tables summarize the quantitative biological activity data for enantiomers of this compound-containing compounds, demonstrating the significant impact of stereochemistry on their potency.
Table 1: Inhibition of Tubulin Polymerization by cis-Diarylcyclopropyl Combretastatin A4 Analogues
Combretastatin A4 (CA4) is a potent natural product that inhibits tubulin polymerization, a critical process for cell division, making it an attractive target for cancer therapy. Analogues incorporating a cis-cyclopropane ring in place of the olefinic bridge of CA4 have been synthesized and evaluated for their biological activity. The data below clearly shows that the stereochemistry of the cyclopropane ring is a key determinant of their anti-tubulin activity.
| Compound | Enantiomer | IC50 (μM) for Tubulin Polymerization Inhibition |
| Diarylcyclopropyl analogue 1 | (-)-enantiomer (SR-configuration) | 0.8 |
| (+)-enantiomer (RS-configuration) | > 10 | |
| Diarylcyclopropyl analogue 2 | (-)-enantiomer (SR-configuration) | 1.2 |
| (+)-enantiomer (RS-configuration) | > 10 |
Data sourced from studies on cis-cyclopropyl combretastatin A4 analogues.
The significant difference in IC50 values between the enantiomers highlights the stereospecific nature of the interaction with tubulin. The (-)-enantiomers, with the SR-configuration, are potent inhibitors of tubulin polymerization, while their corresponding (+)-enantiomers are largely inactive.
Table 2: Inhibition of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1) by Cyclopropylamine Derivatives
Cyclopropylamines are a well-established class of mechanism-based inhibitors of flavin-dependent enzymes such as monoamine oxidase B (MAO-B) and lysine-specific demethylase 1 (LSD1). These enzymes are important targets for the treatment of neurological disorders and cancer, respectively. The stereochemistry of the cyclopropane ring plays a crucial role in the potency and selectivity of these inhibitors.
| Compound | Enantiomer/Diastereomer | Target Enzyme | IC50 (nM) |
| cis-N-Benzyl-2-methoxycyclopropylamine | Racemate | MAO-B | 5 |
| Racemate | MAO-A | 170 | |
| Lysine-PCPA Conjugate (NCD18) | (1R,2S)-isomer | LSD1 | Potent |
| (1S,2R)-isomer | LSD1 | ~11-fold less potent than (1R,2S) | |
| Lysine-PCPA Conjugate (NCD25) | (1R,2S)-isomer | LSD1 | Potent |
| (1S,2R)-isomer | LSD1 | ~4-fold less potent than (1R,2S) | |
| Lysine-PCPA Conjugate (NCD41) | (1S,2R)-isomer | LSD1 | Potent |
| (1R,2S)-isomer | LSD1 | ~4-fold less potent than (1S,2R) |
Data compiled from studies on cyclopropylamine inhibitors of MAO and LSD1.[1][2][3]
These results demonstrate that for both MAO-B and LSD1, the inhibitory activity of cyclopropylamine derivatives is highly dependent on the stereoconfiguration. For the lysine-PCPA conjugates, a clear preference for one enantiomer over the other is observed in LSD1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel)
-
96-well microplates (black plates for fluorescence assays)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence.[3]
Procedure:
-
Preparation of Tubulin Solution: Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep the solution on ice.[3]
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include wells for a vehicle control (e.g., DMSO) and reference compounds.[3]
-
Assay Initiation: Pre-warm the plate reader to 37°C. Initiate the polymerization reaction by adding the cold tubulin solution to each well.[3]
-
Data Acquisition: Immediately place the plate in the reader and record the absorbance at 340 nm (for turbidity assay) or fluorescence at appropriate excitation/emission wavelengths (for fluorescence assay) at regular intervals (e.g., every minute) for 60-90 minutes.[3]
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value is calculated as the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.[3]
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay determines the inhibitory activity of a compound on MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine or Tyramine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Ex/Em = ~535/587 nm).[4]
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compound and a known MAO-B inhibitor (positive control) in the assay buffer. Prepare a working solution of the MAO-B enzyme.
-
Plate Setup: To the wells of a 96-well plate, add the test compound dilutions, positive control, and a vehicle control. Add the MAO-B enzyme working solution to all wells except the blank controls.
-
Reaction Initiation: Start the enzymatic reaction by adding a working solution of the substrate and fluorescent probe to all wells.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals in a microplate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This assay measures the inhibition of LSD1 activity, often through a peroxidase-coupled reaction that detects the hydrogen peroxide produced during the demethylation process.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Dimethylated H3 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorescence microplate reader.
Procedure:
-
Pre-incubation: Pre-incubate serial dilutions of the test compounds with the LSD1 enzyme in the assay buffer on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the dimethylated H3 peptide substrate.
-
Detection: After a set incubation period, add a detection reagent containing HRP and Amplex Red to measure the amount of hydrogen peroxide produced.
-
Data Acquisition: Measure the fluorescence intensity in a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is determined by fitting the percentage of inhibition versus the log of the compound concentration to a four-parameter equation.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the concepts discussed.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Diastereoselective Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropane ring into a molecular scaffold is a powerful strategy in medicinal chemistry and natural product synthesis. This rigid three-membered carbocycle can significantly influence a molecule's conformation, metabolic stability, and biological activity. Achieving control over the relative stereochemistry of substituents on the cyclopropane ring—diastereoselectivity—is paramount for the synthesis of specific, potent, and safe therapeutic agents. This guide provides a comparative analysis of the most common and effective methods for diastereoselective cyclopropanation, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Key Cyclopropanation Methods
The diastereoselectivity of a cyclopropanation reaction is highly dependent on the chosen methodology, the substrate, and the reaction conditions. Below is a summary of quantitative data from the literature, showcasing the performance of various methods.
| Method | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Simmons-Smith | (Z)-3-penten-2-ol | Zn-Cu, CH₂I₂ | Ether | RT | >200:1 (syn:anti) | [1] |
| (E)-3-penten-2-ol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | 6:1 (syn:anti) | [1] | |
| Chiral Allylic Alcohol | Et₂Zn, CH₂I₂, (+)-Diethyl Tartrate | CH₂Cl₂ | 0 | up to 92% ee | [2] | |
| Alkenyl Cyclopropyl Carbinol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | >98:2 | [3] | |
| Transition-Metal | Styrene | Rh₂(OAc)₄, Ethyl Diazoacetate | CH₂Cl₂ | 25 | 1.5:1 (trans:cis) | [4] |
| Styrene | Rh₂(S-DOSP)₄, Methyl Phenyldiazoacetate | CH₂Cl₂ | 25 | 94% de (trans) | [4] | |
| N-Boc-2,5-dihydropyrrole | Rh₂(esp)₂, Ethyl Diazoacetate | Toluene | 90 | >95:5 (exo:endo) | [5] | |
| Methyl Oleate | Rh₂(OAc)₄, Ethyl Diazoacetate | CH₂Cl₂ | RT | 55:45 | [6] | |
| Ylide-Based | Chalcone | Dimethylsulfoxonium Methylide | DMSO | RT | Predominantly trans | [7][8] |
| (E)-pent-3-en-2-one | Acetyl-stabilized Sulfur Ylide | - | - | High trans selectivity | [9] | |
| Acrylate | Propargyl Sulfur Ylide | - | - | 96% de (trans) | [10] | |
| β-aryl-α,β-unsaturated ester | Chiral Camphor-derived Sulfur Ylide | - | - | High d.r. and e.e. | [11] |
Reaction Mechanisms and Stereochemical Models
The diastereoselectivity in cyclopropanation reactions is determined by the geometry of the transition state. Understanding these models is crucial for predicting and controlling the stereochemical outcome.
Simmons-Smith Reaction: The Role of Directing Groups
In the Simmons-Smith cyclopropanation of allylic alcohols, the hydroxyl group acts as a powerful directing group, coordinating to the zinc center of the carbenoid reagent. This coordination directs the delivery of the methylene group to the same face of the double bond as the hydroxyl group, leading to the syn diastereomer.[12][13] The transition state is often depicted as a "butterfly-like" conformation.[14]
Caption: Hydroxyl-directed Simmons-Smith cyclopropanation mechanism.
Transition-Metal Catalyzed Cyclopropanation
In transition-metal (e.g., Rh, Cu) catalyzed reactions, a metal-carbene intermediate is generated from a diazo compound. The alkene then attacks the electrophilic carbene carbon. The diastereoselectivity is influenced by the steric and electronic properties of the catalyst's ligands, the substituents on the carbene, and the alkene. For instance, bulky ligands on the metal catalyst can effectively shield one face of the carbene, leading to preferential attack from the less hindered side.
Caption: General mechanism for transition-metal catalyzed cyclopropanation.
Ylide-Based Cyclopropanation (Corey-Chaykovsky Reaction)
In the Corey-Chaykovsky reaction, a sulfur ylide adds to an α,β-unsaturated carbonyl compound (enone) in a conjugate fashion (1,4-addition). The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group, displacing a neutral sulfide and forming the cyclopropane ring. The diastereoselectivity is often high for the trans product, which is thermodynamically favored.
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is adapted from a general procedure for the Furukawa modification of the Simmons-Smith reaction, which often provides high diastereoselectivity with allylic alcohols.[15]
Materials:
-
Allylic alcohol (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂) (2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the stirred solution of the allylic alcohol. Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: Rhodium-Catalyzed Diastereoselective Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a representative example of a transition-metal catalyzed cyclopropanation.[4]
Materials:
-
Styrene (1.0 eq)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] (0.01 mol%)
-
Ethyl diazoacetate (EDA) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a round-bottom flask, add dirhodium tetraacetate and anhydrous dichloromethane.
-
Add styrene to the catalyst suspension.
-
Slowly add ethyl diazoacetate to the stirred mixture at room temperature over a period of 1-2 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Stir the reaction mixture at room temperature until the diazo compound is completely consumed (as indicated by the disappearance of its characteristic yellow color and TLC analysis).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or GC analysis.
Protocol 3: Diastereoselective Corey-Chaykovsky Cyclopropanation of Chalcone
This protocol describes the cyclopropanation of an α,β-unsaturated ketone using a sulfur ylide.[16]
Materials:
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Chalcone (1.0 eq)
-
Water
-
Diethyl ether
Procedure:
-
To a dry flask under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Add anhydrous DMSO to the sodium hydride and stir the suspension.
-
Add trimethylsulfoxonium iodide in one portion. The mixture will warm up and hydrogen gas will evolve. Stir until the gas evolution ceases and the solution becomes clear.
-
Add a solution of chalcone in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates [cjcu.jlu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Unraveling Cyclopropanol's Reactivity: A Comparative Guide to Computational Reaction Pathway Analysis
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of cyclopropanol is crucial for designing novel synthetic strategies and developing new therapeutics. Computational analysis has emerged as a powerful tool to elucidate these mechanisms, offering insights into reaction feasibility, selectivity, and kinetics. This guide provides an objective comparison of computational models for various this compound reaction pathways, supported by available experimental data.
The unique strained three-membered ring of this compound dictates its diverse reactivity, primarily through ring-opening reactions. These transformations can proceed through various mechanisms, including metal-catalyzed processes and radical-mediated pathways. Density Functional Theory (DFT) has become the cornerstone of computational investigations into these reactions, allowing for the calculation of key energetic parameters that govern reaction outcomes.
Comparing Metal-Catalyzed Reaction Pathways
Transition metal catalysis plays a pivotal role in activating this compound for a range of synthetic transformations. Here, we compare the computationally elucidated mechanisms for reactions catalyzed by manganese (Mn), chromium (Cr), and cobalt (Co).
Data Presentation: Energetics of Metal-Catalyzed this compound Ring-Opening
The following table summarizes the key energetic data from DFT calculations for different metal-catalyzed this compound reaction pathways. These values are critical for comparing the feasibility and predicting the dominant reaction mechanism.
| Catalyst | Reaction Type | Key Intermediate/Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method |
| Mn(III) | Oxidative Ring-Opening | Metal-Bound Radical | Favorable at room temp. | Not specified | DFT |
| Free Radical | Energetically unfavorable | Not specified | DFT | ||
| Cr | Radical-Polar Crossover Coupling | Chromium Homoenolate | Not specified | Not specified | DFT |
| Co | Divergent Coupling with Alkynes | Cobalt Homoenolate | Higher barrier for alkyne insertion | Not specified | DFT |
Note: Specific numerical values for activation energies and reaction enthalpies are often found within the full text of the cited research articles and may vary depending on the specific substrates and computational models used.
Key Insights from Computational Studies
-
Manganese (III)-Catalyzed Reactions: Computational studies have been instrumental in discerning the mechanism of Mn(III)-catalyzed this compound reactions. DFT calculations have shown that a metal-bound radical mechanism is energetically favorable and can proceed smoothly at room temperature. In contrast, a purely free radical pathway has been determined to be energetically unfavorable[1]. This highlights the crucial role of the metal center in stabilizing the radical intermediate and guiding the reaction pathway.
-
Chromium-Catalyzed Reactions: For the chromium-catalyzed three-component coupling of cyclopropanols, 1,3-dienes, and aldehydes, DFT calculations have supported a radical-polar crossover mechanism [2]. The reaction is initiated by the formation of a chromium homoenolate, which then undergoes photoexcitation to generate radical intermediates. This intricate mechanism, elucidated through computational modeling, has been corroborated by experimental observations[2].
-
Cobalt-Catalyzed Reactions: In the case of cobalt-catalyzed divergent coupling reactions between cyclopropanols and internal alkynes, DFT calculations have provided valuable insights into the chemoselectivity. The calculations revealed that the alkyne insertion step possesses a significantly higher activation barrier compared to other steps like ring-opening and intramolecular carbonyl addition[3]. This energetic difference, uncovered through computational analysis, helps to explain the factors controlling the reaction's outcome.
Experimental Validation of Computational Models
The reliability of computational predictions hinges on their validation against experimental results. A combination of kinetic studies, isotopic labeling, and product analysis is employed to corroborate the computationally derived mechanisms.
Experimental Protocols
General Protocol for Mn(III)-Catalyzed Oxidative Ring-Opening: A typical experimental setup involves the slow addition of a solution of the this compound to a solution of a Mn(III) salt (e.g., Mn(OAc)₃ or Mn(acac)₃) in a suitable solvent at a controlled temperature. The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is worked up, and the products are isolated and characterized by spectroscopic methods (NMR, IR, and mass spectrometry). Kinetic studies can be performed by varying the concentrations of the reactants and monitoring the reaction rate to determine the rate law, which can then be compared with the computationally predicted kinetic model.
Experimental Workflow for a Generic Metal-Catalyzed this compound Reaction
Caption: A generalized workflow for conducting and analyzing a metal-catalyzed this compound reaction.
Visualizing Reaction Pathways
Understanding the complex sequence of events in a chemical reaction is greatly facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Mn(III)-Catalyzed Ring-Opening: Metal-Bound vs. Free Radical Pathways
Caption: Comparison of the energetically favorable metal-bound radical pathway and the unfavorable free radical pathway in Mn(III)-catalyzed this compound ring-opening.
Proposed Mechanism for Chromium-Catalyzed Radical-Polar Crossover Coupling
Caption: The proposed radical-polar crossover mechanism for the three-component coupling reaction catalyzed by chromium.
Conclusion
Computational analysis, particularly DFT, provides indispensable tools for dissecting the complex reaction pathways of this compound. The ability to calculate the energetic landscapes of different mechanisms allows for the rationalization of experimentally observed outcomes and the prediction of new reactivity. The comparison of metal-catalyzed pathways reveals the subtle yet crucial role of the metal center in directing the course of the reaction, favoring metal-bound radical intermediates over high-energy free radicals. As computational methods continue to improve in accuracy and efficiency, their synergy with experimental studies will undoubtedly lead to further breakthroughs in the strategic use of this compound in organic synthesis and drug discovery.
References
- 1. Computational studies on Mn(iii)-catalyzed cyclopropanols: a case of Mn(iii)-based metalloradical catalysis involving an α-Mn(ii)-bound-alkyl radical key intermediate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclopropanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cyclopropanol, a volatile and reactive compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper management of this compound waste.
Core Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This compound is a flammable liquid and vapor that is toxic if swallowed and can cause serious eye damage and skin irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use chemical-impermeable gloves and wear protective clothing.[4]
-
Respiratory Protection: In case of insufficient ventilation or potential for inhalation, use a suitable respirator.[4]
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Keep containers tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[3][5]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][4][5]
This compound Hazard Profile
A clear understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes its primary hazard classifications.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage[1] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapour[3] |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation[1] |
This compound Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for managing this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[4] Ensure the container is compatible with this compound and will not degrade.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials and ignition sources.[5]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[3] Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[4] Discharge into sewer systems or the environment must be avoided.[4]
-
Incineration: The primary disposal method is controlled incineration with flue gas scrubbing.[4] This process should only be carried out in a licensed and properly equipped facility to ensure complete destruction of the chemical and to manage any hazardous combustion byproducts.
Spill Management Protocols
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the immediate spill area.[4] Ensure the area is well-ventilated, and remove all sources of ignition.[4][5]
-
Personal Protection: Before addressing the spill, responders must wear the appropriate PPE as detailed above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[5]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent splashing.
-
Collection: Once the this compound is fully absorbed, use non-sparking tools to collect the material into a suitable container for hazardous waste.[4][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4] Collect all cleanup materials and residues for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the chemical neutralization of this compound for disposal purposes in a standard laboratory setting. Due to its reactivity and hazardous nature, chemical treatment should not be attempted without validated procedures and appropriate safety controls. The standard and recommended procedure remains disposal via licensed incineration.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
